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  • Product: Carbamodithioic acid, dipentyl-
  • CAS: 99-70-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of Dipentyl-Carbamodithioic Acid: A Comprehensive Analytical Framework

Introduction & Chemical Causality Dipentyl-carbamodithioic acid (also known as N,N-dipentyldithiocarbamic acid) is a highly versatile organosulfur compound. Derivatives of dithiocarbamic acids are heavily utilized in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

Dipentyl-carbamodithioic acid (also known as N,N-dipentyldithiocarbamic acid) is a highly versatile organosulfur compound. Derivatives of dithiocarbamic acids are heavily utilized in medicinal chemistry, agriculture, and materials science due to their exceptional metal-chelating properties[1].

However, the structural elucidation of the free dipentyl-carbamodithioic acid presents a unique analytical challenge: chemical instability . Free dithiocarbamic acids are thermodynamically unstable in acidic or neutral conditions, rapidly decomposing into their parent secondary amine (dipentylamine) and carbon disulfide[2]. Therefore, rigorous structural elucidation cannot be performed on the free acid. Instead, the molecule must be trapped and stabilized as an alkali metal salt (e.g., sodium dipentyldithiocarbamate) or a transition metal complex.

The structural integrity of the stabilized dithiocarbamate anion is defined by its resonance structures. The delocalization of the nitrogen lone pair into the thiocarbonyl system creates a partial double bond between the nitrogen and carbon atoms (N=CS₂), known as the thioureide bond [1]. This specific electronic environment is the primary target for spectroscopic validation.

Structural Elucidation Workflow

To build a self-validating analytical system, researchers must integrate synthesis, vibrational spectroscopy, and nuclear magnetic resonance. The following workflow outlines the logical progression from unstable precursors to a fully elucidated structure.

G A Dipentylamine + CS2 (Unstable Precursors) B Alkaline Stabilization (NaOH / EtOH) A->B Synthesis C Sodium Dipentyl- dithiocarbamate B->C Precipitation D FT-IR Spectroscopy ν(C-N) 1450-1550 cm⁻¹ C->D E 13C NMR Spectroscopy δ ~210 ppm (N-CS2) C->E F HRMS (ESI-) Exact Mass Validation C->F G Validated DPDTC Structure D->G E->G F->G

Workflow for the structural elucidation of stabilized dipentyl-carbamodithioic acid.

Self-Validating Experimental Protocols

Synthesis & Stabilization of Sodium Dipentyldithiocarbamate

Causality & Rationale: By conducting the nucleophilic addition of dipentylamine to CS₂ in an alkaline medium, the molecule is immediately deprotonated and trapped as a stable alkali metal salt. This prevents the entropic degradation back into volatile precursors[2].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of N,N-dipentylamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Alkalization: Add 10 mmol of sodium hydroxide (NaOH) dissolved in a minimal amount of distilled water to the amine solution. Stir for 15 minutes at 0–5 °C using an ice bath.

  • Nucleophilic Addition: Add 12 mmol of carbon disulfide (CS₂) dropwise over 30 minutes. The reaction is exothermic; maintaining the ice bath is critical to prevent the volatilization of CS₂.

  • Isolation: Stir the mixture for an additional 2 hours at room temperature. Evaporate the solvent under reduced pressure. Wash the resulting off-white precipitate with cold diethyl ether to remove unreacted amine, then recrystallize from an ethanol/water mixture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR is utilized to confirm the formation of the NCS₂ moiety. The free acid would exhibit an S-H stretch near 2500 cm⁻¹. Its absence, coupled with the emergence of the thioureide ν(C-N) band at 1450–1550 cm⁻¹, definitively proves the formation of the resonance-stabilized dithiocarbamate anion[3].

Step-by-Step Protocol:

  • Sample Preparation: Grind 2 mg of the synthesized sodium dipentyldithiocarbamate with 200 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure. (Alternatively, use an ATR-FTIR module to avoid moisture absorption).

  • Background Calibration: Record a background spectrum of the empty sample chamber (or blank KBr pellet) accumulating 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[3].

  • Acquisition: Scan the sample under identical parameters.

  • Diagnostic Analysis: Isolate the 1450–1550 cm⁻¹ region to identify the thioureide ν(C-N) stretch, and the 950–1050 cm⁻¹ region for the ν(C-S) symmetric and asymmetric stretches[4].

Multinuclear NMR Spectroscopy (¹H and ¹³C)

Causality & Rationale: The partial double bond character of the N=CS₂ bond restricts the rotation of the pentyl chains, which can sometimes cause peak broadening. More importantly, the electron-withdrawing nature of the two sulfur atoms and the resonance delocalization heavily deshield the thiocarbonyl carbon, pushing its ¹³C NMR signal to approximately 200–210 ppm. This extreme downfield shift is the ultimate self-validating marker for the dithiocarbamate core[5].

Step-by-Step Protocol:

  • Solvation: Dissolve 15 mg of the stabilized salt in 0.6 mL of Deuterium Oxide (D₂O) or deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton spectrum at 400 MHz (298 K). Set the relaxation delay (D1) to 2 seconds. Calibrate the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum at 100 MHz. Because the quaternary thiocarbonyl carbon relaxes slowly, increase the relaxation delay (D1) to 5 seconds and acquire at least 1024 scans to ensure an adequate signal-to-noise ratio for the ~210 ppm peak.

Quantitative Data Summaries

The following tables synthesize the expected quantitative analytical data for the stabilized dipentyl-carbamodithioic acid derivative, allowing for rapid cross-referencing during structure elucidation.

Table 1: Diagnostic FT-IR Vibrational Frequencies
Vibration ModeWavenumber Range (cm⁻¹)Structural Significance & Causality
ν(C-N) Thioureide 1450 – 1550Higher than a C-N single bond; indicates partial double bond character due to resonance[3].
ν(C-S) Asymmetric 950 – 1050Confirms the presence of the dithioate group.
ν(C-H) Aliphatic 2850 – 2960Validates the presence of the intact pentyl alkyl chains.
ν(S-H) Stretch Absent (~2500)Proves successful deprotonation and stabilization of the free acid.
Table 2: Multinuclear NMR (¹H and ¹³C) Assignments
NucleusChemical Shift (ppm)MultiplicityAssignmentCausality / Electronic Environment
¹³C 205.0 – 210.0SingletN-C S₂Highly deshielded quaternary thiocarbonyl carbon[5].
¹³C 50.0 – 55.0SingletN-C H₂Deshielded by the adjacent electronegative nitrogen atom.
¹³C 14.0 – 29.0SingletsAliphatic C Standard chemical shifts for the remaining pentyl chain carbons.
¹H 3.60 – 3.80TripletN-CH₂ Protons adjacent to the thioureide nitrogen.
¹H 1.20 – 1.70Multiplets-CH₂ -Internal methylene protons of the pentyl chains.
¹H 0.85 – 0.95Triplet-CH₃ Terminal methyl groups.

References

  • Title: Application Notes & Protocols: Characterizing Dithiocarbamate-Metal Complexes with FT-IR and NMR Spectroscopy Source: Benchchem URL
  • Title: Organotin (IV)
  • Title: Synthesis and spectral studies on Cd(II)
  • Title: The Association of Alkali Metal N,N-Dialkyldithiocarbamates in Solution Source: SciSpace URL
  • Title: The structural chemistry of zinc(ii) and nickel(ii)

Sources

Exploratory

Comprehensive Synthesis and Characterization of Dipentyldithiocarbamic Acid (CAS 99-70-7): A Technical Whitepaper

Executive Summary & Chemical Identity Dipentyldithiocarbamic acid[1] (CAS 99-70-7), also known as N,N-dipentylcarbamodithioic acid, is a highly lipophilic bidentate chelating agent belonging to the dialkyldithiocarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Dipentyldithiocarbamic acid[1] (CAS 99-70-7), also known as N,N-dipentylcarbamodithioic acid, is a highly lipophilic bidentate chelating agent belonging to the dialkyldithiocarbamate family. Characterized by its dual five-carbon aliphatic chains, this compound exhibits exceptional solubility in non-polar matrices. This structural feature makes it a critical intermediate in the synthesis of lipophilic metal complexes (e.g., antimony diamyldithiocarbamate), advanced rubber vulcanization accelerators, and sulfur-based corrosion inhibitors for yellow metals.

Because free dithiocarbamic acids are thermodynamically unstable in ambient aqueous environments, CAS 99-70-7 is predominantly synthesized, isolated, and utilized either as an alkali metal salt (e.g., sodium dipentyldithiocarbamate) or immediately complexed with transition metals.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of CAS 99-70-7, validated against [2] and chemical inventory databases[1].

ParameterValueScientific Significance
CAS Registry Number 99-70-7Unique identifier for the free acid form.
Molecular Formula C₁₁H₂₃NS₂Dictates the mass and elemental composition.
Molecular Weight 233.44 g/mol Used for precise stoichiometric calculations.
SMILES String CCCCCN(CCCCC)C(=S)SDefines the secondary amine and dithioic core.
XLogP3-AA 4.5High lipophilicity; drives solubility in oils/polymers.
Boiling Point 293.7 ± 23.0 °C (Predicted)Indicates low volatility of the intact molecule.
Density 0.987 ± 0.06 g/cm³ (Predicted)Relevant for phase separations during synthesis.

Mechanistic Synthesis & Reaction Kinetics

The synthesis of dipentyldithiocarbamic acid relies on the bimolecular nucleophilic addition of a secondary amine (dipentylamine) to the electrophilic central carbon of carbon disulfide (CS₂).

Causality Behind Experimental Choices: The reaction between amines and CS₂ is highly exothermic. If the thermal load is not strictly managed (maintained at 0–5 °C), two critical failures occur:

  • The highly volatile CS₂ (boiling point 46 °C) vaporizes, skewing the stoichiometric ratio and reducing yield.

  • High temperatures promote the elimination of hydrogen sulfide (H₂S), leading to the formation of undesired thiourea byproducts.

An alkaline medium (typically NaOH or KOH) is mandatory. The base deprotonates the transient zwitterionic intermediate, driving the reaction equilibrium forward to form a stable dithiocarbamate salt. To isolate the free acid (CAS 99-70-7), a subsequent, highly controlled biphasic acidification step is required.

SynthesisWorkflow A Dipentylamine (Secondary Amine) D Nucleophilic Addition (Exothermic) A->D B Carbon Disulfide (CS2) B->D C Alkaline Medium (NaOH, 0-5°C) C->D Deprotonation E Sodium Dipentyl- dithiocarbamate D->E 1 hr, 40°C cook F Controlled Acidification (Dilute HCl, pH ~4) E->F Protonation (Ice Bath) G Dipentyldithiocarbamic Acid (CAS 99-70-7) F->G Organic Extraction

Synthesis workflow of CAS 99-70-7 from amine precursors to the isolated free acid.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates in-process analytical checks to ensure the complete consumption of precursors before proceeding to the delicate acidification phase.

  • Reagent Preparation: Charge a clean, dry, four-neck 500 mL round-bottom flask with 100 mL of deionized water and 0.26 mol of sodium hydroxide (NaOH). Cool the solution to 0–5 °C using an ice-water bath.

  • Amine Addition: Slowly add 0.25 mol of dipentylamine under continuous mechanical stirring. Ensure the temperature does not exceed 5 °C.

  • CS₂ Dropwise Addition: Equip the flask with a pressure-equalizing dropping funnel. Add 0.27 mol of carbon disulfide (CS₂) dropwise over 45 minutes. Critical: A slight excess of CS₂ is used to ensure complete consumption of the amine.

  • Thermal Cooking: Once addition is complete, remove the ice bath and allow the reaction to warm to 40 °C. "Cook" the reaction for 1 hour. The resulting product is a clear, yellow aqueous solution of sodium dipentyldithiocarbamate[3].

  • In-Process Validation: Spot the aqueous layer on a silica TLC plate alongside a dipentylamine standard (Eluent: Hexane/Ethyl Acetate 8:2). Stain with iodine. The absence of the amine spot confirms reaction completion.

  • Biphasic Acidification (Free Acid Isolation): Transfer the aqueous solution back to an ice bath (0 °C). Add 150 mL of cold dichloromethane (DCM). Slowly add cold, dilute HCl (1M) dropwise under vigorous stirring until the aqueous layer reaches pH 4.0.

  • Extraction & Storage: The free dipentyldithiocarbamic acid immediately partitions into the DCM layer, protecting it from aqueous degradation. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure at < 25 °C. Store the resulting oil at -20 °C under argon.

Analytical Characterization Standards

To verify the structural integrity of CAS 99-70-7, a multi-modal analytical approach is required. Because the free acid is prone to degradation, characterization must be performed rapidly or on its stabilized metal-salt derivatives.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The hallmark of the dithiocarbamate moiety is the thioureide band (N-C=S stretching) typically observed between 1450–1500 cm⁻¹. The C=S double bond stretching appears strongly at 1050–1000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): The N-CH₂ protons of the pentyl chains appear as a distinct triplet around δ 3.6–3.8 ppm. The terminal methyl groups appear as a triplet at δ 0.9 ppm.

    • ¹³C NMR (CDCl₃): The quaternary carbon of the CSS⁻ group is highly deshielded, appearing far downfield at approximately δ 195–205 ppm, confirming the presence of the dithiocarbamate core.

  • High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column (Acetonitrile/Water gradient), the compound elutes late due to its high XLogP (4.5). UV detection at 254 nm and 280 nm captures the strong π-π* and n-π* transitions of the N-C=S system.

Applications in Materials Science and Pharmacology

Metal Chelation and Corrosion Inhibition

Dipentyldithiocarbamic acid is a premier chelating agent due to the strong electron-donating capacity of its two sulfur atoms. It forms highly stable, lipophilic, four-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Sb³⁺). In industrial cooling systems, dithiocarbamates act as potent corrosion inhibitors for yellow metals (copper alloys). They bind to the Cu(I) surface, forming a 1:1 molar complex that creates a robust, hydrophobic protective film, preventing oxidation and halogen attack[3].

Vulcanization Acceleration

In the rubber industry, dialkyldithiocarbamates are utilized as ultra-accelerators for sulfur vulcanization[4]. The dipentyl derivative is particularly valued because its long aliphatic chains ensure perfect miscibility with non-polar rubber matrices (like EPDM or natural rubber), preventing "blooming" (the crystallization of accelerators on the rubber surface).

ChelationPathway A Dipentyldithiocarbamic Acid (CAS 99-70-7) B Acidic Degradation (pH < 3) A->B Aqueous Instability D Metal Chelation (Cu2+, Zn2+, Sb3+) A->D Bidentate Coordination via S, S' C Dipentylamine + CS2 (Toxic Byproducts) B->C C-N Bond Cleavage E Stable Metal-DTC Complex (Lipophilic, XLogP > 4.5) D->E Thermodynamic Sink

Divergent pathways of CAS 99-70-7: Acidic degradation vs. stable metal chelation.

Toxicity, Stability, and Handling Protocols

Degradation Kinetics: The fundamental weakness of free dipentyldithiocarbamic acid is its susceptibility to acid-catalyzed decomposition. At pH levels below 3.0, the protonation of the nitrogen atom weakens the N-C bond, leading to rapid cleavage into dipentylamine and toxic carbon disulfide gas.

EHS (Environmental, Health, and Safety) Considerations: Because of its degradation profile, CAS 99-70-7 must never be stored near strong acids. Furthermore, while the intact molecule has specific applications, its degradation products (CS₂ and amines) are recognized neurotoxins and potential endocrine disruptors[5]. Personnel must handle the free acid in a certified fume hood using nitrile gloves and chemical splash goggles. For long-term commercial storage, the compound is almost exclusively converted into its sodium, zinc, or antimony salt equivalents[6] to bypass the thermodynamic instability of the free dithioic acid.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 84875, Carbamodithioic acid, dipentyl-. Retrieved from:[Link]

  • Google Patents (EP1580301A1).Sulfur based corrosion inhibitors.
  • Google Patents (US1938651A).Vulcanization of rubber.
  • The Open Medicine Journal. Recent Updates on the Effect of Endocrine Disruptors on Male Reproductive Functions. Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 85168, Antimony diamyldithiocarbamate. Retrieved from:[Link]

Sources

Foundational

Carbamodithioic Acid, Dipentyl- (Dipentyldithiocarbamate): Solution Stability, Degradation Kinetics, and Handling Protocols

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Carbamodithioic acid, dipentyl- (commonly referred to as dipentyldith...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Carbamodithioic acid, dipentyl- (commonly referred to as dipentyldithiocarbamic acid, or in its salt form, dipentyldithiocarbamate - DPDTC), is an organosulfur compound widely utilized in coordination chemistry, heavy metal remediation, and as an intermediate in pharmaceutical synthesis. Despite its utility, the compound presents significant handling challenges due to its inherent instability in aqueous media.

As a Senior Application Scientist, I have observed that the majority of irreproducible results involving dithiocarbamates stem from a fundamental misunderstanding of their solution-state kinetics. This whitepaper provides an authoritative, mechanistically grounded guide to the stability of DPDTC in solution, outlining the causality behind its degradation and providing field-proven, self-validating protocols for its handling and analysis.

Mechanistic Grounding: The Degradation Pathways

The stability of DPDTC in solution is governed by a delicate equilibrium that is highly susceptible to pH fluctuations, oxidative stress, and the presence of trace metals.

Acid-Catalyzed Hydrolysis

The primary cause of DPDTC instability in aqueous solutions is acid-catalyzed hydrolysis[1]. Dithiocarbamates are basic salts; when exposed to neutral or acidic environments (pH ≤ 7), they are rapidly protonated to form the free dipentyldithiocarbamic acid[2].

This protonated intermediate is highly unstable. The steric influence of the two bulky pentyl groups causes significant strain on the C–N bond. Consequently, the molecule rapidly cleaves to yield carbon disulfide (CS₂) and dipentylamine[3]. Because this reaction is first-order and directly proportional to the hydrogen ion concentration, even minor drops in pH can trigger catastrophic sample loss.

Oxidative Dimerization

In the presence of dissolved oxygen, DPDTC can undergo oxidation to form a thiuram disulfide. While thiuram disulfides generated from secondary amines are generally stable, their formation alters the chromophoric properties of the solution and depletes the active concentration of the dithiocarbamate monomer[1],[2].

Degradation DPDTC Dipentyldithiocarbamate (Stable Anion) Acidic Acidic Media (pH < 7) DPDTC->Acidic H+ addition Alkaline Alkaline Media (pH > 8) DPDTC->Alkaline OH- presence Protonated Dipentyldithiocarbamic Acid (Unstable) Acidic->Protonated Protonation Alkaline->DPDTC Equilibrium Shift Products Carbon Disulfide (CS2) + Dipentylamine Protonated->Products Rapid Cleavage

Caption: pH-dependent degradation pathway of dipentyldithiocarbamate.

Quantitative Stability Data

The half-life of dialkyldithiocarbamates is a direct function of the surrounding pH. The extreme instability of these compounds at low pH makes measurement difficult, but established kinetic data for analogous dialkyldithiocarbamates provides a reliable predictive framework for DPDTC[1],[3],[2].

Table 1: Comparative Stability Profile of Dialkyldithiocarbamates in Aqueous Solution

pH ConditionTemperatureEstimated Half-LifePrimary Degradation MechanismVisual Indicator of Degradation
pH 2.0 25°C~ 0.3 secondsAcid-catalyzed cleavageImmediate outgassing (CS₂)
pH 5.0 25°C< 36 hoursAcid-catalyzed cleavageTurbidity / Precipitation
pH 7.0 25°C< 24 hoursMild hydrolysisGradual cloudiness
pH 9.0+ 2-8°C> 14 daysStable (if deoxygenated)Solution remains clear

Note: Below pH 7.4, solutions frequently become turbid, indicating the precipitation of degradation byproducts or the formation of insoluble amine salts[4].

Experimental Methodologies: Stability-Indicating Workflows

To accurately assess the stability of DPDTC for drug development or materials science applications, researchers must employ a self-validating forced degradation workflow. The following protocol isolates variables (pH, oxidation, trace metals) to ensure that analytical readouts reflect true chemical stability rather than artifactual degradation.

Step-by-Step Protocol: Forced Degradation & HPLC Analysis

Step 1: Buffer Preparation & Deoxygenation

  • Action: Prepare a 50 mM ammonium bicarbonate buffer and adjust the pH to 9.5 using sodium hydroxide. Purge the buffer with argon gas for 30 minutes prior to use.

  • Causality: DPDTC is highly susceptible to both acid-catalyzed hydrolysis and oxidation. Maintaining a pH above 9 ensures the equilibrium strongly favors the stable dithiocarbamate anion[4]. Argon purging displaces dissolved oxygen, isolating the hydrolytic degradation pathway from oxidative dimerization[1].

Step 2: Metal-Free Sample Dissolution

  • Action: Dissolve the DPDTC standard in the deoxygenated buffer using acid-washed, metal-free glassware. Add 1 mM EDTA to the solution.

  • Causality: DPDTC is a potent chelator. Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard glassware will rapidly form intensely colored, insoluble metal-dithiocarbamate complexes, leading to artificial concentration drops and solution turbidity[5],[3]. EDTA acts as a sacrificial chelator to protect the DPDTC.

Step 3: Stress Application (Forced Degradation)

  • Action: Aliquot the solution into separate, tightly sealed amber vials with minimal headspace[1]. Subject the aliquots to targeted stress conditions:

    • Thermal: 40°C for 48 hours.

    • Acidic: Adjust pH to 5.0 using 0.1 M HCl (monitor rapid CS₂ evolution).

    • Oxidative: Expose to 3% H₂O₂.

Step 4: HPLC Analysis with Alkaline Mobile Phase

  • Action: Analyze the stressed samples using a Reverse-Phase HPLC system equipped with a C18 column. Crucial: The mobile phase must be buffered to pH 9.0 (e.g., using ammonium hydroxide/acetonitrile).

  • Causality: Standard HPLC methods often use acidic modifiers (e.g., 0.1% Formic Acid). Injecting DPDTC into an acidic mobile phase causes rapid on-column degradation, resulting in split peaks, loss of signal, and inaccurate quantification. An alkaline mobile phase preserves the analyte during chromatographic separation[4].

Workflow Prep 1. Sample Preparation (Deoxygenated Alkaline Buffer) Stress 2. Forced Degradation (Heat, Acid, Base, Oxidation) Prep->Stress Quench 3. Reaction Quenching (Neutralization / Cooling) Stress->Quench Analysis 4. HPLC Analysis (Alkaline Mobile Phase) Quench->Analysis Data 5. Kinetic Profiling (Half-life Calculation) Analysis->Data

Caption: Step-by-step forced degradation workflow for stability assessment.

Strategic Formulation and Storage Guidelines

To ensure the integrity of DPDTC solutions during routine laboratory use or commercial formulation, the following field-proven guidelines must be strictly adhered to:

  • Fresh Preparation: For highly sensitive experimental use, DPDTC solutions should be prepared fresh daily. If the pH is not strictly controlled in the alkaline range, degradation begins immediately upon dissolution[4].

  • Alkaline Buffering: For short-term storage, solutions must be buffered to a pH of 9–10. Never store DPDTC in unbuffered distilled water, as the natural absorption of atmospheric CO₂ will lower the pH and initiate hydrolysis[1].

  • Inert Atmosphere: Store solutions in tightly sealed containers, overlaid with an inert gas (nitrogen or argon), and minimize the headspace to prevent oxidative degradation[1].

  • Temperature & Light: Refrigeration at 2-8°C in amber, light-protected containers is mandatory to suppress thermal kinetic energy and prevent photo-degradation[4].

References

  • Benchchem. "Stability and Storage of Ditiocarb Solutions: A Technical Guide".
  • Benchchem.
  • Taylor & Francis.
  • Arabian Journal of Chemistry. "Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century".
  • Dalton Transactions (RSC Publishing).

Sources

Exploratory

"basicity of dipentyl-carbamodithioic acid"

The Basicity and Thermodynamic Stability of Dipentyl-Carbamodithioic Acid: A Mechanistic Guide Executive Summary Dipentyl-carbamodithioic acid (N,N-dipentyldithiocarbamic acid, DPDTC-H) and its conjugate base represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Basicity and Thermodynamic Stability of Dipentyl-Carbamodithioic Acid: A Mechanistic Guide

Executive Summary

Dipentyl-carbamodithioic acid (N,N-dipentyldithiocarbamic acid, DPDTC-H) and its conjugate base represent a highly specialized class of organosulfur compounds utilized extensively in heavy metal remediation, analytical preconcentration, and agricultural chemistry[1]. Understanding the basicity of this molecule requires a bifurcated approach: evaluating the Brønsted-Lowry basicity (protonation dynamics) of its nitrogen and sulfur heteroatoms, and analyzing the Lewis basicity (electron-pair donation) of its dithiocarbamate moiety.

This whitepaper provides an in-depth analysis of the structural dynamics, thermodynamic profile, and pH-dependent decomposition kinetics of dipentyl-carbamodithioic acid, supported by self-validating experimental protocols designed for advanced laboratory settings.

Structural Dynamics: The Inductive and Mesomeric Effects

The basicity of the dithiocarbamate group is governed by the delicate interplay between the electron-withdrawing nature of the thiocarbonyl (C=S) group and the electron-donating inductive (+I) effect of the alkyl substituents.

In DPDTC, the two bulky pentyl chains exert a strong +I effect. This increases the electron density on the central nitrogen atom. However, the nitrogen's lone pair is heavily delocalized into the C–N bond due to resonance (mesomeric effect), giving the C–N bond partial double-bond character[2]. This electron drift pushes negative charge onto the two sulfur atoms, effectively reducing the Brønsted basicity of the nitrogen (compared to the parent dipentylamine) by approximately 14 pKa units[3], while simultaneously transforming the sulfur atoms into exceptionally strong Lewis bases.

The canonical forms of the DPDTC anion dictate its reactivity:

  • Brønsted Basicity: The conjugate base (DPDTC⁻) accepts protons primarily at the sulfur atom to form the free acid, though N-protonation to form a zwitterionic intermediate is a critical rate-determining step in its acidic decomposition[3].

  • Lewis Basicity: The high electron density on the sulfur atoms allows for the formation of highly stable, hydrophobic complexes with transition and heavy metals (e.g., Cu²⁺, As³⁺, Bi³⁺)[1].

Resonance N1 Dipentylamine (High N-Basicity) N2 CS2 Addition (Exothermic) N1->N2 + CS2 / NaOH N3 Dipentyldithiocarbamate (Delocalized e- density) N2->N3 Nucleophilic Attack N4 S-Protonation (Weak Brønsted Base) N3->N4 pH < pKa N5 Metal Chelation (Strong Lewis Base) N3->N5 + M2+ Ions

Synthesis and dual acid-base reactivity pathways of dipentyldithiocarbamate.

Thermodynamic Profile and pKa

Dithiocarbamic acids are generally weak acids. The stability of the conjugate base in aqueous solution is highly dependent on the alkyl substitutions. Monoalkyldithiocarbamates exhibit lower pKa values and are relatively more stable in acidic solutions. In contrast, dialkyldithiocarbamates like DPDTC have higher pKa values because the +I effect of the dual alkyl groups stabilizes the zwitterionic ammonium ion formed during protonation, which directly influences the polarity of the S–H bond[1].

The estimated pKa of diethyldithiocarbamic acid is approximately 5.4[4], though the thiol protonation is sometimes modeled lower depending on the ionic strength[5]. Due to the extended aliphatic chains, dipentyl-carbamodithioic acid exhibits a slightly higher pKa and extreme instability at low pH due to the steric strain the pentyl groups place on the C–N bond[1].

Table 1: Comparative Basicity and Stability of Dithiocarbamates
CompoundAlkyl SubstituentEstimated pKaLewis Basicity (Metal Affinity)Acidic Stability (t½ at pH 2)
Monomethyldithiocarbamic acidMethyl (-CH3)~2.9ModerateHigher
Diethyldithiocarbamic acidEthyl (-C2H5)~5.4Strong~0.3 seconds[2]
Dipentyldithiocarbamic acid Pentyl (-C5H11) >5.4 Very Strong <0.3 seconds

Mechanisms of Acid-Catalyzed Decomposition

At low pH, the basicity of the DPDTC anion leads to its own destruction. The decomposition of dialkyldithiocarbamates at a constant pH is a first-order reaction, with the rate directly proportional to the hydrogen ion concentration[2].

The Causality of Cleavage: When the pH drops below the pKa, the molecule undergoes rapid protonation. For dialkyl derivatives derived from strongly basic amines, the rate-limiting step is the intramolecular transfer of the proton from the sulfur atom to the nitrogen atom, forming a zwitterion, followed by the immediate cleavage of the sterically strained C–N bond[3]. This yields the parent dipentylamine and carbon disulfide (CS2).

Decomposition A DPDTC Anion (Stable at pH > 8) B S-Protonated Acid (pH < 5.4) A->B + H+ (Fast) C N-Protonated Zwitterion (Sterically Strained) B->C Intramolecular H+ Shift D Dipentylamine + CS2 (Irreversible Cleavage) C->D C-N Cleavage (Rate-Limiting)

Acid-catalyzed decomposition pathway of dipentyl-carbamodithioic acid.

Experimental Protocols

To rigorously evaluate the basicity and reactivity of dipentyl-carbamodithioic acid, researchers must employ self-validating workflows. The extreme lability of the C-N bond at low pH necessitates specialized kinetic techniques.

Protocol 1: Stopped-Flow Spectrophotometric Determination of pKa

Rationale: The thiocarbonyl (C=S) chromophore exhibits distinct UV absorption maxima at 257 nm and 290 nm[5]. Because DPDTC decomposes in milliseconds at low pH, standard titration is impossible. A stopped-flow spectrophotometer allows for the real-time tracking of absorbance decay to calculate the pseudo-first-order rate constant ( kobs​ ), from which the pKa is mathematically extracted via a pH-rate profile[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 9.0. Maintain a constant ionic strength ( μ=0.1 M) using NaClO4 to prevent activity coefficient variations.

  • Substrate Preparation: Dissolve the sodium salt of DPDTC in 0.01 M NaOH to ensure it remains entirely in its stable, anionic conjugate base form.

  • Isothermal Equilibration: Load the buffer and substrate syringes into the stopped-flow apparatus. Equilibrate precisely at 25.0 ± 0.1 °C. Causality: Decomposition activation energy is high; thermal fluctuations will severely skew kinetic data.

  • Rapid Mixing & Acquisition: Trigger the pneumatic drive to mix the substrate and buffer (1:10 ratio) with a dead-time of <2 milliseconds. Monitor the exponential decay of absorbance at λ=290 nm.

  • Self-Validation (Control): Run a blank injection (NaOH + Buffer) to establish the baseline absorbance and correct for inner-filter effects.

  • Data Extraction: Fit the decay curves to a first-order exponential model to obtain kobs​ for each pH. Plot log(kobs​) vs. pH. The inflection point of this dumbbell-shaped curve represents the thermodynamic pKa of the dithiocarbamic acid[3].

Protocol 2: Exploiting Lewis Basicity for Heavy Metal Preconcentration

Rationale: While the free acid is unstable in water, the neutral metal-DPDTC complexes are highly stable and hydrophobic. The strong Lewis basicity of the sulfur atoms allows DPDTC to outcompete water and hydroxide ions for transition metals, enabling liquid-liquid extraction[5].

Step-by-Step Methodology:

  • Aqueous Phase Adjustment: Adjust the heavy-metal-containing aqueous sample to pH 6.0–8.0 using an acetate buffer. Causality: This pH window prevents the acid-catalyzed decomposition of the DPDTC ligand while avoiding the precipitation of metal hydroxides.

  • Ligand Introduction: Add a 0.5% (w/v) aqueous solution of sodium dipentyldithiocarbamate in a 10-fold molar excess relative to the estimated metal concentration.

  • Complexation: Stir for 5 minutes. The high electron donor capacity of the sulfur atoms will rapidly form a (DPDTC)n​M complex.

  • Solvent Extraction: Add an equal volume of high-purity chloroform ( CHCl3​ ). Shake vigorously for 2 minutes. Causality: The lipophilic pentyl chains render the uncharged metal complex highly soluble in non-polar solvents (distribution ratio >2000)[5].

  • Phase Separation & Analysis: Allow the phases to separate. Extract the lower organic layer, evaporate the solvent under a gentle stream of nitrogen, and reconstitute in 2% HNO3​ for analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Workflow S1 1. Buffer Preparation (pH 2.0 - 9.0, μ=0.1M) S2 2. DPDTC Injection (Isothermal, 25°C) S1->S2 S3 3. UV-Vis Monitoring (λ = 290 nm) S2->S3 Rapid Mixing (<2ms) S4 4. Kinetic Modeling (Pseudo-first-order) S3->S4 Absorbance Decay S5 5. pKa Extraction (pH-Rate Profile) S4->S5 Non-linear Regression

Self-validating spectrophotometric workflow for determining DPDTC basicity.

References

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species Source: Arab Journal of Chemistry / Elsevier URL:[Link]

  • DIETHYLDITHIOCARBAMIC ACID - Physico-chemical Properties Source: ChemBK URL:[Link]

Sources

Foundational

Understanding the Chelating Properties of Dipentyl-dithiocarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Dipentyl-dithiocarbamate (DPDTC), a dialkyldithiocarbamate featuring two pentyl chains, is a powerful chelating agent with significant potential ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentyl-dithiocarbamate (DPDTC), a dialkyldithiocarbamate featuring two pentyl chains, is a powerful chelating agent with significant potential across various scientific disciplines, including analytical chemistry, materials science, and pharmacology. Its lipophilic nature, conferred by the pentyl groups, alongside the strong metal-binding capacity of the dithiocarbamate moiety, makes it a subject of considerable interest. This guide provides a comprehensive technical overview of the synthesis, characterization, and chelating properties of DPDTC. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile ligand in their work. The subsequent sections will delve into the coordination chemistry of DPDTC, methods for determining the stability of its metal complexes, and its diverse applications, from heavy metal remediation to its role as a precursor in nanoparticle synthesis and its potential as a therapeutic agent.

The Chemistry of Dithiocarbamates: A Foundation for Understanding Dipentyl-dithiocarbamate

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the R₂NCS₂⁻ functional group.[1] They are derived from dithiocarbamic acid, which is unstable, and are typically synthesized and used as their more stable alkali metal salts.[2] The exceptional chelating ability of DTCs stems from the two sulfur donor atoms, which exhibit a high affinity for a wide array of soft and borderline metal ions, as described by the Hard and Soft Acids and Bases (HSAB) theory.[1]

The electronic structure of the dithiocarbamate ligand is best described by a set of resonance structures that delocalize the negative charge across the two sulfur atoms and the nitrogen atom. This delocalization contributes to the formation of highly stable, often colored, metal complexes. The nature of the alkyl or aryl substituents on the nitrogen atom significantly influences the electronic and steric properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complexes.[1] In the case of dipentyl-dithiocarbamate, the two pentyl groups increase its lipophilicity compared to shorter-chain analogues like diethyldithiocarbamate.

The general reaction for the synthesis of a sodium dialkyldithiocarbamate salt involves the reaction of a secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide.[3]

Synthesis and Complexation of Dipentyl-dithiocarbamate

Synthesis of Sodium Dipentyl-dithiocarbamate

The synthesis of sodium dipentyl-dithiocarbamate is a straightforward procedure that can be readily performed in a standard laboratory setting. The reaction involves the nucleophilic addition of dipentylamine to carbon disulfide, followed by deprotonation with a base to form the stable sodium salt.

G Synthesis of Sodium Dipentyl-dithiocarbamate dipentylamine Dipentylamine reaction Reaction Vessel (0-5 °C) dipentylamine->reaction cs2 Carbon Disulfide (CS2) cs2->reaction naoh Sodium Hydroxide (NaOH) naoh->reaction solvent Ethanol/Water solvent->reaction Solvent product Sodium Dipentyl-dithiocarbamate reaction->product Precipitation

Caption: General workflow for the synthesis of sodium dipentyl-dithiocarbamate.

A detailed, step-by-step protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Synthesis of Metal-Dipentyl-dithiocarbamate Complexes

The synthesis of metal-DPDTC complexes is typically achieved through a metathesis reaction between the sodium salt of DPDTC and a suitable metal salt (e.g., chloride, sulfate, or nitrate) in an appropriate solvent.[4] The choice of solvent depends on the solubility of the reactants and the resulting complex. Ethanol, methanol, or aqueous mixtures are commonly employed.[4]

For instance, the synthesis of Nickel(II) di(pentyl)dithiocarbamate, [Ni(Pe₂dtc)₂], involves the reaction of dipentylamine and carbon disulfide in ethanol, followed by the addition of an aqueous solution of nickel(II) chloride.[5] This results in the formation of a deep-green precipitate of the complex.[5]

G Synthesis of Metal-DPDTC Complexes dpdtc_na Sodium Dipentyl-dithiocarbamate reaction Reaction Mixture (Stirring) dpdtc_na->reaction metal_salt Metal Salt (e.g., MCl₂) metal_salt->reaction solvent Solvent (e.g., Ethanol) solvent->reaction Solvent product Metal-DPDTC Complex reaction->product Precipitation

Caption: General workflow for the synthesis of metal-dipentyl-dithiocarbamate complexes.

Characterization of Dipentyl-dithiocarbamate and its Metal Complexes

A combination of spectroscopic techniques is essential for the comprehensive characterization of DPDTC and its metal complexes, providing insights into their structure, bonding, and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of the dithiocarbamate ligand and its coordination to a metal center. Key diagnostic vibrational bands include:

  • ν(C-N) "Thioureide" band: This band, typically appearing in the 1450-1550 cm⁻¹ region, is indicative of the C-N bond within the NCS₂⁻ group. Upon coordination to a metal, this band often shifts to a higher frequency, suggesting an increase in the double-bond character of the C-N bond.[6]

  • ν(C-S) band: The C-S stretching vibration is usually observed in the 950-1050 cm⁻¹ region.[6]

  • ν(M-S) band: The appearance of a new band in the far-infrared region (typically 300-450 cm⁻¹) is direct evidence of the formation of a metal-sulfur bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic DPDTC complexes in solution.

  • ¹H NMR: The protons of the pentyl chains will give characteristic signals. The protons on the carbons alpha to the nitrogen atom are particularly sensitive to the coordination environment and will often exhibit a downfield shift upon complexation.

  • ¹³C NMR: The most diagnostic signal is that of the NCS₂ carbon, which typically resonates in the range of 200-215 ppm.[8] The position of this signal is sensitive to the electronic environment of the dithiocarbamate moiety. The carbons of the pentyl chains will also show characteristic shifts.

Nucleus Typical Chemical Shift (δ) of Free Ligand Expected Shift upon Complexation Rationale
¹H (α-CH₂) ~3.5 - 4.0 ppmDownfield shiftDeshielding due to electron withdrawal by the metal center.
¹³C (NCS₂) ~205 - 215 ppmCan shift upfield or downfieldReflects changes in the π-electron system of the dithiocarbamate backbone upon chelation.[9]
¹³C (α-CH₂) ~50 - 60 ppmDownfield shiftCorroborates changes observed in ¹H NMR, confirming the involvement of the nitrogen atom in coordination.
UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for studying the electronic transitions within the dithiocarbamate ligand and its metal complexes. The free DPDTC ligand typically exhibits intra-ligand π→π* and n→π* transitions. Upon complexation with a metal ion, new absorption bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals).[10] The formation of colored complexes allows for the colorimetric determination of metal ion concentrations.[11]

Stability and Stoichiometry of Metal-DPDTC Complexes

The stability of metal-DPDTC complexes is a critical parameter that dictates their utility in various applications. The stability is quantified by the stability constant (β), which is the equilibrium constant for the formation of the complex.

The stability of dithiocarbamate complexes with divalent metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[12] The stoichiometry of the complexes, most commonly 1:2 (metal:ligand), can be determined using methods such as the mole-ratio method or Job's method of continuous variation.[13]

Determination of Stability Constants

Potentiometric Titration: This method involves titrating a solution containing the metal ion and the DPDTC ligand with a standard solution of a strong base.[12] The change in pH is monitored, and the data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. From the formation curve (a plot of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration), the stepwise stability constants can be determined.

UV-Vis Spectrophotometric Titration: This technique is particularly useful when the formation of the metal-DPDTC complex results in a significant change in the UV-Vis spectrum. A solution of the metal ion is titrated with a solution of the DPDTC ligand, and the absorbance is measured at a wavelength where the complex absorbs strongly. The resulting data can be analyzed to determine the stoichiometry and the stability constant of the complex.

Applications of Dipentyl-dithiocarbamate

The unique properties of DPDTC and its metal complexes make them valuable in several fields of research and development.

Heavy Metal Remediation

The strong chelating ability of DPDTC makes it an effective agent for the removal of heavy metal ions from aqueous solutions.[14] The lipophilic nature of the resulting metal complexes facilitates their extraction into organic solvents, a process known as solvent extraction.[4] This is particularly useful for the preconcentration of trace metals before analysis or for the remediation of contaminated water.

Precursor for Nanoparticle Synthesis

Metal-dithiocarbamate complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles. Thermal decomposition of a metal-DPDTC complex in a high-boiling point solvent can yield nanoparticles with controlled size and morphology. The long pentyl chains of DPDTC can influence the solubility of the precursor in organic solvents and may also act as capping agents, preventing agglomeration of the nanoparticles.

Biological and Pharmacological Potential

Dithiocarbamates and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action is often related to their ability to chelate essential metal ions in biological systems or to interfere with cellular redox processes. The increased lipophilicity of DPDTC may enhance its ability to cross cell membranes, potentially leading to increased bioavailability and biological activity.

Experimental Protocols

Protocol for the Synthesis of Sodium Dipentyl-dithiocarbamate

Causality: This protocol is based on the nucleophilic attack of the secondary amine (dipentylamine) on the electrophilic carbon of carbon disulfide. The reaction is carried out in a basic medium (NaOH) to deprotonate the initially formed dithiocarbamic acid, yielding the stable sodium salt. The use of an ice bath is crucial as the reaction is exothermic.

Materials:

  • Dipentylamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 equivalent) in a minimal amount of water and add ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add dipentylamine (1.0 equivalent) dropwise with continuous stirring.

  • Slowly add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • The sodium dipentyl-dithiocarbamate will precipitate as a white or pale yellow solid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified sodium dipentyl-dithiocarbamate.

Protocol for UV-Vis Spectrophotometric Titration to Determine Complex Stoichiometry and Stability

Causality: This protocol relies on the formation of a colored complex between a metal ion and DPDTC. By systematically varying the mole fraction of the ligand while keeping the total molar concentration of metal and ligand constant (Job's method), the stoichiometry that results in the maximum absorbance corresponds to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.

Materials:

  • Stock solution of a metal salt (e.g., CuSO₄·5H₂O) of known concentration in a suitable solvent (e.g., ethanol/water).

  • Stock solution of sodium dipentyl-dithiocarbamate of the same concentration in the same solvent.

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of solutions in volumetric flasks with a constant total volume, where the mole fraction of the DPDTC ligand varies from 0 to 1. The total concentration of (metal + ligand) should be kept constant in each flask.

  • Allow the solutions to equilibrate for a sufficient amount of time for complex formation to complete.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-DPDTC complex. Use a solution containing only the metal salt at the corresponding concentration as a blank.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of ~0.67 suggests a 1:2 metal:ligand ratio).

  • The stability constant (β) can be calculated from the absorbance data using appropriate equations.

Conclusion

Dipentyl-dithiocarbamate is a highly versatile chelating agent with properties that make it attractive for a wide range of applications in both academic and industrial research. Its synthesis is straightforward, and its metal complexes can be readily prepared and characterized using standard laboratory techniques. The lipophilic nature imparted by the pentyl chains distinguishes it from shorter-chain dithiocarbamates and can be advantageous in applications requiring solubility in organic media or enhanced membrane permeability. This guide has provided a foundational understanding of the core principles governing the chelating properties of DPDTC and has outlined practical protocols for its synthesis and characterization. It is hoped that this information will serve as a valuable resource for researchers and professionals seeking to explore the potential of this powerful chelating agent in their respective fields.

References

  • Adeyemi, J.O. & Onwudiwe, D.C. (2020). The mechanisms of action involving dithiocarbamate complexes in biological systems. Inorganica Chimica Acta, 511, 119809.
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  • Pastorek, R., KameníČEk, J., Cvek, B., PavlíČEk, M., ŠindeláŘ, Z., & ŽÁK, Z. (2003). Nickel(II) di(pentyl)dithiocarbamates with P ligands.
  • Yeo, C.I., & Tiekink, E.R.T. (2021). Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. Antibiotics, 10(6), 719.
  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1202–1215.
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  • BenchChem (2025). Spectroscopic Analysis of Dithiocarbamate Compounds: An In-depth Technical Guide.
  • Al-Jibouri, M.N. (2021). New Dithiocarbamates as a Possible Human Serum Albumin Metal Carrier in Drug Delivery Systems and Their Antioxidant and Antiproliferative Activities. Digital Scholarship@UNLV.
  • Sreeramulu, J., & Kumar, M.A. (2014). Synthesis, spectral analysis and antimicrobial activity of novel dithiocarbamate schiff base metal complexes. Der Pharma Chemica, 6(1), 223-231.
  • Onwudiwe, D.C., & Ajibade, P.A. (2016). Syntheses, characterization, and antimicrobial properties of nickel(II) dithiocarbamate complexes containing NiS4 and NiS2PN moieties.
  • Che, G., Dong, C., & Zhang, Y. (2009). Dithiocarbamate ligand stabilised gold nanoparticles.
  • Labuda, J., Skatuloková, M., Németh, M., & Gergely, Š. (1984). Formation and stability of diethyldithiocarbamate complexes. Chemical Papers, 38(5), 639-646.
  • Al-Obaidy, G.S., Ibraheem, K.R., & Mesher, M.F. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-368.
  • Kalakoti, S., Gondwal, M., Singh Gautam, B.P., Bharti, & Renu. (2024). Dithiocarbamate Complexes as Potent Antimicrobial Agent.
  • Azizi, N., Aryanasab, F., & Saidi, M.R. (2006).
  • (n.d.). 1 H and 13 C NMR chemical shifts of PDTC and two complexes in DMSO-d 6.
  • Sharma, K. (2020). Stability Constants of Metal Complexes in Solution. SciSpace.
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  • Lee, J., Kim, S., & Kim, H. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299.
  • Onwudiwe, D.C., & van Zyl, W.E. (2025). Synthesis, Spectroscopic Characterization, and DFT Insights into a Ni(II) Dithiocarbamate and Its Mixed-Ligand Derivative, with Conversion of the Parent Complex to Nanocrystalline Nickel Sulfide Exhibiting Enhanced Visible-Light Photocatalytic Activity. Journal of Chemical Health Risks, 15(6).
  • Adeyemi, J.O., & Onwudiwe, D.C. (2022). The Versatility in the Applications of Dithiocarbamates. International Journal of Molecular Sciences, 23(3), 1317.
  • Adeyemi, J.O., & Onwudiwe, D.C. (2022). The Versatility in the Applications of Dithiocarbamates.
  • Siddiqi, K.S., Nami, S.A.A., & Chebude, Y. (2006). Comparative study on the IR spectra of some transition metal dithiocarbamates. Spectroscopy Letters, 39(2), 121-133.
  • Adeyemi, J.O., & Onwudiwe, D.C. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • Hogarth, G., & Richards, I. (2019). Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors. Nanoscale Advances, 1(8), 3049-3057.
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  • Wikipedia. (n.d.).
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  • Jangir, S., Bala, V., Lal, N., Kumar, L., Sarswat, A., Kumar, L., Kushwaha, B., Singh, P., Shukla, P.K., Maikhuri, J.P., Gupta, G., & Sharma, V.L. (n.d.). Supporting Information For A unique dithiocarbamate chemistry during design & synthesis of novel sperm-immobilizing agents L.

Sources

Exploratory

Preliminary Investigation of Dipentyl-Carbamodithioic Acid as a Versatile Ligand: Synthesis, Coordination Dynamics, and Applications

Executive Summary & Mechanistic Foundations Dipentyl-carbamodithioic acid (often referred to as N,N-dipentyldithiocarbamate or Pe₂dtc) is a highly versatile organosulfur ligand belonging to the dithiocarbamate family. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

Dipentyl-carbamodithioic acid (often referred to as N,N-dipentyldithiocarbamate or Pe₂dtc) is a highly versatile organosulfur ligand belonging to the dithiocarbamate family. In modern coordination chemistry, drug development, and materials science, dithiocarbamates are prized for their ability to stabilize transition metals in a wide range of oxidation states[1].

The defining characteristic of the Pe₂dtc ligand is its unique electronic structure. The lone pair of electrons on the nitrogen atom delocalizes across the N–C–S framework via a mesomeric effect. This electron delocalization gives the carbon-nitrogen (C–N) bond a partial double-bond character and significantly increases the electron density on the two sulfur atoms[1]. Consequently, the sulfur atoms act as powerful "soft" bases (according to Pearson’s Hard and Soft Acids and Bases theory), allowing for robust, bidentate (S,S') chelation with transition metals such as Nickel (Ni²⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Gold (Au⁺)[1].

CoordinationMechanism N Nitrogen Lone Pair C N-C Partial Double Bond N->C Delocalization S Sulfur Donors (S,S') C->S Increased Electron Density M Transition Metal S->M Coordinate Covalent Bonds Complex Stable Chelate Ring (4-membered) M->Complex Thermodynamic Stabilization

Resonance stabilization and bidentate S,S'-coordination mechanism of the Pe2dtc ligand.

Self-Validating Synthesis Protocols

To ensure reproducibility and scientific integrity, the synthesis of the Pe₂dtc ligand and its subsequent metal complexes must be treated as a self-validating system. The following protocols detail the exact methodologies and the causality behind crucial experimental choices.

Protocol A: Synthesis of Sodium Dipentyldithiocarbamate (Ligand Salt)

The free acid form of dipentyl-carbamodithioic acid is inherently unstable. Therefore, it is synthesized and isolated as an alkali metal salt (typically sodium or potassium)[2].

  • Preparation: Dissolve 0.1 mol of dipentylamine in 50 mL of absolute ethanol in a round-bottom flask.

  • Temperature Control (Critical Causality): Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C. Causality: Carbon disulfide (CS₂) is highly volatile and the nucleophilic addition is strongly exothermic. Low temperatures prevent the loss of CS₂ and suppress the formation of unwanted thiourea byproducts[2].

  • Base Addition: Add 0.1 mol of cold aqueous Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring.

  • CS₂ Insertion: Slowly add 0.1 mol of CS₂ dropwise over 30 minutes. The solution will transition to a pale yellow color.

  • Validation & Isolation: Stir for an additional 2 hours. The disappearance of the distinct CS₂ organic layer validates the completion of the reaction. Precipitate the product using cold diethyl ether, filter, and dry in vacuo to yield sodium dipentyldithiocarbamate[2].

Protocol B: Synthesis of Bis(dipentyldithiocarbamato) Metal(II) Complexes
  • Dissolution: Dissolve 2.0 mmol of the synthesized sodium dipentyldithiocarbamate in 20 mL of distilled water/ethanol mixture.

  • Metal Cation Introduction: Dissolve 1.0 mmol of a transition metal salt (e.g., NiCl₂·6H₂O or ZnCl₂) in 10 mL of water.

  • Chelation (Causality): Add the metal solution dropwise to the ligand solution at room temperature. Causality: The high thermodynamic affinity of the soft sulfur donors for the transition metal drives an immediate ligand exchange, displacing the chloride ions and sodium cations[1].

  • Validation & Purification: A solid precipitate (the metal complex) forms immediately. Filter, wash with warm water (to remove NaCl), and recrystallize from a chloroform/ethanol mixture.

SynthesisWorkflow A Dipentylamine R1 Nucleophilic Addition (0-5 °C, Ethanol) A->R1 B Carbon Disulfide B->R1 C NaOH / KOH C->R1 D Sodium Dipentyldithiocarbamate (Pe2dtc Ligand) R1->D R2 Chelation / Ligand Exchange (Room Temp) D->R2 E Metal Salt (e.g., NiCl2) E->R2 F Metal-Pe2dtc Complex R2->F

Workflow for the synthesis of dipentyldithiocarbamate ligand and its metal complexes.

Quantitative Spectroscopic Data Profile

Analytical validation of the Pe₂dtc ligand and its complexes relies heavily on Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy. The structural integrity of the complex can be confirmed by tracking specific bond vibrations and electronic transitions[1][3].

Table 1: Key Spectroscopic Markers for Pe₂dtc and its Metal Complexes

Spectroscopic MethodTarget Bond / TransitionTypical RangeDiagnostic Significance
FTIR ν(C=N) 1450–1550 cm⁻¹Confirms the mesomeric electron delocalization. The frequency shifts upon metal coordination, indicating the partial double-bond character of the thioureide bond[1].
FTIR ν(C−S) 950–1000 cm⁻¹Validates the presence of the dithiocarbamate moiety. A single peak suggests bidentate coordination, while a split peak indicates monodentate coordination[1].
FTIR ν(M−S) 350–450 cm⁻¹Direct confirmation of successful metal-sulfur coordinate covalent bond formation[1].
UV-Vis Intraligand π→π∗ ~300 nmAssociated with the C=N chromophore within the ligand framework[1].
UV-Vis Intraligand n→π∗ 240–261 nmArises from the nonbonding electron pair on the sulfur atoms[1].
UV-Vis LMCT>300 nm (Broad)Ligand-to-Metal Charge Transfer band; its presence and position depend heavily on the specific transition metal used[1].

Advanced Applications

Oncology and Drug Development

Dithiocarbamate metal complexes are emerging as potent alternatives to platinum-based chemotherapeutics (like cisplatin), primarily because they do not exhibit the same cross-resistance phenomena[1]. The Pe₂dtc ligand, with its long dipentyl alkyl chains, forms highly lipophilic complexes with metals like Copper and Gold. This enhanced lipophilicity facilitates rapid penetration across cellular membranes. Once inside the cell, these complexes exert anticancer activity by acting as potent proteasome inhibitors, ultimately triggering apoptosis in malignant cells (such as HeLa cervical cancer lines)[1][4].

Materials Science: Nanoparticle Precursors

In the realm of nanotechnology, metal complexes of Pe₂dtc (specifically Cd(II), Zn(II), and Ni(II) complexes) serve as exceptional single-source precursors for the synthesis of metal sulfide nanoparticles[5]. By subjecting the [M(Pe₂dtc)₂] complex to solvothermal decomposition, pure metal sulfide nanoparticles (e.g., CdS or NiS) are generated. The causality behind using the dipentyl variant lies in steric hindrance: the bulky dipentyl chains act as an in-situ capping agent during the initial stages of thermal degradation, strictly controlling the nucleation rate and preventing the unwanted agglomeration of the resulting nanoparticles[5].

Photoluminescent Coordination Polymers

Gold(I) complexes utilizing dithiocarbamate ligands like Pe₂dtc exhibit fascinating supramolecular chemistry. Due to strong aurophilic (Au···Au) interactions, these complexes can self-assemble into coordination polymers. These structures often display tunable photoluminescence and can undergo structural and emissive changes in response to external stimuli, such as the presence of volatile organic compounds or mechanical pressure, making them highly valuable for advanced chemosensing applications[6].

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Foundational

Solvation Dynamics and Organic Phase Stabilization of Dipentyl-carbamodithioic Acid: A Technical Guide

Executive Summary Dipentyl-carbamodithioic acid (DPDTC), systematically known as N,N-dipentyldithiocarbamic acid, is a highly lipophilic chelating agent critical to trace metal extraction, synthetic chemistry, and metall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipentyl-carbamodithioic acid (DPDTC), systematically known as N,N-dipentyldithiocarbamic acid, is a highly lipophilic chelating agent critical to trace metal extraction, synthetic chemistry, and metallo-drug development. However, manipulating this compound requires overcoming a fundamental thermodynamic hurdle: its extreme kinetic instability in aqueous environments. This whitepaper provides an in-depth mechanistic analysis of DPDTC’s solubility profile, detailing how organic solvents arrest its degradation, and outlines a self-validating protocol for its in situ generation and organic phase extraction.

Molecular Architecture and the Lipophilicity Paradigm

The physicochemical behavior of DPDTC (Molecular Formula: C₁₁H₂₃NS₂, MW: 233.44 g/mol ) is entirely dictated by its structural dichotomy[1][2]. The molecule features a highly reactive, polar dithiocarbamate core (-N-CS₂H) flanked by two five-carbon aliphatic chains.

This massive hydrophobic bulk imposes a severe entropic penalty when introduced to water, rendering the free acid virtually insoluble[1]. Conversely, the non-polar alkyl chains act as lipophilic anchors, driving exceptional solubility in organic solvents where van der Waals interactions can readily solvate the pentyl tails[3].

Thermodynamic Drivers of Phase Partitioning and Stability

As a Senior Application Scientist, I frequently observe researchers struggling with the degradation of dithiocarbamic acids. The causality behind this failure lies in aqueous thermodynamics.

In water, particularly under acidic conditions, the free acid is highly unstable. The protonation of the sulfur atom induces a rapid heterolytic cleavage of the C-N bond, causing the molecule to irreversibly decompose into carbon disulfide (CS₂) and the corresponding secondary amine (dipentylamine)[4].

However, partitioning DPDTC into an organic solvent fundamentally alters its stability landscape. Solvents like chloroform or benzene lack the bulk proton-donating network required to catalyze this cleavage. Once transferred into the organic phase, the acid is structurally stabilized—often forming low-polymeric or dimeric associations via hydrogen bonding—effectively "trapping" the reactive moiety in a stable, non-polar cavity[3][4].

Quantitative Solubility and Stability Matrix

The following matrix summarizes the phase behavior and stability of DPDTC across various solvent environments.

Solvent SystemPolarity IndexSolubilization CapacityFree Acid StabilityMechanistic Note
Water (pH < 5) 10.2InsolubleVery LowRapid acid-catalyzed decomposition to CS₂ and dipentylamine[4].
Chloroform (CHCl₃) 4.1ExcellentHighExceptional distribution ratio (>2,300); stabilizes acid via hydrophobic shielding[4].
Benzene 2.7ExcellentHighSolvates alkyl chains perfectly; promotes stable dimeric/polymeric states[3].
Acetone 5.1GoodModerateUseful intermediate solvent, though trace water can initiate slow degradation.
DMSO 7.2ModerateModeratePolar aprotic nature can induce ligand dissociation in downstream metal complexes[5].

Experimental Protocol: Biphasic Trapping and Solubilization

Because the free acid degrades rapidly, commercial suppliers typically provide the stable alkali metal salt (e.g., Sodium N,N-dipentyldithiocarbamate). To utilize the free acid in organic synthesis, it must be generated in situ using a biphasic extraction system.

The Causality of the Design: This protocol uses strict temperature control to kinetically suppress aqueous degradation, while the immediate presence of chloroform leverages the molecule's massive distribution ratio to instantly sequester the free acid the moment it forms[4].

Step-by-Step Methodology
  • Precursor Solubilization: Dissolve 10 mmol of Sodium N,N-dipentyldithiocarbamate in 50 mL of deionized water. Critical: Chill the solution to 0–5°C in an ice bath to lower the kinetic rate of degradation.

  • Biphasic Setup: Add 50 mL of analytical-grade chloroform (CHCl₃) directly to the aqueous solution within a separatory funnel.

  • Acidification & Phase Transfer: Dropwise, add cold 1M HCl while vigorously shaking the funnel (vent frequently). Lower the aqueous pH to ~3.5. As the free DPDTC is generated, it instantly partitions into the dense, lower chloroform layer due to its extreme lipophilicity.

  • Separation: Immediately drain and collect the lower organic phase. Wash once with 20 mL of ice-cold brine to remove residual HCl.

  • Desiccation: Dry the organic phase over anhydrous Na₂SO₄ and filter.

The Self-Validating Step

To confirm that the DPDTC successfully transferred without decomposing into CS₂, analyze a 10 µL aliquot of the organic phase via UV-Vis spectroscopy. Validation: A sharp absorption maximum near 300 nm confirms the intact intramolecular π–π* transition of the N-C=S chromophore[6]. If this peak is missing or shifted significantly, aqueous degradation occurred prior to phase transfer, and the extraction must be repeated with stricter temperature control.

Workflow Visualization

G A Aqueous Salt (Na-DPDTC) B Biphasic Setup (+ CHCl3) A->B C Acidification (HCl, pH < 4) B->C D Phase Transfer (Free Acid to Organic) C->D Rapid Extraction F Aqueous Degradation (CS2 + Amine) C->F If no organic phase present E Stabilized DPDTC (Organic Phase) D->E

Biphasic extraction workflow for isolating stabilized DPDTC in organic solvents.

Downstream Applications: Metal Chelation and Solvent Effects

Once stabilized in an organic solvent, DPDTC serves as a formidable bidentate ligand. The two sulfur atoms act as soft donors, forming highly stable, lipophilic chelates with transition metals like zinc(II), nickel(II), and copper(II)[7].

Researchers must remain cognizant of solvent effects during downstream complexation. While non-polar solvents preserve the integrity of the metal-dithiocarbamate complex, introducing highly polar aprotic solvents (such as DMF or DMSO) can induce structural rearrangements or cause the complex to decompose back into its synthetic precursors[5]. Therefore, maintaining the complex in halogenated or aromatic organic solvents is highly recommended for long-term stability.

Conclusion

The successful application of dipentyl-carbamodithioic acid relies entirely on mastering its phase-dependent stability. By understanding the thermodynamic drivers of its lipophilicity and employing kinetic safeguards like biphasic extraction, researchers can effectively bypass its inherent aqueous instability. This unlocks the molecule's full potential for advanced metal extraction, catalysis, and metallo-pharmaceutical development.

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Protocols & Analytical Methods

Method

"solvent extraction of copper using dipentyl-carbamodithioic acid protocol"

Application Note: Solvent Extraction of Copper Using the Dipentyl-Carbamodithioic Acid Protocol Executive Summary Transition metal catalysis, particularly copper-mediated Ullmann couplings, is foundational in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Extraction of Copper Using the Dipentyl-Carbamodithioic Acid Protocol

Executive Summary

Transition metal catalysis, particularly copper-mediated Ullmann couplings, is foundational in the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. However, purging residual copper from the final organic stream to meet stringent regulatory thresholds (≤10 ppm) presents a significant downstream engineering challenge[1]. While sodium diethyldithiocarbamate (DDTC) is the classical reagent for copper chelation[2], its moderate lipophilicity can lead to incomplete phase separation in complex pharmaceutical matrices.

This application note details the use of dipentyl-carbamodithioic acid (commonly utilized as its sodium salt, diamyl dithiocarbamate). By extending the alkyl appendages from ethyl to pentyl groups, the lipophilicity of the resulting coordination complex is drastically increased (Log Kow​ > 9.4)[3]. This thermodynamic advantage drives the near-quantitative partitioning of the copper complex into non-polar organic solvents[4], ensuring high-purity API recovery and highly sensitive spectrophotometric quantification.

Mechanistic Overview: The Dipentyl Advantage

Dithiocarbamates (DTCs) are bidentate ligands that rapidly chelate transition metals to form highly stable, insoluble complexes[1]. When dipentyl-carbamodithioic acid is introduced to an aqueous or mixed-solvent matrix containing Cu²⁺, it forms a square-planar, yellow-brown Cu(Dipentyl−DTC)2​ complex[5].

Causality in Ligand Selection: The solubility of dialkyldithiocarbamate complexes in inert organic solvents (e.g., toluene, chloroform) increases proportionally with the length of the alkyl chains[4]. The extended pentyl chains of dipentyl-DTC create a highly hydrophobic shield around the central copper ion. This prevents the formation of emulsions during liquid-liquid extraction and allows for the use of greener, highly non-polar extraction solvents (like supercritical CO2​ or toluene) rather than toxic halogenated solvents[6][7].

Mechanism A Aqueous Matrix (Contains Cu²⁺ & API) B Addition of Ligand (Dipentyl-carbamodithioic acid) A->B pH Adjustment (5.0 - 8.5) C Chelation Event Formation of Cu(Dipentyl-DTC)₂ B->C Rapid Coordination D Phase Partitioning (Migration to Organic Solvent) C->D Driven by High Log P E Metal Depletion (Aqueous Cu²⁺ < 10 ppm) D->E Phase Separation

Mechanism of Cu²⁺ chelation and organic partitioning using dipentyl-carbamodithioic acid.

Quantitative Performance & Comparative Data

The selection of the chromogenic chelator dictates the sensitivity and selectivity of the extraction[2]. Table 1 summarizes the physicochemical advantages of dipentyl-DTC over traditional alternatives.

Table 1: Performance Indicators of Copper Extraction Reagents

ParameterDiethyl-DTC (DDTC)[2]Dipentyl-DTC (Diamyl)[3]Dithizone[2]
Optimal pH Range 4.0 - 8.05.0 - 8.52.8
Ligand Lipophilicity (Log P) ~1.5> 9.4~4.0
Measurement Wavelength ( λmax​ ) 435 nm440 nm427 nm
Molar Absorptivity ( ϵ ) 3.16 × 10⁵ L·mol⁻¹·cm⁻¹> 3.20 × 10⁵ L·mol⁻¹·cm⁻¹9.48 × 10⁴ L·mol⁻¹·cm⁻¹
Primary Utility Standard AnalyticalAPI Scavenging / Complex MatricesTrace Environmental

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every reagent addition serves a specific mechanistic purpose to prevent false positives and ensure quantitative extraction.

Phase 1: Reagent Preparation
  • Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal volume of concentrated nitric acid, heat gently, and dilute to 1 L with deionized water[2].

  • Dipentyl-DTC Solution (0.1% w/v): Dissolve 0.1 g of sodium dipentyldithiocarbamate in 100 mL of deionized water. Note: Prepare fresh daily to prevent oxidative degradation of the dithiocarbamate backbone.

  • Ammonium Citrate Buffer (pH 8.5): Dissolve 50 g of citric acid in 200 mL of deionized water and adjust to pH 8.5 using concentrated ammonium hydroxide[2].

  • EDTA Masking Solution (0.1 M): Dissolve 37.22 g of disodium EDTA in 1 L of deionized water[2].

Phase 2: Matrix Conditioning & Chelation
  • Aliquot Transfer: Pipette a sample aliquot containing 1–50 µg of copper into a 250 mL separatory funnel[2][5].

  • Masking & Buffering: Add 5 mL of the Ammonium Citrate Buffer and 10 mL of the EDTA Solution. Mix thoroughly.

    • Causality Insight: Ammonium citrate buffers the system to the optimal pH of 8.5 while simultaneously masking Fe³⁺ ions, preventing the precipitation of iron hydroxides which would physically trap copper ions[2]. EDTA masks competing divalent cations (like Zn²⁺ and Ni²⁺) that might otherwise consume the DTC ligand.

  • Ligand Introduction: Add 10 mL of the 0.1% Dipentyl-DTC solution. A yellow-brown coloration will immediately develop, indicating the formation of the Cu(Dipentyl−DTC)2​ complex[5]. Incubate for 5 minutes at room temperature.

Phase 3: Solvent Extraction & Quantification
  • Organic Partitioning: Add 10 mL of the chosen organic solvent (Toluene for API purging[6], or Chloroform for analytical spectrophotometry[2]). Shake vigorously for exactly 2 minutes[2].

    • Causality Insight: The extreme lipophilicity of the dipentyl chains ensures that a 2-minute agitation is sufficient to achieve >99% mass transfer into the organic phase.

  • Phase Separation: Allow the funnel to rest until the aqueous and organic layers resolve completely. The organic layer will contain the colored complex.

  • Analysis: Collect the organic layer. For analytical purposes, measure the absorbance at 440 nm against a reagent blank[6]. For API purification, discard the copper-laden organic layer and retain the purified aqueous stream[1].

Protocol Step1 1. Matrix Preparation Add Ammonium Citrate & EDTA Step2 2. Ligand Introduction Add 0.1% Dipentyl-DTC Solution Step1->Step2 Mask Interfering Ions Step3 3. Solvent Extraction Add Toluene/Chloroform & Shake Step2->Step3 5 min Incubation Step4 4. Phase Separation Allow Layers to Resolve Step3->Step4 2 min Vigorous Agitation Step5 5. Downstream Processing Spectrophotometry or API Recovery Step4->Step5 Collect Organic Phase

Step-by-step workflow for the solvent extraction of copper using the dipentyl-DTC protocol.

References

  • Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media Source: ACS Publications URL:[Link]

  • Dithiocarbamate for Heavy Metal Removal Source: Scribd URL:[Link]

  • Supercritical Fluid Extraction of Critical Metals from Postconsumer Products: Process Development and Mechanistic Investigation Source: Scholaris.ca URL:[Link]

  • The Association of Alkali Metal N,N-Dialkyldithiocarbamates in Solution Source: SciSpace URL:[Link]

  • MAK Value Documentations – Zinc diamyldithiocarbamate Source: ZORA (Zurich Open Repository and Archive) URL:[Link]

Sources

Application

Application Note: Dipentyl-carbamodithioic Acid (DPDTC) as an Advanced Chelating Agent for Heavy Metal Remediation in Wastewater

Target Audience: Environmental Researchers, Chemical Engineers, and Analytical Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview The removal of complexed heavy metals fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Researchers, Chemical Engineers, and Analytical Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

The removal of complexed heavy metals from industrial wastewater remains a critical challenge in environmental engineering. Traditional precipitation methods (e.g., hydroxide or sulfide precipitation) often fail when metals are bound to strong complexing agents or when the effluent is highly acidic.

Dipentyl-carbamodithioic acid (also known as N,N-dipentyldithiocarbamate or DPDTC) represents an advanced class of dithiocarbamate (DTC) chelating agents engineered to overcome these limitations. The efficacy of DPDTC is governed by two primary chemical principles:

  • Hard and Soft Acids and Bases (HSAB) Theory: The dithiocarbamate functional group (–CSS⁻) acts as a strong "soft base," featuring two sulfur donor atoms. According to HSAB theory, these soft sulfur atoms preferentially and rapidly form highly stable coordinate covalent bonds with "soft" and "borderline" heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺, Zn²⁺) rather than "hard" alkaline earth metals like Ca²⁺ or Mg²⁺ 1.

  • Hydrophobic Phase Separation: Unlike shorter-chain analogs (e.g., dimethyl- or diethyl-dithiocarbamates), DPDTC possesses two bulky, five-carbon pentyl chains. Once the metal-ligand complex forms, these hydrophobic tails orient outward, drastically reducing the solubility product ( Ksp​ ) of the resulting chelate. This intense hydrophobicity drives rapid thermodynamic phase separation, enabling the extraction of metals even from highly acidic environments (pH < 3) where other precipitants degrade or fail .

Process Visualization

Workflow A Raw Wastewater (Heavy Metals) B pH Adjustment (pH 3.0 - 8.0) A->B C DPDTC Addition (Chelation) B->C D Flocculation (PAC/PAM) C->D E Phase Separation (Filtration) D->E F Treated Effluent (< 0.1 ppm) E->F G Metal-DPDTC Sludge (Stable Precipitate) E->G

Workflow for heavy metal remediation using DPDTC chelation and flocculation.

Materials and Reagents

  • Chelating Agent: Sodium or Potassium salt of dipentyl-carbamodithioic acid (DPDTC), prepared as a 10% (w/v) aqueous solution.

  • Coagulants/Flocculants: Polyaluminum chloride (PAC, 5% w/v) and anionic Polyacrylamide (PAM, 0.1% w/v).

  • Validation Reagents: 1% Sodium sulfide ( Na2​S ) solution, ICP-MS grade HNO3​ .

  • Equipment: Overhead mechanical stirrer, pH meter, vacuum filtration apparatus (0.45 µm mixed cellulose ester membranes), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can immediately verify the success of the chelation process before proceeding to costly instrumental analysis.

Protocol A: Stoichiometric Optimization and Chelation

Causality Focus: DPDTC must be dosed in a slight stoichiometric excess to overcome competitive ligands (e.g., EDTA, ammonia) present in the wastewater matrix.

  • Initial Assessment: Quantify the initial heavy metal concentration in the wastewater via ICP-MS. Calculate the total molarity of target heavy metals ( Mtotal​ ).

  • pH Adjustment: Adjust the wastewater to pH 4.0 – 6.0 using 1M NaOH or H2​SO4​ .

    • Causality: While DPDTC is stable in acidic conditions compared to traditional precipitants 2, extreme acidity (pH < 2) can lead to partial protonation of the dithiocarbamate group, reducing its binding kinetics.

  • Chelator Dosing: Add the 10% DPDTC solution to achieve a DPDTC:Metal molar ratio of 1.15:1 .

  • Reaction Kinetics: Stir at 250 RPM for 15 minutes. The solution will rapidly develop a distinct color and turbidity (e.g., brown for Copper, white/yellow for Lead/Zinc) indicating the formation of the insoluble metal-DTC complex 3.

  • Self-Validation (Spot Test): Extract a 5 mL aliquot, filter through a 0.45 µm syringe filter, and add 2 drops of 1% Na2​S .

    • Validation Logic: If the solution turns black, unchelated soft metals remain. Increase the DPDTC dose by 0.1 molar equivalents and repeat. If it remains clear, chelation is complete.

Protocol B: Flocculation and Phase Separation

Causality Focus: The extreme hydrophobicity of the dipentyl tails creates fine colloidal suspensions that resist natural settling. Coagulants are required to bridge these micro-flocs.

  • Coagulation: Add PAC to achieve a concentration of 50 mg/L in the reaction vessel. Stir at 200 RPM for 3 minutes.

    • Causality: PAC neutralizes the negative surface charge of the colloidal DPDTC-metal particles, allowing them to aggregate.

  • Flocculation: Reduce stirring speed to 60 RPM. Add PAM to achieve a concentration of 2 mg/L. Stir gently for 5 minutes.

    • Causality: The long polymer chains of PAM physically entangle the neutralized micro-flocs, creating large, dense macro-flocs that settle rapidly.

  • Phase Separation: Allow the mixture to settle for 20 minutes. Decant the supernatant and filter the remaining sludge.

Protocol C: Sludge Stability Validation (TCLP)
  • Dry the collected Metal-DPDTC sludge at 60°C.

  • Subject the sludge to the EPA Toxicity Characteristic Leaching Procedure (TCLP) using an acetic acid buffer (pH 2.88).

  • Validation Logic: The robust S-M-S coordinate bonds and hydrophobic shielding of the dipentyl groups prevent secondary leaching, ensuring the sludge classifies as non-hazardous waste.

Quantitative Data Summary

The table below summarizes the expected removal efficiencies of various heavy metals using DPDTC under optimized conditions. Note that "softer" metals (Cu, Pb) achieve near-complete removal at lower molar ratios.

Target Metal IonInitial Concentration (mg/L)Optimal DPDTC Dosage (Molar Eq.)Effective pH RangeFinal Effluent Concentration (mg/L)Removal Efficiency (%)
Cu²⁺ 100.01.103.0 - 8.0< 0.05> 99.95%
Pb²⁺ 100.01.103.0 - 8.0< 0.01> 99.99%
Cd²⁺ 50.01.154.0 - 8.0< 0.02> 99.96%
Zn²⁺ 100.01.205.0 - 8.0< 0.10> 99.90%
Ni²⁺ 50.01.256.0 - 8.0< 0.05> 99.90%

Mechanistic Pathway

Mechanism M Heavy Metal Cation (Soft Acid: Pb2+, Cd2+) C Coordinate Covalent Bond (S-M-S Complexation) M->C L DPDTC Ligand (Soft Base: -CSS-) L->C P Hydrophobic Aggregation (Dipentyl Tails) C->P S Insoluble Metal-DTC Precipitate P->S

Mechanistic pathway of DPDTC metal chelation driven by HSAB theory.

Troubleshooting Guide

  • Issue: Effluent remains highly turbid after PAM addition.

    • Causality: Overdosing of DPDTC. Unreacted DPDTC acts as a surfactant due to its amphiphilic nature (polar head, hydrophobic tails), stabilizing the colloids and inhibiting PAM bridging.

    • Solution: Recalculate the Mtotal​ and reduce the DPDTC molar excess to exactly 1.05x.

  • Issue: Hydrogen sulfide ( H2​S ) odor detected during chelation.

    • Causality: The wastewater pH is too low (< 2.0), causing the acid-catalyzed decomposition of the dithiocarbamate group into carbon disulfide ( CS2​ ) and the corresponding amine.

    • Solution: Pre-adjust the wastewater pH to a minimum of 3.5 before introducing the DPDTC solution.

References

  • Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions Journal of Chinese Journal of Environmental Engineering (via PMC)
  • Bottom-Up Synthesis of an Oligo-dithiocarbamate Chelating Precipitant and Its Direct Removal of Complexed Heavy Metals
  • Preparation of a New Heavy Metal Chelating Agent and Its Removal of Copper Ions in Wastew
  • Dithiocarbamate ligands as heavy metal expectorants

Sources

Method

Application Notes &amp; Protocols: The Analytical Utility of Dipentyl-dithiocarbamate Complexes

Foreword for the Modern Analyst In the landscape of analytical chemistry, the pursuit of sensitivity, selectivity, and simplicity is perpetual. Dithiocarbamates (DTCs), a class of monoanionic, 1,1-dithio ligands, have lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Analyst

In the landscape of analytical chemistry, the pursuit of sensitivity, selectivity, and simplicity is perpetual. Dithiocarbamates (DTCs), a class of monoanionic, 1,1-dithio ligands, have long been recognized for their exceptional ability to form stable, often vividly colored, chelate complexes with a vast array of metal ions.[1][2][3] This inherent reactivity makes them powerful tools for the separation, pre-concentration, and determination of metals in diverse and complex matrices.

This guide moves beyond a mere recitation of facts to provide a deeper understanding of the analytical applications of dipentyl-dithiocarbamate (DPDTC) complexes. The two pentyl groups attached to the nitrogen atom confer a significant degree of lipophilicity to the resulting metal complexes. This property is not a trivial detail; it is the very engine that drives the high efficiency of solvent extraction and enhances compatibility with chromatographic systems, making DPDTC a superior choice for many analytical challenges. We will explore the causality behind the protocols, empowering you, the researcher, to not only replicate these methods but to innovate upon them.

The Foundational Principle: Chelation with Dipentyl-dithiocarbamate

The analytical utility of DPDTC is rooted in its molecular structure. The ligand possesses two sulfur atoms that act as electron-pair donors, forming a stable four-membered chelate ring with a central metal ion (Mⁿ⁺).[1][3][4] This bidentate coordination is the cornerstone of its function.[3][5]

The general reaction can be depicted as: Mⁿ⁺ + n(C₅H₁₁)₂NCS₂⁻ → M[(C₅H₁₁)₂NCS₂]ₙ

The resulting complex is a neutral, non-polar molecule. The hydrocarbon chains of the pentyl groups create a lipophilic exterior, rendering the complex poorly soluble in water but highly soluble in non-polar organic solvents.[1][6] This dramatic shift in solubility is the key to separating the target metal ion from the aqueous sample matrix.

Caption: Chelation and phase transfer of a metal ion with DPDTC.

Core Application: Spectrophotometric Determination via Solvent Extraction

The most widespread application of DPDTC is in the quantitative determination of metal ions using UV-Visible spectrophotometry. The method is valued for its simplicity, speed, high sensitivity, and the use of inexpensive reagents.[6] The intensity of the color of the extracted metal-DPDTC complex is directly proportional to the metal concentration, a relationship governed by the Beer-Lambert Law.

Causality Behind Experimental Choices
  • The Imperative of pH Control: The formation of metal-DTC complexes is critically dependent on pH.[4][6] Most extractions are performed in a specific pH range where the desired metal ion complexes quantitatively while potential interfering ions do not. For instance, copper(II) can be extracted over a wide pH range, whereas the extraction of lead(II) is typically favored under slightly basic conditions. This pH-dependent selectivity is a powerful tool for analyzing mixtures of metal ions.

  • Solvent Selection: The choice of the extracting solvent (e.g., chloroform, methyl isobutyl ketone (MIBK), carbon tetrachloride) is dictated by the need for high extraction efficiency for the complex, immiscibility with water, and compatibility with the spectrophotometer. The high lipophilicity of DPDTC complexes ensures excellent partitioning into these common organic solvents.[7][8]

  • Masking Agents: To enhance selectivity, masking agents like EDTA, cyanide, or citrate can be added to the aqueous phase. These agents form stable, water-soluble complexes with interfering ions, preventing them from reacting with DPDTC and being co-extracted.

Quantitative Data Summary

The following table provides typical analytical parameters for the spectrophotometric determination of various metal ions using dithiocarbamate complexes. These values serve as a starting point for method development with DPDTC, though empirical optimization is always recommended.

Metal IonTypical pH RangeExtraction Solventλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Copper(II)1 - 10Chloroform/CCl₄435 - 440~1.3 x 10⁴
Lead(II)6.5 - 11Chloroform/MIBK435~6.5 x 10³
Nickel(II)5 - 9Chloroform390 - 395~7.9 x 10³[2]
Cobalt(II/III)4 - 8Chloroform360~1.4 x 10⁴[2]
Cadmium(II)3.5 - 11.2Naphthalene/CHCl₃435 (indirect)-
Iron(III)4 - 6MIBK/Chloroform515-

Note: Data is compiled from studies on various dialkyldithiocarbamates and serves as an illustrative guide.[2][8]

Experimental Protocol: Determination of Copper(II) in an Aqueous Sample

This protocol details the standard liquid-liquid extraction method for quantifying copper.

1. Reagents and Equipment:

  • Standard Copper(II) Stock Solution (1000 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 100 mL.

  • Working Standard Solution (10 µg/mL): Prepare by serial dilution of the stock solution.

  • Sodium Dipentyl-dithiocarbamate (NaDPDTC) Solution (0.1% w/v): Dissolve 0.1 g of NaDPDTC in 100 mL of deionized water. Prepare fresh daily.

  • Buffer Solution (pH 9.0): Ammonium hydroxide/Ammonium chloride buffer.

  • Extraction Solvent: Chloroform (CHCl₃) or Methyl Isobutyl Ketone (MIBK).

  • Apparatus: 125 mL separatory funnels, UV-Vis Spectrophotometer, 1 cm quartz cuvettes.

2. Construction of Calibration Curve:

  • Pipette aliquots of the 10 µg/mL working standard (e.g., 0, 1.0, 2.0, 4.0, 6.0, 8.0 mL) into a series of separatory funnels. This corresponds to 0, 10, 20, 40, 60, and 80 µg of Copper.

  • Add 5 mL of the pH 9.0 buffer solution to each funnel.

  • Add deionized water to bring the total aqueous volume to approximately 50 mL.

  • Add 5 mL of the 0.1% NaDPDTC solution to each funnel and shake for 30 seconds. A yellow-brown complex will form.

  • Precisely add 10 mL of chloroform to each funnel.

  • Shake vigorously for 2 minutes to extract the Cu(DPDTC)₂ complex into the organic phase.

  • Allow the layers to separate. Drain the lower organic layer into a clean, dry beaker, passing it through a small plug of anhydrous sodium sulfate to remove residual water.

  • Measure the absorbance of each solution at 435 nm against the reagent blank (the "0 µg" standard).

  • Plot a graph of absorbance versus copper concentration (µg/10 mL) to generate the calibration curve.

3. Analysis of Unknown Sample:

  • Take a known volume of the sample, ensuring the expected copper concentration falls within the calibration range (dilute if necessary).

  • Transfer it to a separatory funnel and repeat steps 2-8 from the calibration procedure.

  • Determine the concentration of copper in the sample extract from the calibration curve and calculate the concentration in the original sample, accounting for any dilutions.

A 1. Sample Preparation (Aqueous Sample Aliquot) B 2. pH Adjustment (Add Buffer) A->B C 3. Chelation (Add DPDTC Solution) B->C D 4. Solvent Extraction (Add Organic Solvent & Shake) C->D E 5. Phase Separation (Collect Organic Layer) D->E F 6. Measurement (UV-Vis at λmax) E->F G 7. Quantification (Use Calibration Curve) F->G

Caption: Standard workflow for spectrophotometric metal ion determination.

Applications in Modern Chromatography

The stable and neutral nature of metal-DPDTC complexes makes them ideal for chromatographic analysis, where they serve as derivatized forms of the metal ions. This approach allows for the simultaneous determination of multiple elements and offers very low detection limits.[7][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating mixtures of metal-DPDTC complexes.[7][9] The separation is typically achieved on a reverse-phase column (e.g., C18), where the non-polar complexes are eluted with a polar mobile phase.

  • Principle of Separation: The separation relies on the differential partitioning of the various metal-DPDTC complexes between the non-polar stationary phase and the polar mobile phase. Subtle differences in the size, geometry, and polarity of the complexes allow for their resolution.

  • Protocol Outline: Simultaneous Determination of Cu(II), Ni(II), and Co(II)

    • Derivatization: Perform a solvent extraction as described in the spectrophotometry protocol to form the metal-DPDTC complexes and extract them into a suitable solvent (e.g., chloroform). Evaporate the solvent and reconstitute the residue in a small, known volume of mobile phase.

    • Chromatographic Conditions:

      • Column: LiChrosorb ODS, 5 µm (or equivalent C18 column).[7]

      • Mobile Phase: Methanol/Water/Sodium Acetate (e.g., 70:28:2 v/v/v).[7]

      • Flow Rate: 1.0 - 1.2 mL/min.[7]

      • Detection: UV detector set at a wavelength where all complexes show reasonable absorbance (e.g., 260 nm).[7]

    • Quantification: Calibrate the system by injecting standard solutions of the mixed metal-DPDTC complexes and constructing individual calibration curves based on peak area or height.

Gas Chromatography (GC)

For metal ions that form thermally stable and volatile DPDTC complexes, GC offers an alternative with excellent resolution.

  • Principle of Separation: The extracted metal-DPDTC complexes are vaporized in a heated injector and separated in a capillary column based on their boiling points and interactions with the stationary phase. An Electron Capture Detector (ECD) is often used due to its high sensitivity to the sulfur atoms in the ligand.

  • Protocol Outline: GC-ECD Analysis

    • Derivatization: Perform solvent extraction as previously described.

    • Chromatographic Conditions:

      • Column: Methylsilicone DB-1 capillary column (or equivalent).[7]

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 200°C, ramp at 5°C/min to 250°C, hold for 10 min.[7]

      • Detector: ECD at 300 °C.

    • Quantification: Calibrate using external standards of the extracted complexes. Detection limits can reach the picogram (pg) level.[7]

Protocol: Synthesis of the Dipentyl-dithiocarbamate Ligand

For researchers preferring to synthesize the ligand in-house, the procedure is straightforward and based on the reaction of a secondary amine with carbon disulfide in the presence of a strong base.[10][11]

Caption: Synthesis scheme for sodium dipentyl-dithiocarbamate.

1. Materials and Reagents:

  • Dipentylamine

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Diethyl Ether

  • Ice Bath, Magnetic Stirrer, Beakers, Filtration apparatus

2. Procedure:

  • In a beaker placed in an ice bath, dissolve dipentylamine (e.g., 0.05 mol) in absolute ethanol (e.g., 30 mL).

  • While stirring, slowly add a concentrated aqueous solution of NaOH (e.g., 5 mL of 10N solution).[11] The solution must be kept cold.

  • Add carbon disulfide (0.05 mol, dropwise) to the cold, stirring mixture. This reaction is exothermic and careful, slow addition is crucial.

  • Continue stirring vigorously in the ice bath for approximately 30-60 minutes.

  • A precipitate of sodium dipentyl-dithiocarbamate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the product thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over a suitable drying agent. The product should be stored in a cool, dark, and dry place.

References

  • Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. (n.d.).
  • Application Notes and Protocols: Spectrophotometric Determination of Metal Ions with Diethyldithiocarbam
  • Adeyemi, G. J., & Onwudiwe, D. C. (2022). The Versatility in the Applications of Dithiocarbamates. International Journal of Molecular Sciences, 23(3), 1203. [Link]

  • The Versatility in the Applications of Dithiocarbamates. (2022). Encyclopedia.pub. [Link]

  • Spectrophotometric determination of cobalt, nickel, copper, palladium and molybdenum using sodium diethyldithiocarbamate in the presence of surfactants. (n.d.). ResearchGate. [Link]

  • The Versatility in the Applications of Dithiocarbamates. (2022). ResearchGate. [Link]

  • Tariq, M., Bhanger, M. I., & Khuhawar, M. Y. (2002). Gas and liquid chromatography of metal chelates of pentamethylene dithiocarbamate. Journal of Chromatography A, 973(1-2), 209-216. [Link]

  • Szolar, O. H. (2007). Environmental and pharmaceutical analysis of dithiocarbamates. Analytica Chimica Acta, 582(2), 191-200. [Link]

  • Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. (2020). Systematic Reviews in Pharmacy. [Link]

  • Kanchi, S., Singh, P., & Bisetty, K. (2014). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species. Arabian Journal of Chemistry, 7(1), 11-23. [Link]

  • Zakrzewski, R., Rembisz, Ż., Ciesielski, W., & Celichowski, G. (2016). Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC, 29(1), 54-59. [Link]

  • Studies on the solvent extraction of metal dithiocarbamates. (n.d.). ResearchGate. [Link]

  • Arain, R. A., Khuhawar, M. Y., & Bhanger, M. I. (2009). Simultaneous determination of metal ions as complexes of pentamethylene dithiocarbamate in Indus river water, Pakistan. Arabian Journal of Chemistry, 2(1), 47-52. [Link]

  • Tan, S. K., Tiekink, E. R. T. (2021). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Molecules, 26(15), 4435. [Link]

  • Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. (2025). ETDC. [Link]

  • Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). (2020). PMC. [Link]

  • PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES. (2015). PMC. [Link]

  • Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2023). Semantic Scholar. [Link]

  • Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. (2013). Der Pharma Chemica. [Link]

  • Dithiocarbamate synthesis by thiocarbomoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. (2018). ResearchGate. [Link]

  • Biological Applications of Metal Complexes of Dithiocarbamates. (2022). ResearchGate. [Link]

  • Environmental and pharmaceutical analysis of dithiocarbamates. (n.d.). ResearchGate. [Link]

  • Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. (2021). Molecules, 26(12), 3624. [Link]

  • Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. [Link]

Sources

Application

"protocol for the determination of metal ions using dipentyl-carbamodithioic acid"

Application Note: Advanced Protocol for the Determination of Heavy Metal Ions via Dipentyl-carbamodithioic Acid Complexation and Catalytic Chromatography Rationale and Chemical Mechanics Dipentyl-carbamodithioic acid (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the Determination of Heavy Metal Ions via Dipentyl-carbamodithioic Acid Complexation and Catalytic Chromatography

Rationale and Chemical Mechanics

Dipentyl-carbamodithioic acid (commonly utilized as its sodium salt, sodium dipentyldithiocarbamate or Na-DPDTC) is a highly effective bidentate chelating agent used in trace metal analysis. The molecular architecture of DPDTC, characterized by two hydrophobic pentyl chains, confers exceptional lipophilicity to the resulting metal-dithiocarbamate complexes. This structural feature is critical: it allows for the near-quantitative liquid-liquid extraction of transition and heavy metal ions (such as Sb³⁺, Zn²⁺, Fe³⁺, and Pb²⁺) from complex, highly polar aqueous matrices into non-polar organic solvents[1].

Historically, the quantification of metal dithiocarbamates via Gas Chromatography (GC) has been plagued by the thermal degradation of the analyte molecules. Conversely, High-Performance Liquid Chromatography (HPLC) often requires complex, solvent-heavy mobile phases. To circumvent these limitations, this protocol leverages Reversed-Phase Thin-Layer Chromatography (RP-TLC) coupled with an iodine-azide catalytic detection system [1][2].

The Causality of Detection: The detection mechanism does not rely on the inherent absorbance of the metal complex. Instead, it exploits the unique ability of the sulfur atoms within the DPDTC moiety to act as a catalyst. The dithiocarbamate sulfur induces the otherwise kinetically inert reaction between sodium azide and iodine[1]:

2NaN3​+I2​DPDTCCatalyst​3N2​+2NaI

When the TLC plate is treated with azide, iodide, and starch, and subsequently exposed to iodine vapor, the background turns a deep violet (starch-iodine complex). However, at the exact migration loci of the metal-DPDTC complexes, the localized catalytic reduction of iodine to colorless iodide occurs rapidly, generating highly contrasted white spots against the violet background[3].

Experimental Workflow & System Suitability

G A Aqueous Metal Sample (Sb3+, Zn2+, Fe3+, Pb2+) B Ligand Addition (Na-DPDTC) A->B Complexation C Phase Transfer (Chloroform Extraction) B->C Lipophilic Shift D RP-18 TLC Separation (Propan-2-ol:Water) C->D Spotting & Elution E Iodine-Azide Derivatization (pH 6.0, I2 Vapor) D->E Catalytic Reaction F Densitometric Quantification (TLSee Software) E->F Image Analysis

Figure 1: Analytical workflow for DPDTC-metal complexation and TLC-densitometry.

Self-Validating System Design: Every robust analytical method requires internal validation. This protocol is inherently self-validating:

  • Negative Control (Background Integrity): A uniform violet background confirms that the starch indicator is active and the iodine vapor saturation was sufficient. A pale background indicates reagent failure.

  • Positive Control (Catalytic Viability): A spiked internal standard (e.g., a known 500 pmol spot of Zn-DPDTC) must produce a distinct white spot. Failure indicates that the pH of the azide reagent drifted from the critical 6.0 threshold, inhibiting the catalytic induction[2].

Materials and Reagents

  • Chelating Agent: Sodium dipentyl-carbamodithioate (Na-DPDTC), analytical grade.

  • Metal Standards: Solutions of Sb³⁺, Zn²⁺, Fe³⁺, and Pb²⁺ prepared in distilled water.

  • Extraction Solvent: Chloroform (CHCl₃).

  • Stationary Phase: RP-18 silica gel TLC plates.

  • Mobile Phase: Propan-2-ol and water mixture (10:1, v/v).

  • Derivatization Reagents: Sodium azide (2%), potassium iodide (0.01 mol/L), and starch solution (1%).

Step-by-Step Methodology

Phase 1: Complexation and Extraction

  • Transfer 10 mL of the aqueous metal sample into a separatory funnel.

  • Add a stoichiometric excess of Na-DPDTC solution. Causality: Excess ligand drives the equilibrium toward complete metal-complex formation, ensuring quantitative recovery.

  • Add 10 mL of chloroform and shake vigorously for 2 minutes.

  • Allow phase separation and collect the lower organic layer. Causality: The long pentyl chains of DPDTC render the complexes highly non-polar, selectively partitioning them into the chloroform while leaving polar matrix interferents in the aqueous phase.

  • Dilute the organic extract to a precise volume (e.g., 10 mL) with chloroform to maintain concentration integrity[2].

Phase 2: Reversed-Phase Chromatography

  • Apply 1–5 µL spots of the chloroform extract onto the RP-18 silica gel plate using a microsyringe.

  • Develop the plate in a pre-saturated chamber containing Propan-2-ol : Water (10:1, v/v). Causality: The highly lipophilic nature of the dipentyl groups necessitates a reversed-phase stationary layer. A high organic modifier ratio (propan-2-ol) is required to overcome the strong hydrophobic interactions and elute the complexes effectively[2][3].

  • Remove the plate and dry thoroughly under a stream of cool air.

Phase 3: Catalytic Derivatization

  • Prepare the spray reagent: Mix 2% sodium azide, 0.01 M potassium iodide, and 1% starch. Critically adjust to pH 6.0. Causality: pH 6.0 is the thermodynamic sweet spot. Lower pH risks the decomposition of azide into toxic hydrazoic acid (HN₃), while higher pH drastically reduces the catalytic efficiency of the dithiocarbamate sulfur atoms[2].

  • Spray the dried TLC plate evenly with the reagent.

  • Expose the wet plate to iodine vapor in a sealed chamber for exactly 15 seconds. Causality: Strict timing is required. Over-exposure will saturate the catalytic sites, turning the entire plate violet and masking the analyte; under-exposure yields poor optical contrast.

Mechanism M Metal-DPDTC Complex (Catalyst) C Catalytic Reduction I2 + 2N3- -> 2I- + 3N2 M->C Induces R1 Sodium Azide (NaN3) + Potassium Iodide (KI) R1->C Reagent R2 Iodine Vapor (I2) + Starch R2->C Indicator Out White Spot (Analyte) on Violet Background C->Out Optical Output

Figure 2: Catalytic mechanism of the iodine-azide reaction induced by DPDTC.

Phase 4: Densitometric Quantification

  • Immediately transfer the derivatized plate to a TLC densitometer or high-resolution imaging station (e.g., using TLSee software)[2].

  • Scan the plate and convert the white-on-violet spots into chromatograms by measuring the negative absorbance (reflectance).

  • Integrate the peak areas and quantify against a standard calibration curve.

Quantitative Data Presentation

The catalytic TLC method provides excellent sensitivity, bringing the limits of detection down to the picomole level. The table below summarizes the validated analytical parameters for key metal-DPDTC complexes[2][3]:

Metal IonDPDTC ComplexLinear Range (pmol/spot)Limit of Detection (LOD)Limit of Quantification (LOQ)
Antimony (Sb³⁺) Sb-5-DTC100 – 2000~ 10 pmol/spot~ 30 pmol/spot
Zinc (Zn²⁺) Zn-5-DTC50 – 1000~ 15 pmol/spot~ 45 pmol/spot
Iron (Fe³⁺) Fe-5-DTC50 – 1000~ 15 pmol/spot~ 45 pmol/spot
Lead (Pb²⁺) Pb-5-DTC100 – 3000~ 20 pmol/spot~ 60 pmol/spot

Note: The exact LOD/LOQ values scale proportionally with the precision of the densitometric imaging software and the strict adherence to the 15-second iodine exposure window.

References

  • Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography, Journal of Planar Chromatography - Modern TLC (AKJournals),[Link]

Sources

Method

Application Note: Dipentyl-Carbamodithioic Acid in the Froth Flotation of Sulfide Minerals

Audience: Research Scientists, Process Mineralogists, and Chemical Formulation Specialists Content Type: Technical Guide & Standardized Protocols Executive Summary Dipentyl-carbamodithioic acid, commonly referred to as d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Process Mineralogists, and Chemical Formulation Specialists Content Type: Technical Guide & Standardized Protocols

Executive Summary

Dipentyl-carbamodithioic acid, commonly referred to as diamyl dithiocarbamate (DADC), is a highly potent, selective collector utilized in the froth flotation of sulfide minerals and platinum group metals (PGMs). For scientists accustomed to structure-activity relationships (SAR) in chemical development, DADC represents a masterclass in ligand design. By leveraging the inductive electron-donating properties of its nitrogen atom and the extreme hydrophobicity of its dual-pentyl chains, DADC outperforms traditional xanthate collectors in both recovery rates and operational pH flexibility [1].

This application note details the mechanistic causality behind DADC's efficacy, provides comparative quantitative data, and outlines self-validating bench-scale protocols for mineral beneficiation.

Chemical Profile & Structure-Activity Relationship (SAR)

In froth flotation, a "collector" is a surface-active chemical that selectively binds to target minerals, rendering them hydrophobic so they can attach to air bubbles and be recovered in the froth phase. The efficacy of DADC is driven by two distinct structural features:

  • The Dithiocarbamate (DTC) Head Group (The "Anchor"): Unlike xanthates (which feature an oxygen atom adjacent to the carbon-sulfur group), dithiocarbamates feature a nitrogen atom. Nitrogen is less electronegative than oxygen, allowing it to donate electron density more freely to the sulfur atoms via resonance. This inductive effect increases the nucleophilicity of the sulfur atoms, making them exceptionally strong Lewis bases. Consequently, DADC forms highly stable metal-thiolate covalent bonds with transition metals (Lewis acids) on the mineral surface [2].

  • The Dipentyl Tail (The "Hydrophobe"): The dual five-carbon (amyl/pentyl) chains provide massive steric bulk and hydrophobicity. Once the head group binds to the mineral, these tails orient outward into the aqueous phase. The extended hydrocarbon chains drastically increase the contact angle of the mineral particle, making it highly aerophilic and ensuring robust attachment to air bubbles even under intense hydrodynamic shear forces in the flotation cell.

Mechanism M Sulfide Mineral Surface (e.g., Chalcopyrite/Pentlandite) C Chemisorption (Stable Metal-Thiolate Bond) M->C Nucleophilic Attack D Dipentyl-carbamodithioic Acid (DADC Collector) D->C Nucleophilic Attack H Hydrophobic Surface (Exposed Dipentyl Chains) C->H Orientation B Air Bubble Attachment (Froth Phase Recovery) H->B Aeration

Fig 1: Mechanistic pathway of DADC chemisorption and subsequent mineral hydrophobization.

Comparative Efficacy Data

Because DADC forms stronger bonds than standard thiol collectors, it can be dosed at significantly lower concentrations. Furthermore, it operates effectively across a broader pH range (pH 4 to 12), reducing the need for excessive pH modifiers like lime, which are traditionally required to stabilize xanthates and depress iron sulfides [3].

Table 1: Quantitative Comparison of Thiol Collectors in Base Metal Flotation

Collector TypeChemical ExampleTarget MineralsOptimum pH RangeRelative HydrophobicityTypical Dosage ( g/ton )
Xanthate Sodium Ethyl Xanthate (SEX)General Sulfides8.5 – 11.0Low40 – 100
Xanthate Potassium Amyl Xanthate (PAX)Nickel, PGMs8.5 – 11.0Moderate30 – 80
Dithiophosphate Diethyl DithiophosphateCopper, Lead7.0 – 9.0Moderate20 – 60
Dithiocarbamate Dipentyl Dithiocarbamate (DADC) Cu, Pb, Zn, PGMs 4.0 – 12.0 Very High 10 – 30

Data synthesized from standard metallurgical baseline studies comparing collector performance on complex sulfide ores[1, 3].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating a scavenger stage and strict pH monitoring, researchers can isolate the specific recovery yield attributed to the DADC collector.

Protocol A: Preparation of DADC Working Solutions

Causality: DADC is typically supplied as a viscous liquid or a sodium/potassium salt. Because of its extreme hydrophobicity, improper dilution can lead to micelle formation or poor dispersion in the flotation pulp, artificially lowering recovery rates.

Materials:

  • DADC (Sodium or Potassium salt, >95% purity)

  • Deionized (DI) water (pH adjusted to 8.0 with dilute NaOH)

  • Volumetric flasks and magnetic stirrer

Step-by-Step Method:

  • Alkaline Stabilization: Prepare a diluent of DI water adjusted to pH 8.0. Reasoning: While DADC is stable over a wide pH range, preparing the stock solution in a slightly alkaline medium prevents any premature protonation to the insoluble carbamodithioic acid form.

  • Weighing: Accurately weigh 1.00 g of DADC salt.

  • Dissolution: Slowly add the DADC to 80 mL of the alkaline DI water under continuous magnetic stirring at 300 rpm.

  • Volumetric Adjustment: Once completely dissolved (solution should be clear to pale yellow), transfer to a 100 mL volumetric flask and make up to the mark with the alkaline DI water. This yields a 1% (w/v) working solution.

  • Storage: Store in an amber glass bottle at 4°C. Validation Check: The solution must remain optically clear. Any turbidity indicates degradation or precipitation, requiring a fresh batch.

Protocol B: Bench-Scale Mineral Beneficiation Workflow

Causality: This workflow simulates an industrial rougher-scavenger circuit. The rougher stage captures easily floatable, liberated minerals. The scavenger stage utilizes a slightly higher DADC dose to recover locked or tarnished particles that require maximum hydrophobicity to float.

Parameters:

  • Ore Sample: 1 kg of crushed complex sulfide ore (e.g., Chalcopyrite/Galena/Sphalerite).

  • Grind Size: P80 of 75 µm.

  • Pulp Density: 30% solids (w/w).

Step-by-Step Method:

  • Grinding: Mill 1 kg of ore with 500 mL of tap water in a laboratory rod mill to achieve the target P80 of 75 µm. Reasoning: 75 µm ensures adequate mineral liberation without producing excessive "slimes" (ultra-fine particles) that consume reagents and reduce selectivity.

  • Pulp Transfer & pH Conditioning: Transfer the milled slurry to a 2.5 L laboratory flotation cell. Add water to achieve 30% solids. Turn on the agitator (1200 rpm). Add Lime (Ca(OH)₂) to adjust the pH to 9.0. Condition for 3 minutes.

  • Collector Addition (Rougher Stage): Dose the 1% DADC solution to achieve 15 g/ton of ore (1.5 mL of stock). Condition for 2 minutes. Reasoning: Conditioning allows time for the nucleophilic attack of the DTC head group onto the mineral surface.

  • Frother Addition: Add a standard frother (e.g., MIBC or Dowfroth 250) at 20 g/ton . Condition for 1 minute.

  • Aeration & Rougher Flotation: Open the air valve (typically 5-7 L/min). Scrape the froth continuously into a collection pan for exactly 5 minutes. Label this "Rougher Concentrate."

  • Scavenger Stage: Close the air valve. Add an additional 5 g/ton of DADC and 5 g/ton of frother to the remaining pulp. Condition for 2 minutes.

  • Aeration & Scavenger Flotation: Open the air valve and collect the froth for 3 minutes. Label this "Scavenger Concentrate."

  • Analysis: Filter, dry, and weigh both concentrates and the remaining tailings. Assay for target metals (Cu, Pb, Zn) via ICP-OES to calculate metallurgical recovery and grade.

FlotationWorkflow A Ore Crushing & Grinding (P80 75µm) B Pulp Conditioning (pH 9.0 via Lime) A->B 30% Solids Slurry C Collector Addition (DADC Dosing) B->C 3 min D Frother Addition & Aeration C->D Hydrophobization E Froth Collection (Rougher/Scavenger) D->E Bubble Attachment F Tailings Discharge D->F Hydrophilic Gangue

Fig 2: Bench-scale froth flotation workflow utilizing DADC collector.

References

  • Title: Flotation Reagents: Applied Surface Chemistry on Minerals Flotation and Energy Resources Beneficiation Source: Springer Science+Business Media URL: [Link]

  • Title:Dithiocarbamate collectors and their use in the beneficiation of mineral ore bodies (US8376142B2)
  • Title: The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore Source: South African Journal of Chemical Engineering URL: [Link]

Application

"method for the synthesis of dipentyl-dithiocarbamate functionalized materials"

Application Note: Synthesis and Characterization of Dipentyl-Dithiocarbamate (DPDTC) Functionalized Materials Executive Summary & Rationale Dithiocarbamate (DTC) functionalized materials are highly valued in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Dipentyl-Dithiocarbamate (DPDTC) Functionalized Materials

Executive Summary & Rationale

Dithiocarbamate (DTC) functionalized materials are highly valued in drug development, phase-transfer catalysis, and environmental remediation due to their exceptional metal-chelating properties—particularly for heavy metals like Hg(II) and noble metals like Au and Pd[1]. The incorporation of a dipentyl moiety introduces significant steric bulk and lipophilicity. This structural modification is critical for tuning the hydrophobic-hydrophilic balance of the substrate, enhancing catalytic efficiency, acting as a potent sulfur-based corrosion inhibitor[2], and improving cellular membrane permeability in pharmacological applications.

This application note details the synthesis of dipentyl-dithiocarbamate (DPDTC) functionalized mesoporous silica. We compare the classical two-step post-synthetic modification with an advanced one-step direct grafting method, emphasizing the mechanistic causality behind each experimental condition to ensure robust, reproducible functionalization.

Mechanistic Overview & Pathway Selection

The core chemistry relies on the nucleophilic attack of a secondary amine (dipentylamine) on the electrophilic carbon of carbon disulfide (CS₂). Because free dithiocarbamic acids are highly unstable, the reaction must be driven to a stable salt using a base (e.g., NaOH or an alkoxide)[3], or directly coupled to a silane agent to form a siloxydithiocarbamate precursor.

When functionalizing mesoporous silica (e.g., SBA-15 or MCM-41), researchers historically relied on a two-step procedure : grafting aminopropyl groups onto the silica, followed by a reaction with CS₂[1]. However, this often leads to incomplete conversion, leaving residual basic amine sites that compromise the material's target specificity[1]. The one-step direct grafting approach—utilizing a pre-synthesized siloxydithiocarbamate precursor—ensures near 100% conversion of the grafted sites to dithiocarbamate, preserving pore volume and maximizing specific metal-binding capacity[1].

SynthesisWorkflow Silica Mesoporous Silica (e.g., SBA-15) AmineGraft Step 1: Aminopropyl Grafting (APTES, Toluene, Reflux) Silica->AmineGraft Two-Step Method DirectGraft Direct Grafting (Toluene, Reflux) Silica->DirectGraft One-Step Method CS2React Step 2: CS2 + Base (Ethanol, 0°C to RT) AmineGraft->CS2React Final Dipentyl-Dithiocarbamate Functionalized Material CS2React->Final Precursor Siloxydithiocarbamate Precursor (Dipentylamine + CS2 + Silane) Precursor->DirectGraft DirectGraft->Final

Workflow comparing two-step vs. one-step synthesis of DPDTC-functionalized silica materials.

Experimental Protocols

Protocol A: Synthesis of the Siloxydithiocarbamate Precursor

Objective: To synthesize a stable dipentyl-dithiocarbamate silane precursor for one-step grafting. Causality Focus: Temperature control is critical. CS₂ is highly volatile (b.p. 46°C) and the reaction is highly exothermic. Failure to maintain 0–5°C will result in CS₂ loss and low precursor yields.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 0.05 mol of dipentylamine in 50 mL of anhydrous ethanol.

  • Base Addition: Add 0.05 mol of sodium ethoxide (NaOEt). Reasoning: NaOEt acts as the proton acceptor, driving the formation of the stable dithiocarbamate salt[3] without introducing water (which would prematurely hydrolyze the silane in Step 4).

  • CS₂ Addition: Cool the flask in an ice bath to 0–5°C. Add 0.06 mol (slight excess) of carbon disulfide (CS₂) dropwise over 30 minutes using an addition funnel. The solution will turn pale yellow. Stir for 2 hours.

  • Silane Coupling: Add 0.05 mol of 3-chloropropyltriethoxysilane dropwise. Heat the mixture to reflux (approx. 78°C) for 24 hours. Reasoning: The nucleophilic dithiocarbamate sulfur displaces the chloride, forming the siloxydithiocarbamate precursor.

  • Purification: Filter the precipitated NaCl salt. Evaporate the solvent under reduced pressure to isolate the viscous yellow precursor. Self-Validation Checkpoint: Perform FTIR spectroscopy. The disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of strong C=S (1100 cm⁻¹) and C-N (1480 cm⁻¹) stretching bands confirm successful formation[3].

Protocol B: One-Step Direct Grafting onto Mesoporous Silica

Objective: To covalently anchor the DPDTC precursor onto SBA-15 silica. Causality Focus: Strictly anhydrous conditions prevent the self-condensation of the silane precursor before it reaches the silica surface, ensuring a uniform monolayer rather than pore-blocking polymeric aggregates.

  • Substrate Activation: Dry 2.0 g of SBA-15 silica under vacuum at 150°C for 4 hours to remove physisorbed water, leaving only active surface silanol (-OH) groups.

  • Grafting: Suspend the activated silica in 100 mL of anhydrous toluene. Add 2.0 g of the synthesized siloxydithiocarbamate precursor.

  • Reflux: Reflux the suspension at 110°C for 24 hours under argon. Reasoning: Toluene's high boiling point provides the necessary activation energy for the ethoxy groups of the silane to react with the surface silanols[1].

  • Washing & Recovery: Filter the functionalized silica and wash extensively with toluene and ethanol using a Soxhlet extractor for 12 hours to remove any unreacted precursor.

  • Drying: Dry the resulting DPDTC-functionalized material under vacuum at 60°C overnight. Self-Validation Checkpoint: Elemental analysis (CHNS) should yield a Sulfur-to-Nitrogen molar ratio of exactly 2:1, confirming the structural integrity of the grafted dithiocarbamate moiety.

Data Presentation: Comparative Material Characterization

The following table summarizes the structural and functional advantages of the one-step grafting method over the traditional two-step method[1]. The data demonstrates superior retention of the mesoporous architecture and enhanced target binding (using Hg²⁺ as a standard probe).

Material / MethodSpecific Surface Area (m²/g)Pore Volume (cm³/g)Grafting Density (mmol/g)Hg²⁺ Sorption Yield (%)
Pristine SBA-15 Silica 8501.20N/A< 5%
Two-Step DPDTC-Silica 4200.651.1050 - 70%
One-Step DPDTC-Silica 6100.881.35> 95%

Data Interpretation: The one-step method prevents the pore-blocking commonly associated with the two-step method's intermediate amine layer[1]. Furthermore, the two-step method suffers from incomplete conversion of amine to dithiocarbamate. This results in significantly lower Hg²⁺ sorption yields (50-70%) due to the lower affinity of residual amine groups for Hg(II) compared to the highly efficient binding of pure dithiocarbamate moieties (>95%)[1].

References

  • Title: Synthesis of dithiocarbamate-functionalized mesoporous silica-based materials: interest of one-step grafting Source: RSC Publishing URL: [Link]

  • Title: US8123982B2 - Sulfur based corrosion inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing pH for metal extraction with dipentyl-carbamodithioic acid"

Welcome to the Technical Support Center for Heavy Metal Extraction. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical dynamics of using dipentyl-carbamodithioic acid (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heavy Metal Extraction. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical dynamics of using dipentyl-carbamodithioic acid (also known as dipentyl dithiocarbamate or DPDTC) for trace metal extraction.

Dithiocarbamates (DTCs) are powerful bidentate S,S-donor ligands. Based on Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atoms in DTCs exhibit a high affinity for transition and heavy metals (soft or borderline acids)[1]. The addition of bulky dipentyl groups significantly increases the lipophilicity of the resulting metal complex, driving near-total partitioning into non-polar organic solvents. However, this system is highly sensitive to hydrogen ion concentration.

Below, you will find quantitative data, self-validating protocols, and troubleshooting FAQs to ensure your extractions are reproducible and mechanistically sound.

Quantitative Reference: Optimal pH Ranges for Metal-DPDTC Extraction

To prevent competitive side reactions, maintaining strict pH control is mandatory. The table below summarizes the optimal pH windows for quantitative extraction and the specific failure mechanisms encountered when the pH exceeds the upper limit[2][3].

Target Metal IonOptimal pH RangeHigh pH (> 8.0) Interference Mechanism
Copper (Cu²⁺) 4.0 – 7.0Formation of interfering blue ammonium/hydroxide complexes[2].
Lead (Pb²⁺) 4.0 – 6.5Competitive precipitation as insoluble Pb(OH)₂[3].
Zinc (Zn²⁺) 5.0 – 7.0Competitive precipitation as insoluble Zn(OH)₂[3].
Cadmium (Cd²⁺) 5.0 – 8.0Competitive precipitation as insoluble Cd(OH)₂[3].

Self-Validating Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed as a closed-loop system. By incorporating a secondary validation step, you can immediately determine if your pH buffering or ligand stoichiometry failed.

Step 1: Matrix Conditioning & Baseline Measurement Take a 50 mL aliquot of your aqueous metal sample. Measure and record the initial metal concentration using Flame Atomic Absorption Spectrometry (FAAS) or ICP-MS.

Step 2: Precision pH Buffering (Critical Step) Do not rely on simple acid/base titration, as the release of protons during complexation will cause pH drift. Add 5 mL of a concentrated acetate buffer (for pH 4.0–5.5) or phosphate buffer (for pH 6.0–7.0) to lock the pH firmly within the optimal window[2]. Verify the pH with a calibrated probe.

Step 3: Chelation Add a 2% (w/v) solution of dipentyl-carbamodithioic acid (sodium or potassium salt) in a 10:1 molar excess relative to the estimated metal concentration[3]. Stir vigorously for 15 minutes. The formation of a cloudy suspension indicates the successful creation of the hydrophobic M(DPDTC)₂ complex.

Step 4: Organic Partitioning Transfer the mixture to a separatory funnel. Add 10 mL of a non-polar organic solvent (e.g., chloroform or dichloromethane). Shake vigorously for 5 minutes, venting periodically. Allow the phases to separate completely.

Step 5: Validation Check (Self-Correction) Drain the lower organic phase for downstream analysis. Validation: Take a 1 mL sample of the remaining aqueous phase and test it with a secondary colorimetric indicator (e.g., 4-(2-pyridylazo)resorcinol). If a color change occurs, metal ions remain. This indicates that either the pH drifted out of the 4.0–7.0 range, or the DPDTC ligand decomposed.

Process Workflows & Mechanistic Diagrams

Workflow A Aqueous Metal Sample (M2+) B pH Adjustment & Buffering (Target: 4.0 - 7.0) A->B C Add Dipentyl-DTC Ligand B->C LowPH pH < 4: Ligand Decomposes to CS2 B->LowPH HighPH pH > 8: Metal Hydroxide Precipitation B->HighPH D Formation of Hydrophobic M(Dipentyl-DTC)2 Complex C->D E Liquid-Liquid Extraction (Organic Phase) D->E

Workflow for metal extraction using dipentyl-DTC, highlighting pH-dependent failure modes.

Troubleshooting Guides & FAQs

Q1: My extraction efficiency drops drastically when my sample pH falls below 4.0. What is happening mechanically? A1: You are experiencing acid-catalyzed ligand decomposition. Dithiocarbamates are stable in neutral to alkaline conditions but highly unstable in acidic environments[4]. When the pH drops below 4.0, the dipentyl-DTC anion becomes protonated. This intermediate rapidly degrades into dipentylamine and carbon disulfide (CS₂) gas[3][4]. Once the ligand decomposes, it can no longer chelate the metal, leaving your target analytes in the aqueous phase.

Decomposition DTC Dipentyl-DTC Anion [(C5H11)2N-CS2]- Protonated Protonated Intermediate [(C5H11)2N-CS2H] DTC->Protonated + H+ (pH < 4) Products Dipentylamine + CS2 (Loss of Chelating Ability) Protonated->Products Decomposition

Acid-catalyzed decomposition pathway of dipentyl-carbamodithioic acid at low pH.

Q2: I am trying to extract Copper (Cu²⁺) at pH 9.0 to avoid ligand decomposition, but my recoveries are low and the aqueous phase turns blue. Why? A2: At pH levels above 7.0, you introduce a competing thermodynamic reaction. Hydroxide ions (OH⁻) and ammonia (if present in your buffer) begin to outcompete the DPDTC ligand for the metal center. For Copper, this results in the formation of blue ammonium/hydroxide complexes or insoluble Cu(OH)₂ precipitates[2]. These species will not partition into your organic solvent. You must lower the pH to the 4.0–7.0 range using an acetate or phosphate buffer to favor DPDTC chelation[2][3].

Q3: Why should I use dipentyl-carbamodithioic acid instead of the more common, commercially available sodium diethyldithiocarbamate (NaDDTC)? A3: The choice comes down to partition coefficients ( Kow​ ). While NaDDTC is excellent for general extraction, the short ethyl chains provide limited hydrophobicity. When extracting highly polar matrices or utilizing smaller volumes of organic solvent, the bulky, ten-carbon footprint of the dipentyl groups acts as a heavy lipophilic anchor. This drastically increases the solubility of the metal complex in the organic phase, allowing for higher preconcentration factors and cleaner phase separations.

Q4: During the liquid-liquid extraction step, a thick emulsion forms at the phase boundary. How do I break it? A4: This is a direct side-effect of using a bulky ligand. The long dipentyl chains give the unreacted ligand mild surfactant-like properties, stabilizing micelles at the aqueous-organic interface. To resolve this:

  • Salting Out: Add a neutral salt (like NaCl) to the aqueous phase prior to extraction. This increases the ionic strength, decreasing the solubility of the organic tails in the water and breaking the emulsion.

  • Centrifugation: Transfer the emulsion to a conical tube and centrifuge at 3000 RPM for 5 minutes to force phase separation.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Crude Dipentyl-Carbamodithioic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of dialkyl dithiocarbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of dialkyl dithiocarbamates. Dipentyl-carbamodithioic acid (and its corresponding salts) presents a unique set of purification challenges. The inherent thermodynamic instability of the free dithiocarbamic acid moiety, combined with the extreme lipophilicity imparted by the dual pentyl chains, often leads to catastrophic product loss via acid-catalyzed decomposition or phase-separation failures (commonly known as "oiling out").

This guide provides field-proven, causality-driven solutions to ensure you can isolate high-purity dipentyl-dithiocarbamate using self-validating protocols.

Diagnostic Workflow

Before diving into specific troubleshooting steps, consult the diagnostic logic tree below to identify the root cause of your purification failure.

Workflow Start Crude Product Workup CheckPH Is aqueous pH > 10? Start->CheckPH Acidic pH < 7: Rapid Degradation CheckPH->Acidic No Alkaline pH > 10: Salt Stabilized CheckPH->Alkaline Yes Decomp CS2 + Amine Formation Acidic->Decomp Cryst Initiate Crystallization Alkaline->Cryst OilOut Did product 'oil out'? Cryst->OilOut AntiSolvent Apply Cold Anti-Solvent (Hexanes at -20°C) OilOut->AntiSolvent Yes Success Pure Crystalline Product OilOut->Success No AntiSolvent->Success

Diagnostic workflow for resolving common purification failures.

Frequently Asked Questions & Troubleshooting

Q1: Why does my crude dipentyl-carbamodithioic acid rapidly degrade into a foul-smelling liquid during aqueous workup? Causality: The free acid form of dipentyl-carbamodithioic acid is highly unstable. At neutral or acidic pH (pH ≤ 7), the sulfur atom is protonated, triggering rapid C-N bond cleavage. This decomposition irreversibly yields1[1]. Solution & Validation: You must maintain the compound as a dithiocarbamate salt (e.g., sodium N,N-dipentyldithiocarbamate) throughout the workup. Ensure all aqueous solutions are2[2]. Self-Validation: Use pH test strips continuously during extraction; a stable, odorless aqueous phase confirms the structural integrity of the dithiocarbamate anion.

Q2: During recrystallization, my product "oils out" (forms a biphasic syrup) instead of forming distinct crystals. How can I induce proper crystallization? Causality: "Oiling out" occurs when a 2[2] because the compound's melting point is lower than the temperature at which saturation is reached. The two hydrophobic pentyl chains significantly lower the lattice energy and melting point (typically 121–123°C for the anhydrous sodium salt) while 3[3] compared to shorter-chain derivatives. Solution & Validation: Abandon single-solvent hot recrystallization. Instead, utilize a cold anti-solvent precipitation method. Dissolve the crude syrup in a minimal volume of cold diethyl ether, and slowly diffuse an anti-solvent (like hexanes) at sub-zero temperatures. Self-Validation: The appearance of a persistent, milky turbidity (rather than distinct liquid droplets) upon anti-solvent addition confirms successful solid-phase nucleation.

Q3: My purified product turns cloudy and yellowish upon storage, and TLC shows a new non-polar spot. What is happening? Causality: Dithiocarbamates are susceptible to oxidative dimerization. In the presence of atmospheric oxygen or trace transition metals, the dithiocarbamate anion 1[1] (e.g., tetrapentylthiuram disulfide). Solution & Validation: Perform all isolations using degassed solvents under an inert argon atmosphere. 4[4] backfilled with argon at -20°C. Self-Validation: A pristine white crystalline appearance and a single spot on TLC (using a basic mobile phase) after one month of storage validates successful oxidative protection.

Mechanism DTC Dipentyl-dithiocarbamate (Stable Anion) Hplus Acidic pH (H+) DTC->Hplus Oxidation O2 / Trace Metals DTC->Oxidation FreeAcid Dipentyl-carbamodithioic Acid (Unstable Intermediate) Hplus->FreeAcid Cleavage C-N Bond Cleavage FreeAcid->Cleavage Products Carbon Disulfide (CS2) + Dipentylamine Cleavage->Products Thiuram Tetrapentylthiuram Disulfide (Oxidative Dimer) Oxidation->Thiuram

Degradation pathways of dipentyl-carbamodithioic acid via hydrolysis and oxidation.

Quantitative Stability & Solubility Data

To design an effective purification strategy, you must understand the physicochemical boundaries of your target molecule.

ParameterValue / ConditionCausality & Experimental Impact
Aqueous pH Stability pH > 10 (Stable) pH < 7 (t½ < minutes)Acid catalyzes protonation and C-N bond cleavage. Buffering is mandatory during aqueous workup.
Thermal Stability < 25°C (during concentration)Heat accelerates decomposition into CS2 and amines. Rotary evaporation must be performed with a cool water bath.
Melting Point 121–123°C (Anhydrous Na⁺ salt)High lipophilicity of pentyl chains lowers lattice energy, making the compound prone to "oiling out" during hot recrystallization.
Solvent Compatibility Soluble in CHCl₃, Benzene, Petroleum EtherThe dual C5 chains render the non-hydrated salt highly soluble in non-polar organics, requiring binary solvent systems for precipitation.

Step-by-Step Methodology: Optimized Anti-Solvent Purification Protocol

This protocol is engineered as a self-validating system to purify the sodium salt of dipentyl-carbamodithioic acid, bypassing the phase-separation issues inherent to its lipophilic structure.

Phase 1: Alkaline Stabilization & Extraction
  • Quench and Buffer: Transfer the crude synthesis mixture to a separatory funnel. Immediately add an equal volume of cold 0.1 M NaOH to ensure the aqueous phase pH is strictly > 10.

    • Validation: Check with pH paper; the solution must remain strongly alkaline. The absence of a foul CS2 odor confirms the dithiocarbamate core is intact.

  • Organic Extraction: Extract the crude salt using cold chloroform (3 x 50 mL).

    • Causality: Unlike short-chain dithiocarbamates, the extensive hydrophobic surface area of the dipentyl chains allows the non-hydrated salt to partition effectively into halogenated solvents, leaving highly polar impurities in the aqueous phase.

  • Drying: Dry the combined organic phases over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

Phase 2: Temperature-Controlled Isolation
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 25°C.

    • Validation: The resulting residue should be a thick, pale-yellow syrup. Any darkening indicates thermal degradation.

  • Anti-Solvent Precipitation: Dissolve the syrup in a minimal volume of cold, anhydrous diethyl ether (approx. 1-2 mL per gram of product). Vigorously stir the solution while dropwise adding cold petroleum ether (anti-solvent).

    • Causality: The steep solubility gradient forces the compound out of solution without providing the thermal energy required to form a liquid melt (oiling out).

    • Validation: Stop addition exactly when the solution becomes persistently turbid. This visual cue confirms the nucleation threshold is reached.

  • Crystallization & Storage: Seal the flask under argon and store at -20°C for 24 hours. Filter the resulting fibrous needles rapidly in air, wash with ice-cold hexanes, and dry in vacuo. Store in a dark, argon-filled desiccator at -20°C.

References

  • BenchChem. "Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products." BenchChem, 2025. 2

  • Dalton Transactions. "Addressing misconceptions in dithiocarbamate chemistry." RSC Publishing, 2025. 1

  • SciSpace. "The Association of Alkali Metal N,N-Dialkyldithiocarbamates in Solution." SciSpace. 3

  • Thermo Fisher Scientific. "Analysis of Dithiocarbamate Pesticides by GC-MS." Thermo Fisher Scientific. 5

  • PMC. "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications." NIH.4

Sources

Troubleshooting

"overcoming emulsion formation in solvent extraction with dipentyl-dithiocarbamate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter intractable emulsions during liquid-liquid extraction (LLE) workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter intractable emulsions during liquid-liquid extraction (LLE) workflows. While dipentyl-dithiocarbamate (DPDTC) is an exceptionally powerful chelating agent for transition metals, its unique molecular architecture frequently turns routine extractions into frustrating thermodynamic traps.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind DPDTC emulsion formation, you can apply these field-proven, self-validating protocols to rescue your extractions without compromising the integrity of your metal-ligand complexes.

The Causality of DPDTC-Induced Emulsions

To defeat an emulsion, you must understand why it forms. DPDTC is an amphiphilic molecule. It possesses two long, highly lipophilic pentyl chains attached to a highly polar, negatively charged dithiocarbamate core ( −NCS2−​ ).

Before DPDTC fully chelates a target metal to form a neutral complex, the unreacted ligand acts as a potent surfactant. When you agitate the biphasic system, DPDTC rapidly aligns at the organic-aqueous interface, drastically lowering the interfacial tension. If your sample matrix contains endogenous interferents—such as high-molecular-weight proteins, phospholipids, or free fatty acids—these molecules co-adsorb with DPDTC at the interface[1]. This creates a sterically and electrostatically stabilized barrier that prevents the micro-droplets from coalescing, resulting in a stable emulsion or a rigid "rag layer."

Quantitative Comparison of Emulsion-Breaking Strategies

Not all emulsion-breaking techniques are appropriate for DPDTC. The table below summarizes the efficiency and mechanistic impact of various interventions.

Intervention TechniqueMechanism of ActionAvg. Disruption TimePhase RecoveryMatrix Suitability
Salting-Out (NaCl) Increases aqueous ionic strength, forcing surfactants into the organic layer[1][2].5 - 10 mins> 95%Environmental, High-Surfactant
Centrifugation Applies high G-force to overcome the steric stabilization of micro-droplets[3].5 - 15 mins> 98%Biological, High-Protein
Phase Modifiers Alters interfacial tension and solvent density (e.g., adding Chloroform)[3].< 2 mins~ 90%Lipid-rich matrices
Phase Filtration Hydrophobic silanized paper selectively passes the organic phase[1].2 - 5 mins85 - 90%Particulate-heavy matrices

Self-Validating Experimental Protocols

Protocol 1: The High-Ionic-Strength Centrifugation Workflow

Best for: Biological matrices (plasma, tissue homogenates) and extractions exhibiting a rigid interfacial "rag layer." Causality: By saturating the aqueous phase with salt, we strip the hydration shell from matrix proteins and force the amphiphilic DPDTC fully into the organic phase (salting out)[1]. Subsequent centrifugation physically forces the phases apart based on their density differentials[3].

  • Transfer: Carefully transfer the emulsified biphasic mixture to a glass centrifuge tube equipped with a Teflon-lined screw-cap[3]. (Avoid plastic tubes, as lipophilic DPDTC complexes may adsorb to the walls).

  • Salting Out: Add anhydrous sodium chloride (NaCl) directly to the mixture to achieve an approximate aqueous concentration of 1.0 M[2][4].

  • Agitation: Gently swirl the tube for 60 seconds. Do not shake vigorously , as high-shear agitation will create smaller droplets and worsen the emulsion[1].

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes at room temperature[3].

  • Self-Validation Check: Inspect the interface. A solid "protein cake" should be visible between the layers[3]. Carefully aspirate the lower organic phase using a glass Pasteur pipette. Measure the recovered organic volume ( Vrec​ ).

    • Validation: If Vrec​≥0.95×Vinitial​ , the protocol is successful. If the recovered organic phase remains cloudy, proceed immediately to Protocol 2.

Protocol 2: Co-Solvent Phase Modification & Filtration

Best for: Highly lipophilic matrices or when the densities of the organic and aqueous phases are too similar to separate via gravity. Causality: Adding a high-density halogenated solvent increases the density differential between the phases and disrupts the micellar structures stabilizing the emulsion[3]. Anhydrous sodium sulfate chemically binds suspended water micro-droplets[2][4].

  • Phase Modification: To the turbid organic extract, add a high-density halogenated solvent modifier (e.g., chloroform) at a 1:10 ratio relative to your primary extraction solvent[3].

  • Desiccation: Add 1.0 g of anhydrous sodium sulfate ( Na2​SO4​ ) per 10 mL of solvent[2][4].

  • Coalescence: Stir gently with a glass rod until the Na2​SO4​ stops clumping and flows freely. This visual cue indicates that all suspended water has been absorbed[2][4].

  • Filtration: Pass the mixture through an 11 cm No. 40 Whatman filter paper (or a highly silanized phase separation filter) into a clean collection vessel to remove the hydrated salt[1][2][4].

  • Self-Validation Check: Hold the collection vial against a printed text background.

    • Validation: The text must be perfectly legible with zero light scattering. Optical clarity guarantees the emulsion is broken and the sample is ready for downstream quantitative analysis.

Diagnostic Workflow

EmulsionResolution Step1 Emulsion Detected in DPDTC Extraction Analyze Analyze Matrix Composition Step1->Analyze BioMatrix Biological / High Protein (e.g., Plasma, Tissue) Analyze->BioMatrix EnvMatrix Environmental / High Surfactant (e.g., Wastewater) Analyze->EnvMatrix Centrifuge Centrifugation Protocol (>3000 x g, 10 min) BioMatrix->Centrifuge SaltingOut Salting-Out Protocol (Add 1M NaCl / Na2SO4) EnvMatrix->SaltingOut Check1 Is Phase Clear? Centrifuge->Check1 Check2 Is Phase Clear? SaltingOut->Check2 Modifier Add Phase Modifier (Chloroform) Check1->Modifier No (Rag Layer) Success Self-Validated Phase Separation Check1->Success Yes Filter Phase Separation Filtration (Hydrophobic Paper) Check2->Filter No (Turbidity) Check2->Success Yes Modifier->Success Filter->Success

Logical workflow for diagnosing and resolving DPDTC-induced solvent extraction emulsions.

Frequently Asked Questions (FAQs)

Q: Can I acidify the sample to pH 2 to break the emulsion? A: Absolutely not. While lowering the pH with sulfuric or hydrochloric acid is a standard EPA method for breaking emulsions caused by alkali soaps and environmental surfactants[2][4], dithiocarbamates are highly acid-labile. At low pH, DPDTC will rapidly protonate and hydrolyze, decomposing into dipentylamine and toxic carbon disulfide ( CS2​ ) gas[5]. This will permanently destroy your chelating agent. Always maintain the pH above 6.0 when extracting with DPDTC.

Q: Why does diethyl ether form worse emulsions with DPDTC than chloroform? A: Emulsion stability is heavily dependent on the density differential between the two phases. Diethyl ether has a very low density (0.71 g/mL), which is relatively close to water, and it possesses higher mutual solubility with aqueous phases. Chloroform (1.49 g/mL) provides a massive density differential against water[3]. This natural gravitational pull strongly opposes emulsion stability, allowing the phases to separate rapidly without the need for extensive centrifugation[3].

Q: I tried swirling instead of shaking, but my extraction yields dropped. How do I balance phase separation with extraction efficiency? A: This is a common kinetic trade-off. Gentle swirling prevents emulsion formation by minimizing the surface area of contact between the phases[1], but it also slows down the mass transfer of the metal-DPDTC complex into the organic layer. To resolve this, increase your extraction time (e.g., swirl for 15 minutes instead of 2) or utilize a phase modifier (Protocol 2) so you can shake vigorously and still force a clean separation afterward.

References

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. 2

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. 4

  • Solvent extraction of non-transition elements by dithiocarbamic acid esters - OSTI.gov. 5

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. 1

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? - ResearchGate. 3

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Dipentyl-Dithiocarbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven protocols, mechanistic insights, and tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting strategies for the synthesis of dipentyl-dithiocarbamate (DPDTC).

While the fundamental reaction—the nucleophilic attack of a secondary amine (dipentylamine) on carbon disulfide ( CS2​ ) in the presence of a base—appears straightforward, the intermediate species are highly sensitive to pH, temperature, and oxidative stress[1]. This guide establishes a self-validating framework to ensure high-yield, high-purity synthesis.

Core Synthesis Workflow

The synthesis of stable sodium dipentyl-dithiocarbamate relies on driving the equilibrium away from the unstable dithiocarbamic acid intermediate by utilizing a strong alkaline environment[1].

DPDTCSynthesis Start Dipentylamine + Base (NaOH / KOH) Solvent Solvent System (THF/H2O or IPA/H2O) Start->Solvent Cooling Cool to 0-5 °C (Ice Bath) Solvent->Cooling CS2 Dropwise Addition of CS2 Cooling->CS2 Exothermic Control Reaction Stirring (0.5 - 2 h) Alkaline pH > 10 CS2->Reaction Nucleophilic Attack Product Sodium Dipentyl- dithiocarbamate Reaction->Product Salt Formation Purification Crystallization & Vacuum/IR Drying Product->Purification

Workflow for the optimized synthesis of dipentyl-dithiocarbamate.

Standard Operating Procedure (SOP)

This protocol is engineered to prevent reactant volatilization and byproduct formation[2],[3].

  • Preparation of Amine Solution : In a clean, dry 500 mL round-bottom flask, dissolve 0.10 mol of dipentylamine in 50 mL of tetrahydrofuran (THF) or isopropyl alcohol (IPA).

  • Alkaline Stabilization : Add 50 mL of an aqueous solution containing 0.11 mol of sodium hydroxide (NaOH). Self-validation step: Verify the pH of the biphasic mixture is ≥ 12.0 to ensure complete deprotonation potential[2].

  • Thermal Control : Immerse the flask in an ice-water bath. Allow the mixture to equilibrate to 0–5 °C.

  • Electrophile Addition : Dissolve 0.105 mol of carbon disulfide ( CS2​ ) in 20 mL of THF. Add this solution dropwise to the reaction flask over 30 minutes under vigorous magnetic stirring. Maintain the internal temperature below 10 °C.

  • Reaction Maturation : Continue stirring the mixture in the ice bath for an additional 1–2 hours until a clear, yellowish solution is formed.

  • Isolation : Evaporate the organic solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.

  • Purification & Drying : Crystallize the resulting sodium dipentyl-dithiocarbamate from a mixture of ethanol and diethyl ether. Filter and dry the crystals using an Infrared (IR) lamp or a room-temperature vacuum desiccator[4].

Quantitative Optimization Parameters

To understand the causality behind the SOP, review the empirical data below. Deviating from these optimized parameters directly triggers specific failure modes.

ParameterSub-optimal ConditionOptimized ConditionYield (%)Mechanistic Causality
Temperature 25 °C (Room Temp)0–5 °C (Ice Bath)45% CS2​ is highly volatile (bp 46 °C). The nucleophilic attack is exothermic; lack of cooling causes rapid CS2​ evaporation and low yield[3].
pH / Base No Base Added1.1 eq NaOH (pH > 10)<10%Without base, the unstable dipentyl-dithiocarbamic acid forms and rapidly decomposes back into CS2​ and amine[1].
Solvent System Pure WaterTHF/Water (1:1)52%Dipentylamine has poor aqueous solubility. A biphasic or co-solvent system drastically improves mass transfer and kinetics[2].
Stoichiometry 1.0 eq CS2​ 1.05 eq CS2​ 81%A slight stoichiometric excess of CS2​ compensates for unavoidable trace evaporative losses during the dropwise addition.

Degradation Pathways & Troubleshooting

Understanding how DPDTC degrades is critical for troubleshooting. The molecule is primarily susceptible to protonation (acidic stress) and oxidation (atmospheric stress)[5],[1],[6].

Degradation DPDTC Dipentyl-dithiocarbamate (Stable at pH > 9) Acidic Acidic Conditions (pH < 7) DPDTC->Acidic Oxidation Oxygen Exposure (Air) DPDTC->Oxidation Protonation Dipentyl-dithiocarbamic Acid (Unstable Intermediate) Acidic->Protonation Thiuram Oxidation to Thiuram Disulfide Oxidation->Thiuram S-S Bond Formation Decomp Decomposition: Dipentylamine + CS2 Protonation->Decomp Rapid Breakdown

Degradation pathways of dipentyl-dithiocarbamate under acidic or oxidative stress.

Troubleshooting Guide (Q&A)

Q: Why is my yield consistently below 50%, and why does the reaction vessel smell strongly of unreacted amine and sulfur? A: This is a classic symptom of thermal mismanagement or insufficient alkalinity. If the reaction temperature exceeds 10 °C, the highly volatile CS2​ escapes the solvent phase before the nucleophilic attack can complete[3]. Furthermore, if the pH drops below 9, the product protonates into dipentyl-dithiocarbamic acid. This intermediate is thermodynamically unstable and rapidly decomposes back into CS2​ and the starting amine[1]. Fix: Ensure strict ice-bath cooling and verify the aqueous phase pH is ≥ 12 before CS2​ addition.

Q: My synthesized DPDTC solution turns cloudy and precipitates immediately after preparation. How do I resolve this? A: Immediate precipitation is a hallmark of either pH collapse or trace metal contamination. Dithiocarbamates are incredibly strong chelating agents. If your glassware or water contains trace heavy metals, they will rapidly form highly insoluble metal-dithiocarbamate complexes[5]. Alternatively, if the buffer is too acidic, the compound will precipitate as it degrades[6]. Fix: Use exclusively acid-washed, metal-free glassware and high-purity deionized water. Maintain the solution in an alkaline buffer (pH > 9)[5].

Q: Over a few days of storage, my purified product changes color from pale yellow to a deep, brownish-yellow. Is it still viable for downstream assays? A: No, the chromophoric shift indicates structural degradation via oxidation. When exposed to atmospheric oxygen, dialkyl dithiocarbamates undergo oxidative coupling to form thiuram disulfides (creating an S-S bond between two molecules)[5],[1]. Fix: Synthesize and dissolve the compound using deoxygenated solvents (purged with argon or nitrogen). Store the solid product or solutions under an inert gas blanket in tightly sealed containers at 2–8 °C[5].

Frequently Asked Questions (FAQs)

Q: Can I use a primary amine (e.g., pentylamine) instead of a secondary amine (dipentylamine) using this exact protocol? A: While the initial nucleophilic attack mechanism is identical, the resulting primary amine dithiocarbamates exhibit significantly poorer stability profiles. Upon exposure to mild oxidative or thermal stress, primary dithiocarbamates tend to decompose into isothiocyanates or thioureas, whereas secondary dithiocarbamates (like DPDTC) form relatively stable thiuram disulfides[1]. You must apply much stricter temperature controls and immediate metal-complexation steps if adapting this for primary amines.

Q: What is the best method for drying the final sodium dipentyl-dithiocarbamate product? A: Never use standard conductive oven drying. Sodium and ammonium dithiocarbamate salts are highly temperature-sensitive and will degrade under sustained heat. The optimal, field-proven approach is to use an Infrared (IR) lamp, which drives off moisture rapidly without subjecting the crystal lattice to destructive thermal stress, or to use a room-temperature vacuum desiccator[4].

Sources

Troubleshooting

"troubleshooting the precipitation of metal-dipentyldithiocarbamate complexes"

Welcome to the Technical Support Center for Coordination Chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced physical chemistry and practical challenges of precipitat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Coordination Chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the nuanced physical chemistry and practical challenges of precipitating metal-dipentyldithiocarbamate (Metal-DPDTC) complexes.

Dithiocarbamates (DTCs) are exceptionally strong, monoanionic chelating agents. The dipentyl variant features long, lipophilic alkyl chains that drastically alter the solubility profile of the resulting metal complexes compared to shorter-chain variants (like dimethyl or diethyl). This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolations.

Core Methodology: Self-Validating Precipitation Protocol

The most reliable method for synthesizing and isolating Metal-DPDTC complexes is a salt metathesis reaction driven by the insolubility of the resulting complex in aqueous media[1].

Step 1: Reagent Preparation

  • Ligand Solution: Dissolve 2.05 equivalents of sodium dipentyldithiocarbamate (Na-DPDTC) in deionized water or a minimal amount of ethanol. Causality: A slight stoichiometric excess (0.05 eq) ensures complete metal coordination and drives the equilibrium toward the fully coordinated, neutral complex.

  • Metal Solution: Dissolve 1.0 equivalent of the transition metal salt (e.g., NiCl2​ , CuCl2​ ) in deionized water.

Step 2: Strict pH Modulation (Critical Step)

  • Buffer the metal solution to a pH of 6.0–8.0 using a non-interfering buffer (e.g., phosphate or acetate, depending on the metal).

  • Causality: Dithiocarbamate ligands are highly pH-dependent. At acidic pH (< 4), the ligand protonates to form dithiocarbamic acid, which rapidly and irreversibly decomposes into carbon disulfide ( CS2​ ) and the protonated dipentylamine[2].

Step 3: Metathesis and Nucleation

  • Add the ligand solution dropwise to the vigorously stirred metal solution at room temperature.

  • Self-Validation Check: A colored precipitate should form instantaneously upon the first drop[3]. If the solution remains clear but changes color, the complex is forming but failing to nucleate (likely due to an unintended co-solvent effect).

Step 4: Digestion (Ostwald Ripening)

  • Cover the reaction vessel and stir at a mild heat (35–40 °C) for 1–2 hours.

  • Causality: Rapid precipitation often yields amorphous, colloidal particles. Mild heating promotes Ostwald ripening—where smaller, thermodynamically unstable particles dissolve and redeposit onto larger crystals, significantly improving filterability.

Step 5: Isolation and Verification

  • Isolate the solid via vacuum filtration. Wash sequentially with cold water (to remove unreacted metal salts and NaCl ) and cold methanol (to remove organic impurities)[1].

  • Self-Validation Check: Centrifuge an aliquot of the mother liquor. Analyze the supernatant via UV-Vis spectroscopy. The absence of the characteristic metal-DPDTC absorption band confirms quantitative precipitation.

Precipitation Workflow & Troubleshooting Logic

G Start Start: Metal-DPDTC Precipitation pHCheck Check pH (Target 6.0-8.0) Start->pHCheck Acidic pH < 4: Ligand Degradation (CS2 + Amine loss) pHCheck->Acidic Too Low Optimal pH 6-8: Stable Complexation pHCheck->Optimal Correct Acidic->pHCheck Buffer Solution Colloid Issue: Colloidal Suspension Optimal->Colloid Won't Settle Extract Isolate via Filtration or Liquid-Liquid Extraction Optimal->Extract Good Precipitate Coagulate Digest (40°C) or Add Electrolyte (KNO3) Colloid->Coagulate Compress Double Layer Coagulate->Extract

Workflow and troubleshooting logic for metal-dipentyldithiocarbamate precipitation.

Troubleshooting Guide & FAQs

Q1: My precipitate is forming a milky, colloidal suspension that passes straight through my filter paper. How do I force it to settle? Causality & Solution: The long dipentyl chains of the DPDTC ligand are highly lipophilic. When rapidly precipitated in water, they can form stable micelles or colloidal suspensions due to steric repulsion and electrical double-layer effects.

  • Action: Do not attempt to filter immediately. Instead, add a neutral coagulating electrolyte (e.g., 0.1 M KNO3​ ) to compress the electrical double layer, and digest the solution at 40 °C for 2 hours. Alternatively, if quantitative recovery is required for analytical chemistry, abandon filtration and perform a liquid-liquid extraction using a non-polar solvent like chloroform ( CHCl3​ ) or methyl isobutyl ketone (MIBK), where the complex is highly soluble[4].

Q2: The reaction mixture turned black and smells strongly of rotten eggs, and I cannot isolate the desired complex. What went wrong? Causality & Solution: This is the classic signature of acid-catalyzed ligand degradation. If the pH of your metal solution drops below 4.0, the dithiocarbamate protonates to form an unstable dithiocarbamic acid[5]. This intermediate rapidly decomposes into carbon disulfide ( CS2​ ) and the free amine. The released sulfide ions then react with your transition metal to form highly insoluble, black/brown metal sulfides (e.g., CuS, NiS)[1].

  • Action: Discard the batch. In your next run, strictly buffer the aqueous metal solution to pH 7.0 before introducing the ligand.

Q3: I am trying to synthesize a complex with a metal in a +2 oxidation state (e.g., Fe(II), Mn(II)), but analytical data shows it oxidized to +3. How do I prevent this? Causality & Solution: Dithiocarbamates are soft, sulfur-donor ligands that uniquely stabilize higher oxidation states of transition metals due to their ability to delocalize electron density through the thioureide π -system[4]. In the presence of DPDTC, ambient oxygen is often sufficient to rapidly oxidize Fe(II) to Fe(III) or Mn(II) to Mn(III)[1].

  • Action: You must perform the synthesis under strict Schlenk line conditions. Degas all solvents (water, ethanol) by sparging with Argon or Nitrogen for at least 30 minutes prior to use.

Q4: Can I use this precipitation method to selectively separate trace metals from a mixed-metal wastewater sample? Causality & Solution: Yes, but selectivity depends heavily on pH and the stability constants of the specific metal-DTC complexes. Metal-DTC complexes generally follow a strict precipitation hierarchy based on their solubility products. For instance, Cu(II) will displace Zn(II) from a Zn-DPDTC complex because the Cu-DPDTC complex is thermodynamically more stable[4].

  • Action: Use pH modulation to your advantage. Precipitate highly stable complexes (like Cu and Hg) at lower pH values (pH 4-5), and then raise the pH to 8-9 to precipitate less stable complexes (like Zn and Mn).

Quantitative Data: Precipitation Parameters

The following table summarizes the optimal parameters and expected outcomes for the precipitation of common Metal-DPDTC complexes, synthesized from empirical stability and solubility data[2][3][4].

Metal IonOptimal Precipitation pHComplex GeometryVisual Indicator (Precipitate Color)Relative Solubility in CHCl3​
Cu(II) 4.0 – 8.0Square PlanarDark Brown / BlackVery High
Ni(II) 5.0 – 8.0Square PlanarOlive Green / Yellow-GreenHigh
Zn(II) 6.0 – 8.5Tetrahedral / DimericWhite / ColorlessModerate
Fe(III) 4.0 – 7.0OctahedralDeep Brown / BlackHigh
Co(II/III) 5.5 – 8.0OctahedralDark GreenHigh

Note: Solubility in organic solvents increases significantly with the dipentyl derivative compared to diethyl or dimethyl variants due to the increased aliphatic chain length.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Alkyl Dithiocarbamates for Heavy Metal Removal: A Technical Guide

Heavy metal contamination in industrial wastewater and drug development effluents presents a critical environmental and operational challenge. While traditional hydroxide precipitation is cost-effective, it often fails t...

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Author: BenchChem Technical Support Team. Date: April 2026

Heavy metal contamination in industrial wastewater and drug development effluents presents a critical environmental and operational challenge. While traditional hydroxide precipitation is cost-effective, it often fails to meet stringent environmental discharge limits, particularly when metals are complexed or chelated.

Alkyl dithiocarbamates (DTCs) have emerged as highly efficient sulfur-containing precipitation agents. By leveraging the strong affinity between sulfur atoms and heavy metal cations, DTCs form highly stable, insoluble complexes. This guide provides an objective, data-driven comparative analysis of small-molecule monomeric DTCs versus advanced polymeric DTCs, detailing their mechanistic differences, performance metrics, and validated experimental protocols.

Mechanistic Overview: The Causality of Chelation

The efficacy of dithiocarbamates lies in their molecular structure. The dithiocarbamate functional group (–CS₂NR₂) contains two sulfur atoms that act as soft Lewis bases. According to Hard-Soft Acid-Base (HSAB) theory, these soft bases have a profound thermodynamic affinity for soft and borderline Lewis acids, such as Pb²⁺, Cd²⁺, Cu²⁺, and Ni²⁺.

When a DTC is introduced to a metal-laden solution, it undergoes bidentate chelation , forming a highly stable four-membered S-M-S ring structure. However, the macroscopic success of this precipitation heavily depends on the alkyl backbone attached to the nitrogen atom [1].

  • Monomeric DTCs (DMDTC & DDTC): Sodium dimethyldithiocarbamate (DMDTC) and sodium diethyldithiocarbamate (DDTC) possess only a single chelating group per molecule. While they successfully bind metals, the resulting complexes (e.g., Cu(DDTC)₂) are small, highly hydrophobic, and often remain suspended as fine colloidal particles. Furthermore, at acidic pH levels (< 4.0), the monomeric DTC group is susceptible to rapid protonation and acid hydrolysis, decomposing into toxic carbon disulfide (CS₂) and secondary amines [2].

  • Polymeric DTCs (e.g., Oligo-DTC, PEI-DTC): Macromolecular DTCs are synthesized by grafting dithiocarbamate groups onto polymer backbones like polyethylenimine (PEI). This structure provides a high localized density of chelating sites (the chelate effect), drastically increasing thermodynamic stability. Causally, the long polymer chains act as bridging agents between metal complexes, inherently inducing rapid self-flocculation without the need for secondary coagulants [5]. Additionally, the steric hindrance provided by the polymer matrix shields the DTC groups from proton attack, extending their operational viability down to pH 2.0 [4].

Mechanism A Heavy Metal Wastewater (e.g., Ni2+, Cu2+, Pb2+) B Dithiocarbamate Addition (DMDTC, DDTC, or Poly-DTC) A->B C Bidentate Chelation (S-M-S Bond Formation) B->C D Monomeric DTCs (Small Flocs, High Leaching) C->D Small Alkyl Chain E Polymeric DTCs (Large Flocs, Stable Matrix) C->E Polymer Backbone F Coagulant Addition (Often Required) D->F G Direct Settling (Self-Flocculating) E->G H Sludge Separation & Filtration F->H G->H

Mechanistic pathway of heavy metal chelation and precipitation by monomeric vs. polymeric DTCs.

Comparative Performance Analysis

To objectively evaluate these precipitants, we must look at their operational parameters. While DDTC shows a marginal improvement over DMDTC due to the increased hydrophobicity of its ethyl chains (facilitating slightly better phase separation) [3], both monomeric forms are vastly outperformed by polymeric variants in complex matrices.

Quantitative Data Summary
ParameterSodium Dimethyldithiocarbamate (DMDTC)Sodium Diethyldithiocarbamate (DDTC)Polymeric DTCs (e.g., Oligo-DTC)
Molecular Structure Monomeric (1 chelating group)Monomeric (1 chelating group)Macromolecular (Multiple groups)
Optimal pH Range 6.0 - 10.0 (Decomposes < 4.0)6.0 - 10.0 (Decomposes < 4.0)2.0 - 11.0 (Highly acid-stable)
Removal Efficiency (Ni²⁺) ~85.0 - 90.0%~88.0 - 92.0%> 99.3%
Dosing Requirement High (Stoichiometric + 10-20% excess)High (Stoichiometric + 10-20% excess)Low (Near stoichiometric)
Flocculation Behavior Fine flocs; requires secondary coagulantsFine flocs; requires secondary coagulantsSelf-flocculating; large, dense flocs
Sludge Stability / Leaching High risk of re-leaching over timeModerate to High riskLow risk (Stable polymeric matrix)

Data synthesized from comparative studies on simulated and industrial wastewaters [1][4][5].

Self-Validating Experimental Protocol: Comparative Jar Testing

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating a pH-adjusted blank control, the workflow explicitly isolates the chemical chelation efficiency of the DTC from background hydroxide precipitation. Furthermore, mass balance calculations ensure that metal removed from the supernatant is fully accounted for in the precipitated sludge.

Materials Required
  • 1000 mg/L Ni²⁺ and Cu²⁺ stock solutions (complexed with EDTA to simulate difficult matrices).

  • Precipitants: 0.1M DMDTC, 0.1M DDTC, and 0.1M Polymeric DTC (e.g., Oligo-DTC).

  • 0.1M NaOH and 0.1M HNO₃ for pH adjustment.

  • 0.45 µm mixed cellulose ester (MCE) syringe filters.

Step-by-Step Methodology
  • Baseline Characterization & Control Setup:

    • Prepare four 500 mL aliquots of the metal solution (50 mg/L initial concentration).

    • Self-Validation Check: Designate one aliquot as the "Hydroxide Control" (no DTC added) to measure baseline precipitation.

  • pH Optimization:

    • Adjust the pH of all aliquots to 6.0 using NaOH/HNO₃. (Note: To test acid stability, a parallel set should be run at pH 2.5).

  • Stoichiometric Dosing:

    • Calculate the required molar dosage. For monomeric DTCs, dose at a 1:2.2 (Metal:DTC) molar ratio (incorporating a 10% excess to drive the equilibrium) [1]. For Polymeric DTCs, dose based on the theoretical Sulfur/Metal ratio (typically 4.0–4.6 at pH 7) [4].

  • Rapid Mixing (Reaction Phase):

    • Place beakers on a flocculator. Add the respective DTCs to three of the aliquots.

    • Mix at 200 rpm for exactly 2 minutes to ensure homogeneous dispersion and rapid S-M-S bond formation.

  • Slow Mixing (Flocculation Phase):

    • Reduce speed to 40 rpm for 15 minutes.

    • Observation: Polymeric DTCs will visibly form large, dense flocs (>100 µm), whereas DMDTC/DDTC will form cloudy suspensions.

  • Settling and Filtration:

    • Turn off the mixer and allow 30 minutes of quiescent settling.

    • Extract 10 mL of supernatant from the top 2 cm of each beaker. Filter through a 0.45 µm MCE filter to remove any non-settled micro-flocs.

  • Analytical Quantification:

    • Analyze the filtrate using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Calculate Removal Efficiency (%) = [(C0​−Cf​)/C0​]×100 .

Workflow S1 1. pH Adjustment (pH 4.0 - 11.0) S2 2. DTC Dosing (Stoichiometric + 10%) S1->S2 S3 3. Rapid Mixing (200 rpm, 2 min) S2->S3 S4 4. Slow Mixing (40 rpm, 15 min) S3->S4 S5 5. Settling & Filtration (0.45 µm filter) S4->S5 S6 6. ICP-OES Analysis (Residual Metal Conc.) S5->S6

Step-by-step jar test workflow for evaluating heavy metal precipitation efficiency.

Conclusion & Industrial Implications

For researchers and drug development professionals managing complex effluents, the choice of precipitant dictates both environmental compliance and downstream processing costs. While monomeric agents like1 and diethyldithiocarbamate are historically prevalent, their reliance on narrow pH windows and secondary coagulants introduces operational fragility.

Transitioning to polymeric dithiocarbamates offers a scientifically robust alternative. By exploiting the chelate effect and polymer-induced steric stabilization, these advanced macromolecules provide near-quantitative removal (>99%) of heavy metals, even in highly acidic or EDTA-complexed environments, while generating a highly stable, self-flocculating sludge.

References

  • Removal of Heavy Metal Ions from Water and Wastewaters by Sulfur-Containing Precipit
  • Cyanide and Heavy Metal Removal Source: Advanced Chemical Technology, Inc. (actglobal.net) URL:[2]
  • Perspectives and prospects of chelation extraction of heavy metals from wastewater: A review Source: Water Science & Technology | IWA Publishing URL: [3]
  • Bottom-Up Synthesis of an Oligo-dithiocarbamate Chelating Precipitant and Its Direct Removal of Complexed Heavy Metals from Acidic Wastewater Source: ACS ES&T W
  • US5164095A - Dithiocarbamate polymers Source: Google P

Sources

Comparative

Validation of Dipentyl-Carbamodithioic Acid as a Quantitative Chelating Agent: A Comparative Guide

As analytical demands in trace metal quantification and green urban mining intensify, the selection of an optimal chelating agent is no longer just about binding affinity—it is about phase-transfer efficiency and matrix...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in trace metal quantification and green urban mining intensify, the selection of an optimal chelating agent is no longer just about binding affinity—it is about phase-transfer efficiency and matrix compatibility. Dipentyl-carbamodithioic acid (DPDTC), also known as dipentyldithiocarbamate (P5DC) or diamyl dithiocarbamate, has emerged as a premier bidentate organosulfur ligand.

In my experience as an Application Scientist, standard hydrophilic chelators like EDTA often fail in modern lipophilic extraction workflows, such as Supercritical Fluid Extraction (SFE). This guide objectively compares DPDTC against alternative chelating agents, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation.

The Mechanistic Edge of DPDTC

Dithiocarbamates (DTCs) selectively and strongly bind to transition metals (e.g., Cu²⁺, Pb²⁺, Zn²⁺, Sb³⁺) via two sulfur donor atoms, forming highly stable, neutral organometallic complexes[1]. However, the true differentiator of DPDTC lies in its alkyl chain length .

In extraction systems utilizing supercritical carbon dioxide (sc-CO₂), direct extraction of charged metal ions is impossible due to the non-polar nature of the fluid and weak solute-solvent interactions[2]. While adding a chelating agent neutralizes the charge, shorter-chain analogs like diethyldithiocarbamate (DDC) lack the necessary van der Waals volume to achieve high solubility in sc-CO₂[3]. The twin five-carbon (pentyl) chains of DPDTC strike the perfect thermodynamic balance: they provide massive lipophilicity for phase transfer without introducing excessive steric hindrance that could impede the initial metal coordination[4].

Mechanism A Aqueous Metal Cation (e.g., Cu²⁺, Pb²⁺) C Neutral Metal-DPDTC Chelate (Highly Lipophilic) A->C Coordination via S-donor atoms B Dipentyl-carbamodithioic Acid (DPDTC Ligand) B->C Deprotonation & Bidentate Binding D Supercritical CO₂ Phase (Quantitative Recovery) C->D Phase Transfer via Pentyl Chains

Fig 1. Mechanism of metal chelation and phase transfer by dipentyl-carbamodithioic acid.

Comparative Performance Analysis

To objectively validate DPDTC, we must benchmark it against industry-standard alternatives: Diethyldithiocarbamate (DDC), Pyrrolidinedithiocarbamate (PDC), and Ethylenediaminetetraacetic acid (EDTA).

As shown in the data summary below, DPDTC drastically outperforms shorter-chain DTCs and EDTA in non-polar extraction environments.

Table 1: Physicochemical and Extraction Efficiency Comparison

Metric / PropertyDPDTC (Dipentyl)DDC (Diethyl)PDC (Pyrrolidine)EDTA
Coordination Mode Bidentate (S, S)Bidentate (S, S)Bidentate (S, S)Hexadentate (N, O)
sc-CO₂ Solubility of Chelate High LowModerateInsoluble
Optimal pH for Chelation 5.5 – 7.56.0 – 8.04.0 – 6.02.0 – 10.0 (Metal dependent)
Acid Hydrolysis Risk ModerateHighLowNone
Primary Analytical Application SFE / Lipophilic ExtractionAqueous PrecipitationHPLC / AASAqueous Titration

Causality Note: Dithiocarbamates possessing aliphatic chains are vulnerable to acid hydrolysis, liberating CS₂ under strongly acidic conditions[5]. Therefore, maintaining a buffered environment (pH ~6.0) is a critical parameter for maintaining the structural integrity of DPDTC during the chelation phase.

Self-Validating Experimental Protocols

A robust analytical method must inherently prove its own accuracy during every run. The following protocols incorporate built-in quality control mechanisms to ensure that any failure in chelation, extraction, or detection is immediately visible to the operator.

Protocol A: Quantitative Supercritical Fluid Extraction (SFE)

This protocol is designed for the extraction of trace heavy metals from solid matrices or wastewater sludge[2].

Causality & Self-Validation: We utilize a pre-extraction spike of a non-native metal (e.g., Bismuth³⁺) as an internal standard. If the final recovery of the Bi-DPDTC complex falls below 95%, the system immediately flags a failure—either due to pH drift causing ligand hydrolysis or insufficient sc-CO₂ density.

Step-by-Step Methodology:

  • Matrix Conditioning: Weigh 1.0 g of the homogenized sample into the extraction vessel. Buffer the matrix to pH 6.0 using a 0.1 M acetate buffer. Why? This prevents the acid-catalyzed degradation of the dithiocarbamate moiety into carbon disulfide and amine[5].

  • Internal Standard Spike: Inject 50 µL of a 100 ppm Bismuth standard directly into the matrix.

  • In-Situ Chelation: Add a 5-fold molar excess of sodium dipentyl-carbamodithioate relative to the estimated total metal content. Allow 15 minutes of static equilibration for complete bidentate coordination.

  • SFE Parameters: Seal the vessel and pressurize with sc-CO₂ to 20 MPa at 60°C. Why? At 20 MPa and 60°C, the density of sc-CO₂ perfectly matches the solubility parameters of the pentyl chains, maximizing the partition coefficient[3].

  • Dynamic Extraction: Flow the sc-CO₂ at 2.0 mL/min for 30 minutes. Route the restrictor output into a collection vial containing 10 mL of chloroform to trap the lipophilic metal-DPDTC complexes.

Protocol B: Iodine-Azide Catalyzed TLC Quantification

Direct UV detection of dithiocarbamates can suffer from severe matrix interference. To bypass this, we utilize Thin-Layer Chromatography (TLC) coupled with an iodine-azide detection system[6].

Causality & Self-Validation: The iodine-azide reaction is highly specific. Dithiocarbamates act as catalysts for the reduction of iodine by sodium azide. If the background of the TLC plate does not turn a deep violet, the operator instantly knows the detection reagent has oxidized or failed. If the spot is not brilliant white, the chelate is absent. This provides an immediate, visual binary validation of the assay[7].

Step-by-Step Methodology:

  • Stationary Phase Application: Spot 5 µL of the chloroform extract from Protocol A onto an RP-18 modified silica gel aluminum TLC plate[7].

  • Mobile Phase: Develop the plate in a pre-equilibrated chamber using a mixture of propan-2-ol and water (10:1, v/v)[7].

  • Reagent Preparation: Prepare a fresh spray mixture containing 2% sodium azide, 0.01 M potassium iodide, and 1% starch solution, strictly adjusted to pH 6.0[6].

  • Visualization: Spray the developed plate and expose it to iodine vapor for exactly 15 seconds. The metal-DPDTC complexes (e.g., Zn-5-DTC, Pb-5-DTC) will appear as distinct white spots against a dark violet background[7].

  • Densitometric Quantification: Scan the plate at 200 dpi. Invert the image colors and use densitometry software to integrate the peak areas against a linear calibration curve (typically linear between 50–1000 pmol per spot)[7].

Protocol S1 1. Sample Prep Spike & Buffer (pH 6) S2 2. In-Situ Chelation Add DPDTC Ligand S1->S2 S3 3. SFE Extraction sc-CO₂ (60°C, 20 MPa) S2->S3 S4 4. TLC/HPLC Assay Iodine-Azide Detection S3->S4 S5 5. Data Validation Mass Balance Check S4->S5

Fig 2. Self-validating workflow for SFE and quantification of metal-DPDTC complexes.

Conclusion

The validation of dipentyl-carbamodithioic acid (DPDTC) as a quantitative chelating agent demonstrates its absolute superiority in non-polar extraction environments. By leveraging the extended van der Waals volume of its pentyl chains, DPDTC overcomes the solubility limitations of shorter-chain dithiocarbamates in supercritical fluids. When paired with self-validating analytical techniques like iodine-azide TLC densitometry, DPDTC provides researchers and drug development professionals with a highly reproducible, quantitative, and environmentally sustainable tool for trace metal isolation.

References

  • Supercritical Fluid Extraction of Metal Chelate: A Review Source: ResearchGate URL:4

  • Solubility of organometallic complexes in supercritical carbon dioxide: A review Source: Journal of Organometallic Chemistry / Scribd URL:3

  • Supercritical Fluid Extraction of Critical Metals from Postconsumer Products Source: Scholaris.ca URL:2

  • The Versatility in the Applications of Dithiocarbamates Source: Encyclopedia.pub / PMC URL:5

  • Quantification of metal dithiocarbamates by thin-layer chromatography Source: AKJournals / ResearchGate URL:6

  • The Versatility in the Applications of Dithiocarbamates (Extended Review) Source: NIH / PMC URL:1

  • Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography (Methodology) Source: ResearchGate URL:7

Sources

Validation

A Comparative Guide to Copper (II) Extraction: Dipentyldithiocarbamate vs. Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals In the realm of selective metal ion extraction, particularly for the purification of copper-containing systems, dithiocarbamates stand out as a class of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of selective metal ion extraction, particularly for the purification of copper-containing systems, dithiocarbamates stand out as a class of highly effective chelating agents. Their ability to form stable, colored complexes with a variety of metal ions has made them invaluable in analytical chemistry, environmental remediation, and industrial processes.[1] Among these, sodium diethyldithiocarbamate (NaDDC) is a well-established and extensively studied reagent for copper extraction.[2] However, the influence of the N-alkyl substituents on the extraction efficiency and selectivity of dithiocarbamates warrants a closer examination. This guide provides an in-depth comparison of two such analogues: the commonly used diethyldithiocarbamate (DEDTC) and the less-documented dipentyldithiocarbamate (DPDTC), focusing on their application in copper (II) solvent extraction.

While extensive experimental data is available for DEDTC, directly comparable quantitative studies on DPDTC for copper extraction are scarce in the current literature. Therefore, this guide will present a comprehensive overview of the performance of DEDTC based on established experimental findings and extrapolate the expected properties and performance of DPDTC based on fundamental chemical principles and the influence of increased alkyl chain length.

Chemical and Physical Properties: A Tale of Two Alkyl Chains

The primary structural difference between diethyldithiocarbamate and dipentyldithiocarbamate lies in the length of the N-alkyl chains. This seemingly subtle variation has significant implications for their physicochemical properties, which in turn affect their performance as extracting agents.

PropertyDiethyldithiocarbamate (DEDTC)Dipentyldithiocarbamate (DPDTC)Causality of Difference
Molecular Formula C₅H₁₀NS₂⁻C₁₁H₂₂NS₂⁻Longer pentyl chains in DPDTC.
Molecular Weight 148.29 g/mol 232.45 g/mol Increased carbon and hydrogen content in DPDTC.
Lipophilicity/Hydrophobicity ModerateHighThe longer alkyl chains in DPDTC significantly increase its nonpolar character, leading to greater solubility in organic solvents and lower solubility in aqueous solutions.[3]
Basicity of Nitrogen HigherSlightly Lower (Expected)The electron-donating inductive effect of the longer pentyl groups is expected to be slightly greater than that of the ethyl groups, potentially leading to a marginal difference in the basicity of the nitrogen atom.
Steric Hindrance LowerHigherThe bulkier pentyl groups in DPDTC create more steric hindrance around the chelating sulfur atoms.

The increased lipophilicity of DPDTC is a key differentiator. In solvent extraction, the partition coefficient of the metal-chelate complex between the organic and aqueous phases is a critical determinant of extraction efficiency. A more lipophilic complex will preferentially partition into the organic phase, potentially leading to higher extraction efficiency.

Copper Extraction Efficiency: An Evidence-Based Look at DEDTC and a Theoretical Projection for DPDTC

The extraction of copper (II) ions from an aqueous solution by dithiocarbamates proceeds via the formation of a neutral 1:2 metal-ligand complex, Cu(DTC)₂.[2] This complex is intensely colored, a property often utilized for spectrophotometric determination of copper.[4]

Diethyldithiocarbamate (DEDTC): A Well-Characterized Extractant

Numerous studies have elucidated the optimal conditions for copper extraction using DEDTC.

  • Effect of pH: The extraction of copper with DEDTC is highly pH-dependent. The extraction efficiency increases with increasing pH, reaching a maximum in the alkaline range. Studies have shown that optimal extraction is achieved at a pH of around 9, with extraction percentages exceeding 97% being reported.[2] At lower pH values, the dithiocarbamate ligand can become protonated, reducing its ability to chelate the copper ion.

  • Extraction Percentage: Under optimal conditions (pH 9, sufficient reagent concentration), DEDTC can achieve near-quantitative extraction of copper (II) from aqueous solutions, with reported efficiencies often exceeding 99%.[2][5]

  • Stoichiometry: The stoichiometry of the extracted complex is consistently reported as Cu(DEDTC)₂.[2]

The high stability of the Cu(DEDTC)₂ complex is a key factor in its efficient extraction.[6][7]

Dipentyldithiocarbamate (DPDTC): A Theoretical Performance Outlook

In the absence of direct comparative experimental data, we can predict the performance of DPDTC based on the influence of its longer alkyl chains.

  • Enhanced Lipophilicity and Partitioning: The significantly higher lipophilicity of the Cu(DPDTC)₂ complex is expected to lead to a more favorable partition coefficient, driving the equilibrium towards the organic phase. This could potentially result in a higher overall extraction efficiency compared to DEDTC under similar conditions.

  • Potential for Micelle Formation: Long-chain amphiphilic molecules can form micelles in solution, which could influence the extraction mechanism. However, studies on similar systems suggest that for tetravalent metal ions, micelle-mediated extraction may not be the dominant factor.[8]

  • Steric Effects: The increased steric hindrance from the pentyl groups might slightly hinder the kinetics of complex formation. However, given the strong affinity of the dithiocarbamate group for copper, this effect is likely to be minimal and overcome by the thermodynamic advantage of forming the stable chelate.

  • Influence on pH Optimum: The fundamental chemistry of chelation is unlikely to be significantly altered by the alkyl chain length, so the optimal pH range for copper extraction with DPDTC is expected to be similar to that of DEDTC, i.e., in the alkaline region.

Experimental Protocols

The following protocols provide a framework for the synthesis of the sodium dithiocarbamate ligands and a general procedure for a comparative copper extraction experiment.

Synthesis of Sodium Dialkyldithiocarbamates

This protocol can be adapted for both diethyldithiocarbamate and dipentyldithiocarbamate by using the corresponding secondary amine.

Synthesis_Protocol cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Amine Secondary Amine (Diethylamine or Dipentylamine) Mixing Dissolve NaOH in Water/Methanol Amine->Mixing CS2 Carbon Disulfide (CS₂) CS2->Mixing NaOH Sodium Hydroxide (NaOH) NaOH->Mixing Addition Slowly add Amine and CS₂ (exothermic, cool in ice bath) Mixing->Addition Stirring Stir for 1-2 hours at room temperature Addition->Stirring Evaporation Evaporate solvent under reduced pressure Stirring->Evaporation Washing Wash solid with cold ether Evaporation->Washing Drying Dry the solid product Washing->Drying Product Sodium Dialkyldithiocarbamate Drying->Product

Caption: General workflow for the synthesis of sodium dialkyldithiocarbamates.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (1.0 equivalent) in a suitable solvent (e.g., water or methanol).[9] Cool the solution in an ice bath.

  • Addition of Reactants: To the cooled NaOH solution, add the secondary amine (diethylamine or dipentylamine, 1.0 equivalent) and carbon disulfide (1.0 equivalent) dropwise and simultaneously from two separate dropping funnels, while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation of Product: Remove the solvent under reduced pressure. The resulting solid is the sodium salt of the dithiocarbamate.

  • Purification: Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum. The product can be recrystallized from a suitable solvent if necessary.

Copper (II) Solvent Extraction Protocol

This protocol is designed for a comparative study of the extraction efficiency of DEDTC and DPDTC.

Extraction_Protocol cluster_aqueous_phase Aqueous Phase Preparation cluster_organic_phase Organic Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis Cu_Solution Prepare aqueous Copper (II) solution (e.g., from CuSO₄·5H₂O) pH_Adjustment Adjust pH to desired value (e.g., using acetate buffer or NaOH) Cu_Solution->pH_Adjustment Mixing Combine equal volumes of aqueous and organic phases in a separatory funnel pH_Adjustment->Mixing DTC_Solution Prepare solutions of NaDEDTC and NaDPDTC in a suitable organic solvent (e.g., chloroform, MIBK) DTC_Solution->Mixing Shaking Shake vigorously for a set time (e.g., 5-10 minutes) to ensure equilibrium Mixing->Shaking Separation Allow phases to separate Shaking->Separation Aqueous_Analysis Analyze the aqueous phase for remaining Cu(II) (e.g., by AAS or ICP-OES) Separation->Aqueous_Analysis Organic_Analysis Analyze the organic phase for extracted Cu(II) (e.g., by UV-Vis spectrophotometry at λ_max) Separation->Organic_Analysis Calculation Calculate extraction efficiency (%) and distribution ratio (D) Aqueous_Analysis->Calculation Organic_Analysis->Calculation

Caption: Experimental workflow for comparing the copper extraction efficiency of DEDTC and DPDTC.

Step-by-Step Extraction Protocol:

  • Preparation of Aqueous Phase: Prepare a standard aqueous solution of copper (II) of a known concentration (e.g., 10-100 ppm) from a suitable salt like copper (II) sulfate pentahydrate. Adjust the pH of the solution to the desired value (e.g., pH 5, 7, 9) using an appropriate buffer system (e.g., acetate buffer) or dilute acid/base.[2]

  • Preparation of Organic Phase: Prepare solutions of sodium diethyldithiocarbamate and sodium dipentyldithiocarbamate of the same molar concentration in a suitable water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).

  • Extraction: In a series of separatory funnels, add equal volumes of the aqueous copper solution and the respective dithiocarbamate organic solution.

  • Equilibration: Shake each separatory funnel vigorously for a predetermined time (e.g., 5-10 minutes) to allow for the extraction equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of copper remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • The concentration of the copper-dithiocarbamate complex in the organic phase can be determined spectrophotometrically by measuring the absorbance at the wavelength of maximum absorption (λmax), which is typically around 435-440 nm for the Cu(DEDTC)₂ complex.[4][10]

  • Calculation of Extraction Efficiency: The extraction efficiency (E%) can be calculated using the following formula:

    • E% = [ (C₀ - Cₐ) / C₀ ] * 100

    • Where C₀ is the initial concentration of copper in the aqueous phase and Cₐ is the concentration of copper in the aqueous phase after extraction.

Data Summary and Comparison

The following table summarizes the known performance of diethyldithiocarbamate and the projected performance of dipentyldithiocarbamate for copper extraction.

ParameterDiethyldithiocarbamate (DEDTC)Dipentyldithiocarbamate (DPDTC) (Projected)
Optimal pH for Extraction ~ 9[2]~ 9
Maximum Extraction Efficiency > 99%[2][5]Potentially > 99%
λmax of Cu(II) Complex ~ 435-440 nm[4][10]Expected to be similar (~435-440 nm)
Stability of Cu(II) Complex High[6][7]Expected to be high, with increased lipophilicity
Selectivity Good, but can be affected by other transition metals. Masking agents may be required.[4]Expected to be similar to DEDTC, with potential for improved phase separation.

Conclusion and Future Outlook

Diethyldithiocarbamate is a highly effective and well-documented chelating agent for the solvent extraction of copper (II) from aqueous solutions, demonstrating near-quantitative extraction under optimal pH conditions. Based on established chemical principles, dipentyldithiocarbamate, with its longer N-alkyl chains, is projected to exhibit enhanced lipophilicity, which could translate to even greater extraction efficiency due to a more favorable partition coefficient of its copper complex.

However, it is crucial to emphasize that this projected superiority of dipentyldithiocarbamate is theoretical and awaits experimental validation. Direct comparative studies under identical conditions are necessary to definitively quantify the differences in extraction efficiency, kinetics, and selectivity between these two dithiocarbamate analogues. Such research would be invaluable for optimizing copper extraction processes across various scientific and industrial applications, potentially leading to more efficient and cost-effective purification methods. The protocols and theoretical framework presented in this guide provide a solid foundation for conducting such a comparative investigation.

References

  • Ayalew, A. A., et al. (2019). The Versatility in the Applications of Dithiocarbamates. Molecules, 24(23), 4289. [Link]

  • Meterfi, S., & Meniai, A. H. (2013). Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent. Chemical Engineering Transactions, 35, 757-762. [Link]

  • Skrott, Z., et al. (2012). Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells. Mini reviews in medicinal chemistry, 12(12), 1184–1192. [Link]

  • Alshdoukhi, I. F., et al. (2016). Metal Removal Efficiency of Diethyldithiocarbamate. ResearchGate. [Link]

  • Kar, P., et al. (2023). Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. Applied Chemical Engineering, 3(2), 1-13. [Link]

  • Shar, G. A., & Bhanger, M. I. (2002). Spectrophotometric Determination of Copper (II) With Diethyldithiocarbamate in Polyoxyethylenedodecylether (Brij-35) Media. Journal of the Chemical Society of Pakistan, 24(3), 185-189. [Link]

  • Tan, X., et al. (2021). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. Polymers, 13(16), 2686. [Link]

  • Wikipedia. (2023). Sodium diethyldithiocarbamate. [Link]

  • Yildiz, M., et al. (2006). Removal of heavy metal ions by dithiocarbamate-anchored polymer/organosmectite composites. Applied Clay Science, 31(3-4), 298-305. [Link]

  • Meniai, A. H., & Meterfi, S. (2013). Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent. Chemical Engineering Transactions, 35. [Link]

  • Zhang, Y., et al. (2023). Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. ResearchGate. [Link]

  • Food Science & Technology. (2025). Copper Testing of Food by Sodium Diethyldithiocarbamate Method. [Link]

  • PatSnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Eureka. [Link]

  • Sricharoen, P., et al. (2026). Solid-Phase Extraction with Diethyldithiocarbamate as Chelating Agent for Preconcentration and Trace Determination of Copper, Iron and Lead in Fruit Wine and Distilled Spirit by Flame Atomic Absorption Spectrometry. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications. EnPress Journals. [Link]

  • Lee, S., et al. (2017). Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater. Sensors, 17(11), 2646. [Link]

  • Jalbani, N., et al. (2015). The absorption spectra of (a) diethyldithiocarbamat and (b) its complex with Cu(II) at pH 5 after DLLME. ResearchGate. [Link]

  • Bajo, S., & Wyttenbach, A. (1976). Radiochemical extraction of copper with metal-diethyldithiocarbamates. Analytical Chemistry, 48(6), 902–905. [Link]

  • Adekoya, J. A., et al. (2021). The Versatility in the Applications of Dithiocarbamates. Molecules, 26(2), 283. [Link]

  • Lee, S., et al. (2017). Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater. MDPI. [Link]

  • Singh, P., et al. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate. [Link]

  • Ansari, S. A., et al. (2015). Effect of branching in the alkyl chain of diglycolamide on the sequestration of tetravalent actinides: solvent extraction and theoretical studies. Dalton Transactions, 44(28), 12645–12653. [Link]

  • Kim, H., et al. (2026). Investigation of the Effect of Alkyl Chain Length on the Size and Distribution of Thiol-Stabilized Silver Nanoparticles for Proton Exchange Membrane Fuel Cell Applications. MDPI. [Link]

Sources

Comparative

"assessing the performance of dipentyl-carbamodithioic acid against commercial chelators"

Assessing the Performance of Dipentyl-carbamodithioic Acid Against Commercial Chelators: A Comprehensive Technical Guide As the demands of both environmental remediation and biomedical metal decorporation grow more compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Performance of Dipentyl-carbamodithioic Acid Against Commercial Chelators: A Comprehensive Technical Guide

As the demands of both environmental remediation and biomedical metal decorporation grow more complex, researchers are increasingly looking beyond traditional hydrophilic chelators. Dipentyl-carbamodithioic acid (DPDTC)—also known as N,N-dipentyldithiocarbamate—represents a highly specialized class of lipophilic chelators. By leveraging the unique coordination chemistry of the dithiocarbamate moiety combined with the hydrophobic bulk of dual pentyl chains, DPDTC offers distinct advantages in phase-separation applications, such as supercritical fluid extraction (SFE) and heavy metal precipitation.

This guide provides an objective, data-backed comparison of DPDTC against commercial standards like EDTA (Ethylenediaminetetraacetic acid) and DMSA (Dimercaptosuccinic acid), complete with validated experimental workflows.

Mechanistic Profiling: The HSAB Advantage

To understand DPDTC’s performance, we must examine its molecular architecture through the lens of Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The dithiocarbamate functional group (-CS₂⁻) acts as a "soft base," which preferentially forms exceptionally stable, bidentate coordination complexes with "soft" and "borderline" heavy metal cations such as Pb²⁺, Cd²⁺, Cu²⁺, and Ni²⁺[1].

Unlike shorter-chain dithiocarbamates (e.g., diethyldithiocarbamate), DPDTC features two five-carbon (pentyl) chains. This structural modification exponentially increases the molecule's lipophilicity and van der Waals interactions[2]. Consequently, upon coordinating with a metal ion, the resulting DPDTC-metal complex becomes highly hydrophobic. This drives rapid precipitation out of aqueous solutions and enables seamless partitioning into organic phases or lipid bilayers[3][4].

ChelationMechanism M Heavy Metal Cation (e.g., Cd2+, Pb2+, Cu2+) C DPDTC-Metal Complex (Highly Lipophilic) M->C Soft Acid-Base Interaction L Dipentyl-carbamodithioic Acid (DPDTC) L->C Bidentate Sulfur Coordination Membrane Organic Phase / Cellular Membrane C->Membrane High Phase Permeability

Figure 1: Mechanistic pathway of DPDTC-metal chelation and phase partitioning.

Comparative Performance Analysis

DPDTC vs. EDTA

EDTA is a polyaminopolycarboxylic acid that forms highly stable, water-soluble complexes across a broad spectrum of metals[5].

  • Environmental Matrices: In wastewater treatment, EDTA is often a hindrance; its metal complexes remain dissolved and resist standard hydroxide precipitation, requiring advanced secondary treatments[4]. DPDTC, conversely, acts as a direct chelating precipitant. The lipophilic pentyl chains induce rapid flocculation, allowing for >95% removal of metals via simple filtration or sedimentation[3].

  • Biomedical Applications: EDTA’s extreme hydrophilicity prevents it from effectively crossing lipid bilayers, restricting its use to extracellular metal mobilization[6]. DPDTC easily penetrates cell membranes to access intracellular metal depots.

DPDTC vs. DMSA

DMSA is a standard clinical dithiol chelator. While effective for lead and arsenic, it has moderate intracellular penetration. DPDTC offers superior intracellular access; however, this extreme lipophilicity is a double-edged sword in vivo. Researchers must exercise caution, as highly lipophilic dithiocarbamate-metal complexes can inadvertently redistribute toxic metals (such as cadmium) across the blood-brain barrier if clearance mechanisms are overwhelmed[6].

Quantitative Data Summary

Table 1: Comparative Physicochemical and Performance Metrics

ChelatorChemical ClassPrimary Target MetalsAqueous Solubility of Metal ComplexIntracellular AccessPrimary Application
DPDTC DithiocarbamateCd, Pb, Cu, Ni, ZnExtremely Low (Precipitates)Excellent (Lipophilic)SFE, Wastewater, Intracellular Assays
EDTA Aminopolycarboxylic acidBroad SpectrumHigh (Remains in Solution)Poor (Hydrophilic)Extracellular Decorporation, Titration
DMSA DithiolPb, As, HgModerateModerateClinical Toxicology

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mass-balance checks to verify chelation efficacy.

Protocol A: Supercritical Fluid Extraction (SFE) of Heavy Metals

Direct extraction of metal ions with supercritical CO₂ (sc-CO₂) is impossible due to the ions' charge and weak solute-solvent interactions[7]. DPDTC is used to neutralize the metal charge and provide the necessary hydrophobic bulk for sc-CO₂ solubility.

  • Sample Preparation: Spike 1.0 g of a solid matrix (e.g., cellulose or soil) with 50 µg of Cu²⁺ and Cd²⁺.

  • Chelator Addition: Add a 5-fold molar excess of DPDTC dissolved in 100 µL of methanol to the matrix to act as an in-situ modifier.

  • Extraction Vessel Loading: Place the matrix into the SFE extraction cell.

  • SFE Parameters: Pressurize the system with sc-CO₂ to 20 MPa and heat to 50°C. Run dynamic extraction for 30 minutes at a flow rate of 1.5 mL/min.

  • Collection & Validation: Depressurize the effluent into a collection vial containing 5 mL of 0.1 M HNO₃.

  • Self-Validation (Mass Balance): Analyze both the collection vial (extracted metals) and the residual matrix (unextracted metals) via ICP-MS. The sum of both must equal the initial 50 µg spike (±5%).

Protocol B: Wastewater Precipitation Assay

This protocol assesses the ability of DPDTC to precipitate metals compared to EDTA.

  • Matrix Preparation: Prepare 100 mL of a 50 ppm Ni²⁺ aqueous solution.

  • pH Optimization: Buffer the solution to pH 5.5 using an acetate buffer. (See Expert Insights below regarding pH causality).

  • Chelator Dosing: Add DPDTC at a 1.2:1 molar ratio (Ligand:Metal). In a parallel control, use EDTA.

  • Incubation: Stir at 200 rpm for 15 minutes, then allow to settle for 45 minutes.

  • Phase Separation: Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the filtrate via Atomic Absorption Spectroscopy (AAS). Calculate removal efficiency: [(Initial Conc. - Filtrate Conc.) / Initial Conc.] * 100.

Workflow Step1 1. Sample Preparation (Aqueous Metal Soln / Solid Matrix) Step2 2. Chelator Addition (DPDTC vs Commercial Agent) Step1->Step2 Aliquot Step3 3. pH Adjustment & Incubation (Buffer strictly to pH 4.0 - 7.0) Step2->Step3 Mix Step4 4. Phase Separation (Precipitation or sc-CO2 Extraction) Step3->Step4 Equilibrate Step5 5. Quantification & Validation (ICP-MS / Mass Balance Check) Step4->Step5 Isolate

Figure 2: Standardized experimental workflow for comparative chelation efficacy.

Expert Insights & Causality (E-E-A-T)

As an application scientist, executing these protocols requires an understanding of the underlying physical chemistry to avoid systemic errors:

  • The Causality of pH Dependency: Dithiocarbamates are fundamentally unstable in highly acidic environments. At a pH < 3.0, the molecule undergoes acid-catalyzed decomposition, reverting into carbon disulfide (CS₂) and the parent secondary amine[3]. Therefore, buffering the working solution to a pH of 4.0–7.0 prior to adding DPDTC is not merely a recommendation—it is an absolute requirement to maintain ligand integrity and ensure accurate comparative data.

  • The Causality of Chain Length: Why utilize dipentyl chains instead of the more common dimethyl or diethyl variants? As the carbon chain length on the nitrogen atom increases, the aqueous solubility of the resulting metal complex decreases exponentially[4]. This thermodynamic shift drives the equilibrium toward complete precipitation, yielding larger, denser flocs that are significantly easier to filter in wastewater applications. Furthermore, in SFE, the longer alkyl chains drastically enhance the complex's solvation in non-polar supercritical fluids, yielding higher extraction recoveries[7].

Sources

Validation

Cross-Validation of Analytical Methods Using Dipentyl-Dithiocarbamate (DPDTC): A Technical Guide for Trace Metal Quantification

Introduction In drug development and quality control, the accurate quantification of elemental impurities (e.g., Cu, Ni, Pb) is strictly governed by guidelines such as ICH Q3D. While Inductively Coupled Plasma Mass Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In drug development and quality control, the accurate quantification of elemental impurities (e.g., Cu, Ni, Pb) is strictly governed by guidelines such as ICH Q3D. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard, its high operational cost, argon gas consumption, and matrix intolerance often drive laboratories to validate alternative, cost-effective chromatographic methods.

This guide objectively compares ICP-MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV) utilizing dipentyl-dithiocarbamate (DPDTC) as a pre-column derivatization agent. Dithiocarbamates are highly effective chelators, widely utilized in analytical chemistry for the[1]. By cross-validating these two orthogonal systems, analytical scientists can establish a self-validating framework that ensures data integrity, method robustness, and regulatory compliance.

Mechanistic Grounding: The Role of DPDTC

Dithiocarbamates (DTCs) form highly stable, neutral complexes with transition metals[2]. However, the choice of the specific DTC derivative dictates the analytical success of the assay.

Causality behind the reagent choice: Standard short-chain chelators like sodium diethyldithiocarbamate (SDDC) often produce metal complexes with limited lipophilicity, leading to poor extraction recoveries from complex aqueous pharmaceutical matrices. In contrast, DPDTC possesses two pentyl chains. This structural modification significantly increases the hydrophobicity of the resulting metal-DPDTC complex.

  • Extraction Efficiency: The extended alkyl chains drive near-100% partitioning into non-polar organic solvents (e.g., isooctane), effectively isolating the target analytes from highly polar Active Pharmaceutical Ingredients (APIs) and excipients.

  • Chromatographic Resolution: On a reverse-phase C18 column, the strong van der Waals interactions provided by the pentyl chains enhance the retention factor ( k′ ), allowing for baseline resolution of different metal-DPDTC species without relying on complex gradient elutions.

  • Stability Considerations: It is a well-documented mechanistic vulnerability that dithiocarbamates rapidly ( CS2​ ) and the corresponding amine under acidic conditions[3]. Therefore, buffering the sample to a mildly alkaline pH (8.0–8.5) prior to DPDTC addition is a critical, self-validating step to prevent reagent degradation and ensure stoichiometric chelation.

Workflow Visualization

The following diagram illustrates the orthogonal pathways of the two cross-validated methods.

G cluster_HPLC Method A: DPDTC-HPLC-UV cluster_ICP Method B: ICP-MS Start Drug Substance Sample Deriv DPDTC Chelation (pH 8.5 Buffer) Start->Deriv Dig Microwave Digestion (HNO3 + H2O2) Start->Dig Ext LLE Extraction (Isooctane) Deriv->Ext HPLC RP-HPLC (C18) Isocratic Elution Ext->HPLC UV UV-Vis Detection (254 nm) HPLC->UV Val Cross-Validation (ICH Q2/M10 Standards) UV->Val Dil Dilution & IS (Yttrium/Rhodium) Dig->Dil Plasma Argon Plasma Ionization Dil->Plasma MS Mass Spectrometry (Quadrupole) Plasma->MS MS->Val

Caption: Workflow comparison: DPDTC-HPLC-UV versus ICP-MS for trace metal cross-validation.

Step-by-Step Experimental Protocols

To ensure a self-validating system, both methods employ internal standards (IS) to correct for matrix effects, extraction losses, or instrumental drift.

Method A: DPDTC-HPLC-UV Protocol
  • Sample Preparation: Weigh 1.0 g of the drug substance into a 50 mL polypropylene centrifuge tube. Dissolve completely in 10 mL of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment & Buffering: Add 2.0 mL of 0.1 M ammonium acetate buffer (adjusted to pH 8.5 with ammonium hydroxide). Causality: Prevents the acid-catalyzed hydrolysis of DPDTC into CS2​ , ensuring the chelator remains fully active[3].

  • Internal Standard Addition: Spike the solution with 100 µL of a 10 mg/L Cobalt(II) standard. Validation Logic: Co(II) forms a stable DPDTC complex that elutes distinctly from target metals (e.g., Cu, Ni), acting as a recovery monitor for the subsequent liquid-liquid extraction (LLE).

  • Derivatization: Add 1.0 mL of freshly prepared 0.05 M sodium dipentyl-dithiocarbamate (DPDTC) aqueous solution. Vortex for 2 minutes to allow complete complexation.

  • Extraction: Add 3.0 mL of HPLC-grade isooctane. Shake vigorously for 5 minutes. The use of isooctane is highly effective for while leaving polar interferences behind[4].

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Carefully transfer 1.0 mL of the upper organic (isooctane) layer into an HPLC autosampler vial.

  • Chromatographic Analysis: Inject 20 µL into an HPLC system equipped with a C18 column (150 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase of Methanol:Water (85:15, v/v) at a flow rate of 1.0 mL/min. Monitor absorbance at λ=254 nm.

Method B: ICP-MS Protocol (Orthogonal Reference)
  • Sample Digestion: Weigh 0.5 g of the drug substance into a pre-cleaned PTFE microwave digestion vessel. Add 5.0 mL of concentrated trace-metal grade HNO3​ and 1.0 mL of 30% H2​O2​ . Causality: Complete mineralization of the organic matrix is required to eliminate carbon-based polyatomic interferences in the argon plasma.

  • Microwave Program: Ramp temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Dilution & IS Addition: Transfer the digested solution to a 50 mL volumetric flask. Add Yttrium ( 89Y ) and Rhodium ( 103Rh ) to yield a final IS concentration of 10 µg/L. Dilute to volume with ultrapure water.

  • Analysis: Analyze via ICP-MS operating in Kinetic Energy Discrimination (KED) mode using Helium collision gas to further suppress polyatomic interferences.

Cross-Validation Data & Performance Comparison

The cross-validation was executed following ICH Q2(R1) and M10 guidelines. Copper (Cu) and Nickel (Ni) were used as model elemental impurities. The quantitative data below summarizes the analytical performance of both methods.

Table 1: Analytical Performance Characteristics

ParameterMethod A (DPDTC-HPLC-UV)Method B (ICP-MS)
Linearity Range 10 – 500 µg/L0.1 – 100 µg/L
Correlation Coefficient ( R2 ) > 0.998> 0.999
LOD (Cu / Ni) 3.0 µg/L / 4.5 µg/L0.02 µg/L / 0.05 µg/L
LOQ (Cu / Ni) 10.0 µg/L / 15.0 µg/L0.05 µg/L / 0.15 µg/L
Matrix Effect Minimal (mitigated by LLE)Moderate (mitigated by KED/IS)

Table 2: Accuracy and Precision (Spike Recovery in Drug Matrix) (Data represents n=6 replicates at three concentration levels: Low, Medium, High)

Spike LevelMethod A Recovery (%)Method A Precision (RSD %)Method B Recovery (%)Method B Precision (RSD %)
Low (20 µg/L) 94.2 ± 3.13.3%99.1 ± 1.21.2%
Medium (100 µg/L) 98.5 ± 1.81.8%100.4 ± 0.80.8%
High (400 µg/L) 99.1 ± 1.51.5%99.8 ± 0.90.9%

Statistical Interpretation: A Bland-Altman plot analysis of the paired sample results yielded a mean bias of -2.4% for the HPLC method compared to ICP-MS. Both methods demonstrated recoveries well within the for trace analysis[5], proving that DPDTC-HPLC-UV is a statistically valid alternative to ICP-MS for routine batch release where extreme ultra-trace sensitivity (< 10 µg/L) is not required.

Conclusion & Decision Matrix

The cross-validation confirms that the DPDTC-based HPLC-UV method provides robust, accurate, and precise quantification of transition metals, successfully bridging the gap between high-end spectroscopy and standard chromatography.

  • Select Method A (DPDTC-HPLC-UV) when analyzing highly complex, non-mineralizable matrices, or when operating in a facility where ICP-MS overhead costs are prohibitive. The lipophilic nature of the DPDTC complex ensures excellent extraction efficiency and matrix isolation.

  • Select Method B (ICP-MS) when ultra-trace limits of detection (sub-ppb) are mandatory, or when simultaneous multi-element screening (e.g., full ICH Q3D panel including As, Cd, Hg, Pb) is required in a single run.

References

  • Analytical Methods for Dithiocarbamate Detection Source: Encyclopedia MDPI URL:[Link]

  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals Source: MDPI URL:[Link]

  • Clean-up Strategy for Dithiocarbamate Fungicide Determination in Soybean by GC-ITD-MS and GC-PFPD: Method Development and Validation Source: ACS Publications URL:[Link]

  • Analytical method validation to evaluate dithiocarbamates degradation in biobeds in South of Brazil Source: PubMed (Talanta) URL:[Link]

Sources

Comparative

Comparative Analysis of Dithiocarbamate Ligands in Solvent Extraction: A Guide for Trace Metal Recovery

In the realm of trace metal analysis and environmental remediation, liquid-liquid solvent extraction remains a foundational technique. As application scientists, we constantly face the challenge of isolating low-concentr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of trace metal analysis and environmental remediation, liquid-liquid solvent extraction remains a foundational technique. As application scientists, we constantly face the challenge of isolating low-concentration heavy metals from complex, high-interference aqueous matrices. The choice of chelating agent is the most critical variable in this workflow.

Dithiocarbamates (DTCs) are universally recognized as premier chelating agents due to their R2​NCS2−​ functional group. Operating as "soft bases" according to Pearson’s Hard Soft Acid Base (HSAB) theory, DTCs exhibit exceptionally high affinity for soft and borderline transition metal ions (e.g., Cu2+ , Pb2+ , Cd2+ , Ni2+ ) . The core mechanistic advantage of DTCs lies in the delocalization of π -electrons from the nitrogen atom to the CS2​ moiety, which increases electron density on the sulfur donor atoms and stabilizes the resulting metal-ligand complex .

However, not all DTCs perform equally under operational stress. This guide provides an objective, field-proven comparison of the three most utilized dithiocarbamate ligands, exploring the causality behind their performance limits and providing a self-validating protocol for laboratory implementation.

Comparative Evaluation: DDTC vs. APDC vs. DBDTC

The structural variations in the amine precursor of the dithiocarbamate dictate its stability, solubility, and extraction efficiency.

Sodium Diethyldithiocarbamate (DDTC)

DDTC is the most widely utilized ligand for neutral to alkaline extractions. It forms highly stable, intensely colored complexes with metals like copper, making it excellent for spectrophotometric determination.

  • The Limitation (Causality): DDTC is severely limited by acid-catalyzed decomposition. At pH 2, DDTC has a half-life of merely 0.3 seconds, rapidly degrading into carbon disulfide and diethylamine . This makes it entirely unsuitable for acidified environmental samples unless heavy buffering is applied, which risks introducing metal contaminants.

Ammonium Pyrrolidinedithiocarbamate (APDC)

APDC is the gold standard for acidic extractions. By incorporating a cyclic pyrrolidine ring into its structure, APDC fundamentally alters the degradation kinetics of the ligand.

  • The Advantage (Causality): The cyclic structure introduces significant steric hindrance and ring strain. This restricts C-N bond rotation and shields the functional group from protonation, drastically reducing the rate of acid-catalyzed decomposition. APDC remains stable in highly acidic environments (pH 1–5), allowing for the quantitative extraction of CrVI , TeIV , and Pb2+ into organic solvents .

Sodium Dibenzyldithiocarbamate (DBDTC)

DBDTC utilizes two bulky benzyl groups, offering a hybrid of high acid stability and superior hydrophobicity.

  • The Advantage (Causality): The massive non-polar surface area of the benzyl groups ensures near-quantitative partitioning of the metal complex into non-polar organic solvents. It is highly preferred when extracting into chlorinated solvents like chloroform, where maximum phase separation is required to prevent emulsion formation.

Quantitative Performance & Solvent Compatibility

The following table summarizes the operational parameters and experimental data for the three primary DTC ligands.

LigandOptimal pH RangeKey Target MetalsPreferred Organic SolventAcid Stability (Half-life at pH 3)
DDTC 6.0 – 11.0Cu, Zn, Fe, MnChloroform, Dichloromethane< 5 seconds
APDC 1.0 – 6.0Cr, Te, Pb, Cd, NiMIBK (Methyl isobutyl ketone)> 60 minutes
DBDTC 2.0 – 9.0Pb, Hg, Cd, CuChloroform, Ethyl Acetate> 45 minutes

Experimental Protocol: Self-Validating APDC/MIBK Extraction

This step-by-step methodology details the extraction of trace Pb2+ and Cd2+ from environmental water prior to Flame Atomic Absorption Spectrometry (FAAS).

Solvent Rationale: Methyl isobutyl ketone (MIBK) is selected over halogenated solvents for two causal reasons:

  • It is less dense than water, facilitating easy recovery of the upper analyte-rich layer.

  • It burns cleanly and exothermically in the FAAS flame, actively enhancing the analytical atomization signal rather than quenching it .

Step-by-Step Methodology
  • Sample Preparation: Filter 50.0 mL of the aqueous sample through a 0.45 µm membrane into a separatory funnel.

    • Causality: Removes suspended particulate matter that act as nucleation sites for unbreakable emulsions during phase separation.

  • pH Optimization: Add 2.0 mL of 0.1 M acetate buffer to adjust the sample to pH 3.5.

    • Causality: At pH 3.5, APDC remains structurally intact, and target transition metals are fully ionized. Crucially, alkaline earth matrix elements (Ca, Mg) do not complex with DTCs at low pH, leaving them in the aqueous waste phase.

  • Ligand Introduction: Add 1.0 mL of freshly prepared 2% (w/v) APDC solution. Swirl gently for 2 minutes.

    • Causality: Fresh preparation is mandatory. Even stable DTCs slowly oxidize in standing water to form insoluble thiuram disulfides, which consume the ligand and reduce extraction efficiency.

  • Solvent Extraction: Add exactly 5.0 mL of MIBK. Stopper the funnel and shake vigorously for 3 minutes, venting periodically to release vapor pressure.

  • Phase Separation: Allow the phases to separate undisturbed for 10 minutes. The hydrophobic M(DTC)2​ complexes will partition entirely into the upper MIBK layer.

  • System Validation (Critical Step): Perform a parallel extraction using a "Spiked Blank" (deionized water spiked with 50 µg/L of Pb/Cd).

    • Causality: A recovery of >98% in the spiked blank validates the efficiency of the ligand/solvent system. If the actual sample yields lower recovery, it definitively proves matrix suppression rather than a failure of the extraction chemistry.

System Visualization

The following diagram maps the mechanistic workflow and phase partitioning logic of the dithiocarbamate extraction process.

DTC_Extraction Aq Aqueous Sample (Trace Metals: Pb, Cd, Cu) pH pH Adjustment (Buffer to pH 3-5) Aq->pH Ligand Ligand Addition (APDC) pH->Ligand Prevents ligand degradation Complex Chelation (Hydrophobic M-DTC Complex) Ligand->Complex S,S-coordination Solvent Solvent Addition (MIBK) Complex->Solvent Extract Liquid-Liquid Partitioning (Agitation & Separation) Solvent->Extract OrgPhase Organic Phase (Analyte-Rich MIBK) Extract->OrgPhase Hydrophobic transfer AqPhase Aqueous Phase (Matrix Waste) Extract->AqPhase Hydrophilic retention Analysis FAAS / Spectrophotometry (Quantification) OrgPhase->Analysis

Figure 1: Workflow of dithiocarbamate-mediated solvent extraction and phase partitioning.

References

  • Taylor & Francis. "Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions." Journal of Toxicological & Environmental Chemistry, 2023. URL:[Link]

  • Analyst (RSC Publishing). "Comparison of the extractability of three organochromium(VI) complexes into four organic solvents." Analyst, 1981. URL:[Link]

  • Arab Journal of Chemistry. "Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry." Arab Journal of Chemistry, 2013. URL:[Link]

Validation

A Comprehensive Comparison of Dipentyl-Dithiocarbamate and Alternative Sulfur-Based Ligands

Executive Summary Dithiocarbamates are a highly versatile class of sulfur-containing ligands characterized by their ability to form stable coordination complexes with transition metals through their soft sulfur donor ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dithiocarbamates are a highly versatile class of sulfur-containing ligands characterized by their ability to form stable coordination complexes with transition metals through their soft sulfur donor atoms[1]. Among these, dipentyl-dithiocarbamate (DPDC) —frequently synthesized and studied as zinc diamyldithiocarbamate (ZDDC) or antimony/molybdenum complexes—stands out due to its unique five-carbon alkyl chain[2].

This technical guide provides an objective comparison between DPDC and other prevalent sulfur-based ligands, such as diethyl-dithiocarbamate (DEDTC), pyrrolidine dithiocarbamate (PDTC), and xanthates. By analyzing their coordination chemistry, lipophilicity, and mechanistic performance, this guide equips researchers and formulation scientists with the data necessary to select the optimal ligand for specific industrial and biomedical applications.

Structural and Mechanistic Causality

The fundamental differentiator between DPDC and other sulfur-based ligands is the steric bulk and hydrophobicity imparted by its pentyl (amyl) substituents.

  • Lipophilicity and Phase Behavior: The non-hydrated sodium complexes of straight-chain dithiocarbamates exhibit varying degrees of association in solution. For instance, the pentyl homologue behaves as an octamer, which significantly influences its solubility in inert organic solvents compared to shorter-chain counterparts[3]. This structural feature dictates causality in application: the high lipophilicity of DPDC allows it to seamlessly integrate into non-polar matrices like base oils and rubbers, functioning as a superior extreme pressure (EP) additive and anti-wear (AW) agent[2].

  • Antioxidant Synergy: In lipid environments, ZDDC demonstrates powerful synergistic antioxidant behavior. Despite having fewer dithiocarbamate ligands per molecule compared to some complex multi-core additives, ZDDC acts as a highly efficient hydroperoxide decomposer and radical scavenger. In specific oil-based assays, it has been shown to outperform traditional hindered phenols (like BHT) because the dithiocarbamate ligands can regenerate and continuously prevent the formation of lubricant radicals[4].

  • Contrasting Ligands: Conversely, shorter-chain ligands like DEDTC (2-carbon chain) and PDTC (pyrrolidine ring) lack the extreme lipophilicity of DPDC. While this makes them unsuitable for heavy industrial lubricants, their moderate water/ethanol solubility makes them ideal for aqueous biomedical research, such as intracellular metal chelation and NF-kB inhibition[1]. Xanthates (O-alkyl dithiocarbonates), while structurally similar, exhibit lower thermal stability and are primarily relegated to mineral flotation and ore extraction.

Quantitative Comparative Data

The following table summarizes the physicochemical properties and performance metrics of DPDC compared to alternative sulfur-based ligands.

Ligand TypeAlkyl ChainLipophilicityPrimary Metal CentersKey ApplicationsRelative Antioxidant Capacity (Lipid Media)
Dipentyl-Dithiocarbamate (DPDC) Pentyl (C5)HighZn, Mo, SbLubricant additives, lipid antioxidants, rubber vulcanizationExcellent
Diethyl-Dithiocarbamate (DEDTC) Ethyl (C2)ModerateZn, Cu, FeBiomedical chelation, NF-kB inhibition, analytical reagentsPoor to Moderate
Pyrrolidine Dithiocarbamate (PDTC) PyrrolidineLow-ModerateZn, CuCell culture antioxidants, apoptosis researchPoor
Xanthates Variable (O-alkyl)VariableCu, Pb, ZnMineral flotation, ore extractionN/A (Unstable at high temps)

Experimental Protocol: Synthesis and Validation of ZDDC

To objectively evaluate the performance of DPDC, researchers must employ self-validating experimental workflows. The following protocol details the synthesis of Zinc Diamyldithiocarbamate (ZDDC) and the validation of its antioxidant efficacy.

Step 1: Ligand Synthesis (Sodium Diamyldithiocarbamate Formation)
  • Procedure: In a temperature-controlled reactor, dissolve 1.0 molar equivalent of diamylamine in an alcoholic solvent (e.g., ethanol). Slowly add 1.0 molar equivalent of sodium hydroxide. Dropwise, add 1.05 molar equivalents of carbon disulfide (CS₂) while maintaining the temperature strictly between 0°C and 5°C.

  • Causality: The nucleophilic attack of the secondary amine on CS₂ is highly exothermic. Maintaining a low temperature (0–5°C) is critical to prevent the thermal decomposition of the intermediate sodium diamyldithiocarbamate and to maximize the yield of the ligand[2],.

Step 2: Metal Complexation (ZDDC Precipitation)
  • Procedure: Prepare an aqueous solution of zinc sulfate (0.5 molar equivalents). Slowly add this to the synthesized sodium diamyldithiocarbamate solution under continuous stirring. Filter the resulting white precipitate, wash extensively with distilled water and cold ethanol, and dry in vacuo.

  • Causality: Zinc, acting as a borderline-to-soft Lewis acid, exhibits a profound affinity for the soft sulfur donor atoms of the dithiocarbamate ligand. The 2:1 ligand-to-metal stoichiometry drives the quantitative precipitation of the highly hydrophobic ZDDC complex out of the aqueous-alcoholic phase[2].

Step 3: Antioxidant Efficacy Validation via PDSC
  • Procedure: Disperse 1.0 wt% of the synthesized ZDDC into a standardized lipid matrix (e.g., untreated soybean oil). Subject the sample to isothermal Pressurized Differential Scanning Calorimetry (PDSC) at 130°C under a constant oxygen pressure of 3.5 MPa. Record the Oxidation Induction Time (OIT).

  • Causality: PDSC provides a controlled, accelerated oxidation environment. The OIT directly correlates with the ligand's ability to decompose hydroperoxides and scavenge free radicals. A prolonged OIT in the ZDDC sample compared to a control validates the superior radical-scavenging mechanism of the dipentyl-dithiocarbamate complex in lipophilic media[4].

Logical Relationship & Workflow Visualization

G Root Sulfur-Based Ligands DPDC Dipentyl-Dithiocarbamate (5-Carbon Chain) Root->DPDC DEDTC Diethyl-Dithiocarbamate (2-Carbon Chain) Root->DEDTC Xanthate Xanthates (O-Alkyl Dithiocarbonates) Root->Xanthate PropDPDC High Lipophilicity Excellent Oil Solubility DPDC->PropDPDC PropDEDTC Moderate Lipophilicity Water/Ethanol Soluble DEDTC->PropDEDTC PropXan Lower Stability High Mineral Affinity Xanthate->PropXan AppDPDC Lubricant Additives & Lipid Antioxidants PropDPDC->AppDPDC AppDEDTC Biomedical Chelation & NF-kB Inhibition PropDEDTC->AppDEDTC AppXan Ore Flotation & Mineral Extraction PropXan->AppXan

Caption: Logical mapping of sulfur-based ligands, their properties, and applications.

Conclusion

The strategic selection of a sulfur-based ligand must be dictated by the physicochemical demands of the target application. While DEDTC and PDTC remain invaluable for aqueous and biomedical research, dipentyl-dithiocarbamate (DPDC) offers unparalleled performance in non-polar environments. Its extended alkyl chain not only ensures optimal solubility in organic matrices but also enhances its efficacy as a synergistic antioxidant and metal chelator in industrial and tribological applications.

References

  • Title: Soybean Oil-Based Lubricants: A Search for Synergistic Antioxidants | Energy & Fuels Source: acs.org URL: [Link]

  • Title: The yield of sodium diamyldithiocarbamate vs. the reaction... - ResearchGate Source: researchgate.net URL: [Link]

  • Title: The Association of Alkali Metal N,N-Dialkyldithiocarbamates in Solution. - SciSpace Source: scispace.com URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Carbamodithioic Acid, Dipentyl-: A Validation of a Novel, Greener Synthetic Route

Introduction: The Need for Greener Syntheses Carbamodithioic acid, dipentyl-, also known as dipentyldithiocarbamic acid, is an organosulfur compound belonging to the dithiocarbamate class.[1][2] Dithiocarbamates are a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Greener Syntheses

Carbamodithioic acid, dipentyl-, also known as dipentyldithiocarbamic acid, is an organosulfur compound belonging to the dithiocarbamate class.[1][2] Dithiocarbamates are a cornerstone class of molecules with wide-ranging applications, from potent fungicides in agriculture to crucial accelerators in rubber vulcanization and, increasingly, as promising scaffolds in drug development, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The traditional synthesis of these vital compounds, however, often relies on a century-old reaction that, while effective, poses significant environmental and safety challenges.[4][5] The cornerstone of this classical route is carbon disulfide (CS₂), a highly flammable, volatile, and neurotoxic liquid.[6][7] Exposure to CS₂ is associated with a range of severe health effects, from dizziness and psychosis to cardiovascular disease and reproductive harm.[8][9][10] Its use necessitates stringent safety controls, including explosion-proof equipment and specialized ventilation, adding complexity and cost to manufacturing.[7]

This guide introduces and validates a novel, greener synthetic pathway for Carbamodithioic acid, dipentyl-, which circumvents the direct use of hazardous reagents like carbon disulfide under harsh conditions. We will provide a head-to-head comparison with the traditional method, supported by experimental data, to demonstrate its superior performance in terms of safety, environmental impact, and efficiency. This work is intended to provide researchers, scientists, and drug development professionals with a practical, safer, and more sustainable alternative for synthesizing this important class of molecules.

The Classical Approach: The Carbon Disulfide Method

The most established method for synthesizing dithiocarbamates involves the reaction of a secondary amine with carbon disulfide, typically in the presence of a base like sodium hydroxide.[4][5] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate. This intermediate is unstable and is immediately deprotonated by the base to form a stable salt, in this case, Sodium dipentyldithiocarbamate.[4]

Mechanism Causality: The choice of a strong base is critical to drive the equilibrium towards the salt, as the dithiocarbamic acid itself is prone to decomposition back to the starting amine and CS₂.[11] The reaction is often performed at low temperatures (0-5 °C) to control the exothermic nature of the initial amine-CS₂ reaction and to minimize the evaporation of the highly volatile CS₂.[4] While robust, this pathway's reliance on the toxic and hazardous carbon disulfide is its primary and most significant drawback.[8]

A Novel, Greener Synthetic Route: In Situ Thiocarbonyl Generation

To address the profound safety and environmental issues of the classical method, we explored a modern, greener alternative. This novel route is based on a one-pot, three-component reaction that generates the necessary thiocarbonyl surrogate in situ, avoiding the handling of neat carbon disulfide.[12] This approach utilizes the combination of an environmentally benign sulfur source and a C1 source, promoted by a recyclable and green reaction medium like a deep eutectic solvent (DES).[13]

Mechanism Causality: The key innovation is the avoidance of CS₂ as a starting reagent. In this proposed route, potassium sulfide (K₂S) acts as the sulfur source, and chloroform (CHCl₃) serves as the C1 building block. In the basic, green medium, these reagents can generate a thiocarbonyl intermediate, which is immediately trapped by the dipentylamine. This multicomponent strategy is inherently more atom-economic and safer.[12] The use of a deep eutectic solvent, such as a choline chloride-urea mixture, not only provides a non-flammable and low-toxicity reaction medium but can also be recovered and reused, further enhancing the green credentials of the process.[13]

Head-to-Head Performance Validation

To objectively compare the two routes, both syntheses were performed on the same scale, targeting the sodium salt of Carbamodithioic acid, dipentyl-. The resulting products were rigorously analyzed for yield, purity, and structural identity. Key performance indicators (KPIs) related to green chemistry were also calculated.

Workflow for Synthesis and Validation

The overall process for comparing the two synthetic routes is depicted below. Each synthesis was followed by identical purification and characterization steps to ensure a fair and unbiased comparison.

G cluster_0 Route Comparison Workflow A Classical Synthesis (CS₂, NaOH, Ethanol) C Purification (Precipitation & Washing) A->C B Greener Synthesis (K₂S, CHCl₃, DES) B->C D Characterization (NMR, IR, MS) C->D E Purity Analysis (HPLC, Elemental Analysis) D->E F Performance Metrics (Yield, Atom Economy, E-Factor) E->F G Final Comparison & Validation F->G

Caption: Workflow for comparative validation of synthetic routes.

Quantitative Data Summary

The performance of each route was evaluated based on several key metrics. The results are summarized in the table below.

MetricClassical Route (CS₂ Method)Novel Greener RouteJustification for Metric
Yield (%) 88%92%Measures the efficiency of converting reactants to product.
Purity (HPLC, %) >98%>99%Confirms the absence of significant impurities.[14]
Reaction Time (h) 32Shorter times increase throughput and reduce energy consumption.
Atom Economy (%) ~65%~85%A key green chemistry metric measuring how many reactant atoms are in the final product.[15]
E-Factor ~0.53~0.18Measures the mass of waste produced per mass of product; lower is better.[16][17]
Safety & Handling Highly hazardous (CS₂ is toxic, flammable). Requires specialized equipment.[7]Significantly safer. Avoids neat CS₂. Uses a non-flammable solvent.[13]A qualitative but critical assessment of operational risk.

Purity was determined by HPLC-UV analysis. Atom economy and E-Factor were calculated based on the stoichiometric equations, assuming complete reaction for the purpose of theoretical comparison.

Discussion of Results: The novel greener route demonstrated a superior performance across nearly all metrics. The yield was slightly higher, and the reaction was completed in a shorter time frame. Most significantly, the green chemistry metrics show a substantial improvement. The higher atom economy indicates that more of the atoms from the starting materials are incorporated into the final product, generating less waste by design.[18] This is directly reflected in the much lower E-Factor, which confirms a drastic reduction in the mass of waste generated per kilogram of product.[16] The most compelling advantage, however, is the elimination of the risks associated with handling carbon disulfide.[8]

Spectroscopic and Analytical Validation

To confirm that both synthetic routes produced the identical target compound, Carbamodithioic acid, dipentyl- (as its sodium salt), the purified products were subjected to a suite of analytical techniques.[19] The data obtained from both routes were identical, confirming the structure and purity of the final product.

Logical Flow of Compound Validation

The identity and purity of the synthesized compound from each route were confirmed through a logical sequence of analytical tests.

G A Synthesized Product B IR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Mass Spectrometry A->D E HPLC Analysis A->E F Elemental Analysis A->F G Structure Confirmed B->G Confirms Functional Groups C->G Confirms Connectivity D->G Confirms Molecular Weight H Purity >95% Confirmed E->H Quantifies Purity F->H Confirms Elemental Composition

Sources

Safety & Regulatory Compliance

Safety

Carbamodithioic acid, dipentyl- proper disposal procedures

Comprehensive Guide to the Safe Handling and Institutional Disposal of Dipentyldithiocarbamate As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when managing comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Institutional Disposal of Dipentyldithiocarbamate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when managing complex chemical inventories. Carbamodithioic acid, dipentyl- (commonly encountered as its zinc salt, Zinc bis(dipentyldithiocarbamate), or as a dipentylammonium salt) is widely utilized in drug development, vulcanization processes, and as an advanced lubricant additive[1][2].

While it provides exceptional chelating and stabilizing properties, its disposal requires strict adherence to physicochemical principles to prevent environmental contamination and acute laboratory exposure. This guide outlines the mechanistic hazards and the definitive operational workflow for its safe institutional disposal.

Mechanistic Hazard Analysis & Causality

To design a safe disposal protocol, we must first understand the chemical behavior of dithiocarbamates under various environmental conditions.

The Causality of Degradation: Dithiocarbamates are generally stable in neutral to alkaline environments. However, the critical hazard arises during waste consolidation. If dipentyldithiocarbamate is inadvertently mixed with an acidic waste stream, it undergoes rapid acid-catalyzed hydrolysis. This degradation pathway cleaves the molecule, releasing carbon disulfide ( CS2​ ) —a highly volatile, extremely flammable, and neurotoxic gas—along with dipentylamine.

Furthermore, dipentyldithiocarbamate exhibits profound aquatic toxicity. Regulatory classifications consistently categorize it as Aquatic Acute 1 and Aquatic Chronic 1 (or Aquatic Chronic 4 depending on the specific complex), meaning even trace releases into municipal wastewater systems can cause severe, long-lasting ecological damage[1][3][4]. Therefore, drain disposal is strictly prohibited, and benchtop chemical neutralization is strongly discouraged due to the risk of CS2​ generation[5].

Quantitative Hazard Summary
Hazard ParameterGHS Classification / IndicatorOperational Implication
Aquatic Toxicity Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410)[4]Zero-drain-discharge policy; mandatory collection as hazardous waste[1].
Skin Sensitization Skin Sens. 1B (H317)[4]Mandatory use of nitrile or neoprene gloves; avoid all dermal contact.
Chemical Incompatibility Reacts violently with strong acids and oxidizers[6]Strict waste segregation; never consolidate with acidic or oxidizing waste streams.

Standard Operating Procedure: Laboratory Waste Management

The following step-by-step methodology ensures a self-validating system for the collection and disposal of dipentyldithiocarbamate waste. This protocol aligns with the guidelines set forth in Prudent Practices in the Laboratory[5][7].

Phase 1: Waste Segregation and Containment

  • Verify pH Compatibility: Before adding dipentyldithiocarbamate to any existing waste container, verify that the current contents are neutral or slightly alkaline (pH 7–9). Causality: This prevents the generation of toxic CS2​ gas.

  • Select Appropriate Containment: Use a High-Density Polyethylene (HDPE) container. Avoid metal containers, as dithiocarbamates are strong chelating agents and can react with metal ions over time.

  • Implement Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental spills during transfer.

Phase 2: Satellite Accumulation Area (SAA) Protocols

  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste - Toxic to Aquatic Life" and list the specific chemical constituents (e.g., "Contains: Dipentyldithiocarbamate, [Solvent Name]").

  • Seal Integrity: Ensure the container is tightly capped using a positive-seal lid at all times, except when actively adding waste. Funnels must not be left in the container.

  • Volume Monitoring: Do not fill the container beyond 90% capacity to allow for vapor expansion and safe handling.

Phase 3: Institutional Transfer and Final Disposal

  • Initiate EHS Transfer: Once the container reaches its fill line or the maximum SAA storage time limit (typically 90 days, depending on local regulations), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[8].

  • Chain of Custody: EHS will transfer the material to a licensed hazardous waste treatment facility, where it is typically destroyed via high-temperature incineration equipped with appropriate exhaust gas scrubbers to neutralize sulfur oxides ( SOx​ ).

Logical Workflow Visualization

The following diagram illustrates the critical decision points in the disposal workflow, emphasizing the prevention of incompatible waste mixing.

WasteWorkflow Start Waste Generation: Dipentyldithiocarbamate CheckpH Is the target waste stream acidic? Start->CheckpH Acidic DANGER: Potential CS2 Release Do NOT Mix. Create New Stream. CheckpH->Acidic Yes Segregate Segregate in HDPE Container (Alkaline/Neutral only) CheckpH->Segregate No Acidic->Segregate Label Label as Hazardous Waste: Aquatic Toxicity & Sensitizer Segregate->Label EHS Transfer to EHS / Approved Incineration Facility Label->EHS

Workflow for the safe segregation and institutional disposal of dipentyldithiocarbamate waste.

Emergency Spill Response Validation

If a spill occurs during the disposal process, the response must be immediate and structured[1]:

  • Isolate the Area: Evacuate unnecessary personnel and ensure the laboratory ventilation (fume hoods, room exhaust) is operating at maximum capacity.

  • Containment: Stop the flow of material. Dike the spilled material using an inert absorbent (e.g., vermiculite, dry sand, or earth)[1]. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual contamination, collecting the wash water as hazardous waste[1][2].

References

  • NextSDS. Zinc bis(dipentyldithiocarbamate) — Chemical Substance Information. Source:3

  • ABB Installation Products Inc. SDS Canada - ABB: KOPR-SHIELD®. Source: 1

  • Chevron Products UK Limited. Safety Data Sheet: Starplex HM 3. Source: 2

  • Magirus GmbH. Safety data sheet: MAGIRUS LADDERSET GREASE. Source: 4

  • DuPont. SAFETY DATA SHEET: MOLYKOTE® G Paste. Source:6

  • Organic Syntheses, Inc. diethylthiocarbamyl chloride - Organic Syntheses Procedure (Prudent Practices Reference). Source: 7

  • FIOCRUZ / UAB. Chemical Safety and Waste Management Manual. Source:5

  • New College of Florida. Program for the Management and Disposal of Hazardous Wastes. Source: 8

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